molecular formula C8H4ClNaO4 B8816492 4-Chlorophthalic acid monosodium salt

4-Chlorophthalic acid monosodium salt

Cat. No.: B8816492
M. Wt: 222.56 g/mol
InChI Key: MWZMHSGEQHVWED-UHFFFAOYSA-M
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Description

4-Chlorophthalic acid monosodium salt is a useful research compound. Its molecular formula is C8H4ClNaO4 and its molecular weight is 222.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophthalic acid monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophthalic acid monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4ClNaO4

Molecular Weight

222.56 g/mol

IUPAC Name

sodium;2-carboxy-5-chlorobenzoate

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

MWZMHSGEQHVWED-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 4-Chlorophthalic Acid Monosodium Salt (CAS 56047-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophthalic acid monosodium salt (CAS 56047-23-5), a key chemical intermediate. The information is presented to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.

Chemical Identity and Physicochemical Properties

4-Chlorophthalic acid monosodium salt is a white to yellowish-brown crystalline powder. It is the monosodium salt of 4-chlorophthalic acid and is primarily used as a precursor in the synthesis of various organic compounds.

Table 1: Physicochemical Properties of 4-Chlorophthalic Acid Monosodium Salt

PropertyValueReference(s)
CAS Number 56047-23-5
Molecular Formula C₈H₄ClNaO₄
Molecular Weight 222.56 g/mol
Appearance White to tan to beige crystalline powder
Boiling Point 399.5 °C at 760 mmHg
Solubility Soluble in water. A 5% solution in water is clear to slightly hazy and yellow to brown.
Topological Polar Surface Area 77.4 Ų

Synthesis and Manufacturing

The primary route for the synthesis of 4-chlorophthalic acid monosodium salt involves the chlorination of phthalic anhydride (B1165640) in an alkaline medium. Several patented methods describe specific reaction conditions to optimize yield and purity.

General Synthesis Workflow

The synthesis generally follows the pathway of reacting phthalic anhydride with sodium hydroxide (B78521) to form the disodium (B8443419) salt of phthalic acid, followed by a controlled chlorination reaction to yield the monosodium salt of 4-chlorophthalic acid.

synthesis_workflow phthalic_anhydride Phthalic Anhydride reaction_vessel Reaction Vessel phthalic_anhydride->reaction_vessel naoh Sodium Hydroxide naoh->reaction_vessel chlorine Chlorine Gas intermediate Disodium Phthalate (in situ) chlorine->intermediate Chlorination solvent Polar Solvent (e.g., Water, 1,4-Dioxane) solvent->reaction_vessel catalyst Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium (B224687) chloride) catalyst->reaction_vessel reaction_vessel->intermediate Hydrolysis product 4-Chlorophthalic Acid Monosodium Salt intermediate->product purification Purification (e.g., Crystallization, Filtration) product->purification final_product Purified Product purification->final_product

Caption: General synthesis workflow for 4-chlorophthalic acid monosodium salt.

Detailed Experimental Protocols

Protocol 1: Chlorination in a Polar Solvent with a Phase Transfer Catalyst

This method aims to improve conversion rate and solubility.

  • Materials: Phthalic anhydride, solid sodium hydroxide, a polar solvent (e.g., water and 1,4-dioxane (B91453) mixture), and tetrabutylammonium chloride.

  • Procedure:

    • Charge a three-necked round-bottomed flask with the specified amounts of water and 1,4-dioxane.

    • With stirring, add solid sodium hydroxide and tetrabutylammonium chloride.

    • Add phthalic anhydride and stir until completely dissolved.

    • Introduce chlorine gas at a controlled rate (e.g., 0.11-0.13 L/min).

    • Maintain the reaction temperature at approximately 44°C.

    • During the reaction, adjust the pH to 5 using a 35 wt% NaOH solution.

    • Monitor the formation of 4-chlorophthalic acid monosodium salt using liquid chromatography.

    • After the reaction is complete, cool the mixture to 25°C.

    • Adjust the final pH to around 5.0 and collect the product, for instance, by centrifugation.

Protocol 2: Production via Chlorination at Low Temperature

This method details a production process with specific weight proportions.

  • Materials: Phthalic anhydride, sodium hydroxide, water, chlorine gas, sodium chloride, and hydrochloric acid.

  • Procedure:

    • In a reaction vessel, add 38-45 parts by weight of phthalic anhydride, 34-45 parts of sodium hydroxide, and 450-470 parts of water.

    • Introduce 48-55 parts of chlorine gas.

    • Conduct the chlorination reaction for 6-8 hours at a temperature of 6-10°C.

    • After the reaction, add 39-42 parts of sodium chloride for salting-out to obtain the crude product.

    • Adjust the acidity with hydrochloric acid to a final pH of 2.0-2.5.

    • The wet product is obtained by circulation filtration and subsequently dried.

Applications in Research and Industry

4-Chlorophthalic acid monosodium salt is a crucial intermediate in the synthesis of a variety of chemical products.

  • Dyes and Pigments: It serves as a precursor for the synthesis of certain pigment dyes.

  • Pharmaceuticals: It is used as an intermediate for active pharmaceutical ingredients.

  • Polymers: The compound can be used as a monomer for the production of polyamides.

  • Herbicides and Pesticides: It is also utilized in the manufacturing of certain herbicides and pesticides.

The primary role of this compound is to be converted into 4-chlorophthalic acid or 4-chlorophthalic anhydride, which are then used in further downstream syntheses.

applications mcms 4-Chlorophthalic Acid Monosodium Salt acid 4-Chlorophthalic Acid mcms->acid Acidification anhydride 4-Chlorophthalic Anhydride acid->anhydride Dehydration dyes Dyes & Pigments anhydride->dyes pharma Pharmaceuticals anhydride->pharma polymers Polymers (e.g., Polyamides) anhydride->polymers agrochemicals Herbicides & Pesticides anhydride->agrochemicals

Caption: Key synthetic applications of 4-chlorophthalic acid monosodium salt.

Analytical Methods and Quality Control

The purity of 4-chlorophthalic acid monosodium salt is critical for its intended applications. Common analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) and titration.

Table 2: Quality Control Parameters from a Certificate of Analysis

ParameterSpecificationTypical Result
Appearance White to tan powderBeige powder
Infrared Spectrum Conforms to structureConforms
Purity (by HPLC) 65.0% (minimum)69.4%
Chloride Content (Titration) 17.9%
Purity (Titration with NaOH) 94.1%
Phthalic Acid Impurity (by HPLC) Typically 10-20%11.4%

Data from a Sigma-Aldrich Certificate of Analysis.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is used to separate, identify, and quantify each component in the mixture. The sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. The components separate based on their differential partitioning between the mobile and stationary phases.

  • General Procedure:

    • Prepare a standard solution of 4-chlorophthalic acid monosodium salt of known concentration.

    • Prepare the sample solution by accurately weighing and dissolving the product in a suitable solvent.

    • Inject both the standard and sample solutions into the HPLC system.

    • Elute the components using an appropriate mobile phase and detect them using a UV detector.

    • The purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks.

Titration

  • Principle: A known concentration of a titrant is used to react with the analyte to determine its concentration. For 4-chlorophthalic acid monosodium salt, an acid-base titration can be used to determine the purity.

  • General Procedure (with NaOH):

    • Accurately weigh a sample of 4-chlorophthalic acid monosodium salt.

    • Dissolve the sample in deionized water.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (indicated by a color change).

    • The purity is calculated based on the volume of NaOH solution used.

analytical_workflow sample Sample of 4-Chlorophthalic Acid Monosodium Salt hplc_prep Sample Preparation for HPLC (Dissolution in Mobile Phase) sample->hplc_prep titration_prep Sample Preparation for Titration (Dissolution in Water) sample->titration_prep hplc HPLC Analysis hplc_prep->hplc titration Titration with Standardized NaOH titration_prep->titration hplc_data Chromatogram (Peak Areas) hplc->hplc_data titration_data Titration Volume titration->titration_data purity_hplc Purity Calculation (Area %) hplc_data->purity_hplc purity_titration Purity Calculation (Stoichiometry) titration_data->purity_titration

4-Chlorophthalic acid monosodium salt molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chlorophthalic acid monosodium salt, a chemical intermediate primarily utilized in the synthesis of pigments and other organic compounds. This document collates available data on its molecular structure, chemical and physical properties, synthesis methodologies, and analytical data. The information is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

4-Chlorophthalic acid monosodium salt is a derivative of phthalic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a carboxylic acid group, and a sodium carboxylate group.

Chemical Structure

Below is a diagram illustrating the molecular structure of 4-Chlorophthalic acid monosodium salt.

Figure 1: Molecular Structure of 4-Chlorophthalic Acid Monosodium Salt.

Physicochemical Data

The following table summarizes the key chemical identifiers and properties of 4-Chlorophthalic acid monosodium salt.

PropertyValueReference(s)
CAS Number 56047-23-5[1][2][3]
Molecular Formula C₈H₄ClNaO₄[2][4]
Molecular Weight 222.56 g/mol [5]
IUPAC Name sodium;2-carboxy-4-chlorobenzoate[5]
Appearance White to tan to beige crystalline powder[6][7]
Purity Typically around 65-95%, may contain phthalic acid as an impurity.[8][9]
Solubility Soluble in water.[8]

Synthesis Protocols

The industrial synthesis of 4-Chlorophthalic acid monosodium salt typically involves the chlorination of phthalic anhydride (B1165640). The following protocols are derived from patent literature and provide a general overview of the manufacturing process.

General Synthesis Workflow

The synthesis can be generalized into the following steps:

synthesis_workflow start Start Materials: Phthalic Anhydride, NaOH, Water reaction Chlorination Reaction (with Chlorine Gas) start->reaction Mixing salting_out Salting-Out (with NaCl) reaction->salting_out Crude Product filtration Filtration salting_out->filtration drying Drying filtration->drying Wet Product product Final Product: 4-Chlorophthalic Acid Monosodium Salt drying->product

Figure 2: General workflow for the synthesis of 4-Chlorophthalic Acid Monosodium Salt.

Example Experimental Protocol (from Patent Literature)

Objective: To synthesize 4-Chlorophthalic acid monosodium salt via chlorination of phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Sodium hydroxide

  • Water

  • Chlorine gas

  • Sodium chloride

  • Hydrochloric acid

Procedure:

  • A mixture of phthalic anhydride, sodium hydroxide, and water is prepared in a reaction vessel. The typical weight ratios are approximately 38-45 parts phthalic anhydride, 34-45 parts sodium hydroxide, and 450-470 parts water.[10]

  • Chlorine gas (48-55 parts by weight) is introduced into the mixture.[10]

  • The chlorination reaction is carried out at a controlled temperature, typically between 6-10°C, for a duration of 6-8 hours.[10]

  • Upon completion of the reaction, sodium chloride (39-42 parts by weight) is added to the mixture to precipitate the crude product through a salting-out process.[10]

  • The acidity of the solution is adjusted to a pH of 2.0-2.5 using hydrochloric acid.[10]

  • The precipitated crude product is then collected by filtration to obtain a wet product.[10]

  • The wet product is dried to yield the final 4-Chlorophthalic acid monosodium salt.[10]

Analytical Data

Spectroscopic Data
  • Infrared (IR) Spectrum: Conformance to a standard structure is verified by FTIR spectroscopy.[8][10] A certificate of analysis for a commercial sample indicates that the infrared spectrum conforms to the structure illustrated in "The Aldrich Library of FT-IR Spectra".[8][10]

Applications

The primary application of 4-Chlorophthalic acid monosodium salt is as a chemical intermediate. It is notably used in the synthesis of certain pigments.[3] It may also have applications in the production of herbicides and pesticides.[6]

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Biological Activity and Signaling Pathways

Based on available literature, 4-Chlorophthalic acid monosodium salt is primarily an industrial chemical intermediate. There is no significant information available to suggest its involvement in biological signaling pathways or direct application in drug development as an active pharmaceutical ingredient. Therefore, diagrams of signaling pathways are not applicable to this compound.

Conclusion

This technical guide has summarized the key available information on 4-Chlorophthalic acid monosodium salt. The data presented covers its chemical identity, physicochemical properties, synthesis methodologies based on patent literature, and an overview of its analytical characterization and applications. While detailed experimental protocols and comprehensive spectroscopic analyses are not widely published, this document provides a robust starting point for researchers and scientists working with this compound.

References

4-Chlorophthalic acid monosodium salt chemical synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Synthesis of 4-Chlorophthalic Acid Monosodium Salt

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-chlorophthalic acid monosodium salt, a key intermediate in the production of polymers, dyes, and pharmaceuticals[1][2]. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual workflows for the core manufacturing processes.

Core Synthesis Strategies

The synthesis of 4-chlorophthalic acid monosodium salt predominantly involves the electrophilic chlorination of phthalic anhydride (B1165640) or its derivatives. The main approaches differ in the choice of chlorinating agent, catalyst, and reaction conditions, which in turn affect yield, purity, and environmental impact. The most common methods include direct chlorination with gaseous chlorine in an alkaline medium and chlorination using sodium hypochlorite (B82951).

Route 1: Direct Chlorination of Phthalic Anhydride with Chlorine Gas

This widely used industrial method involves the reaction of phthalic anhydride with chlorine gas in an aqueous solution containing sodium hydroxide (B78521). The sodium hydroxide first opens the anhydride ring to form the disodium (B8443419) salt of phthalic acid, which then undergoes electrophilic substitution by chlorine. The reaction is typically performed at controlled temperatures and pH to favor the formation of the 4-chloro isomer.

A significant enhancement to this route involves the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride. This catalyst improves the conversion rate and selectivity, minimizing the formation of byproducts like 3-chlorophthalic acid monosodium salt and dichlorinated compounds[3]. This reduces the need for extensive subsequent purification steps[3].

Route 2: Chlorination of Phthalic Anhydride with Sodium Hypochlorite

An alternative method utilizes sodium hypochlorite as the chlorinating agent. In this process, phthalic anhydride is treated with an aqueous solution of sodium hypochlorite. The reaction proceeds at a controlled temperature, and the pH is adjusted at the end to precipitate the crude product[4]. This route avoids the direct handling of hazardous chlorine gas.

Subsequent Conversion to 4-Chlorophthalic Anhydride

4-Chlorophthalic acid monosodium salt is a stable intermediate that is often converted to 4-chlorophthalic anhydride for use in further synthesis, such as in the production of polyimides[1][2]. This is typically achieved through acidification of the salt to form 4-chlorophthalic acid, followed by dehydration (cyclization) via heating[5][6].

Quantitative Data Summary

The following table summarizes key quantitative parameters from various cited experimental protocols for the synthesis of 4-chlorophthalic acid monosodium salt.

ParameterRoute 1A: Direct Chlorination[7][8]Route 1B: Direct Chlorination with Catalyst[3]Route 2: Hypochlorite Chlorination[4]
Primary Reactants Phthalic Anhydride, NaOH, Chlorine GasPhthalic Anhydride, NaOH, Chlorine GasPhthalic Anhydride, Sodium Hypochlorite
Catalyst None specifiedTetrabutylammonium ChlorideNone specified
Solvent/Medium WaterWater, 1,4-DioxaneWater
Reaction Temperature 6–10 °C44 °C28–30 °C
Reaction Time 6–8 hoursNot specified~17 hours (for dropwise addition)
Final pH Adjustment 2.0–2.5 (using HCl)~5.0~5.5 (using HCl)
Conversion Rate / Yield Up to 92.27% conversion rate[8]92.1% to 96.5% conversion rate[3]Data not specified
Purity of Crude Salt Up to 77% content[8]High, minimizes byproducts[3]Data not specified

Experimental Protocols

Protocol 1: Direct Chlorination with Phase Transfer Catalyst[3]

This method demonstrates a high-yield synthesis using a phase transfer catalyst to improve reaction efficiency.

  • Preparation : To a 1000 mL three-necked round-bottom flask equipped with a stirrer, add 200g of water and 170g of 1,4-dioxane.

  • Reagent Addition : Turn on the stirring device and add 45g of solid sodium hydroxide, 7.5g of tetrabutylammonium chloride, and 100g of phthalic anhydride. Stir until all solids are completely dissolved.

  • Chlorination : Begin bubbling chlorine gas (72g total) into the solution at a rate of 0.11 L/min.

  • Reaction Control : Maintain the reaction temperature at 44°C. Throughout the chlorination process, use a 35 wt% NaOH solution to continuously adjust and maintain the pH at 5.

  • Work-up : After the reaction is complete (as monitored by liquid chromatography), cool the mixture to 25°C.

  • Isolation : Adjust the final pH to approximately 5.0. The product, 4-chlorophthalic acid monosodium salt, can then be isolated via centrifugation or filtration.

Protocol 2: Chlorination with Sodium Hypochlorite[4]

This protocol avoids the use of chlorine gas by employing sodium hypochlorite.

  • Preparation : Add 550g of water to a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser.

  • Reactant Addition : While stirring, add 250g of phthalic anhydride to the flask.

  • Chlorination : Begin the dropwise addition of 1325g of sodium hypochlorite solution (10% concentration) and 110g of liquid alkali (32% concentration).

  • Reaction Control : Control the rate of addition to maintain the internal temperature between 28–30°C. The total addition time should be approximately 17 hours.

  • Precipitation : After the addition is complete, adjust the pH to approximately 5.5 using hydrochloric acid (30% concentration). Maintain the temperature at 30°C for 0.5 to 1.0 hour to allow for precipitation.

  • Isolation : Filter the resulting slurry to obtain the crude 4-chlorophthalic acid monosodium salt.

  • Purification : The crude filter cake can be further purified by re-slurrying in 400g of water, heating to 90°C for 1-2 hours, cooling to 30°C, and filtering again to yield the refined product.

Process and Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthesis routes.

G cluster_0 Route 1B: Direct Chlorination with Catalyst PA Phthalic Anhydride Mix Mixing & Dissolution PA->Mix NaOH Sodium Hydroxide NaOH->Mix H2O Water / Dioxane H2O->Mix PTC Phase Transfer Catalyst (Tetrabutylammonium Chloride) PTC->Mix Reactor Chlorination Reaction (44°C, pH 5) Mix->Reactor Cl2 Chlorine Gas Cl2->Reactor 0.11 L/min Cool Cooling to 25°C Reactor->Cool Product 4-Chlorophthalic Acid Monosodium Salt Cool->Product

Caption: Workflow for catalytic direct chlorination of phthalic anhydride.

G cluster_1 Route 2: Chlorination with Sodium Hypochlorite PA_2 Phthalic Anhydride Reactor_2 Dropwise Addition & Reaction (28-30°C) PA_2->Reactor_2 H2O_2 Water H2O_2->Reactor_2 NaOCl Sodium Hypochlorite (10%) NaOCl->Reactor_2 ~17 hrs NaOH_2 NaOH (32%) NaOH_2->Reactor_2 pH_Adjust pH Adjustment to 5.5 (with HCl) Reactor_2->pH_Adjust Filter Filtration pH_Adjust->Filter Crude_Product Crude Product Filter->Crude_Product Purify Purification (Recrystallization) Crude_Product->Purify Final_Product Refined 4-Chlorophthalic Acid Monosodium Salt Purify->Final_Product

Caption: Workflow for synthesis using sodium hypochlorite as the chlorinating agent.

References

Synthesis of 4-Chlorophthalic Acid Monosodium Salt from Phthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorophthalic acid monosodium salt, a key intermediate in the production of various organic compounds, including pharmaceuticals and polyimides. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and quantitative data derived from various established processes.

Introduction

4-Chlorophthalic acid and its derivatives are crucial building blocks in organic synthesis. The monosodium salt of 4-chlorophthalic acid serves as a stable and reactive precursor for the synthesis of 4-chlorophthalic anhydride (B1165640). The primary route to this compound involves the direct chlorination of phthalic anhydride in an aqueous medium. The reaction is typically carried out by bubbling chlorine gas through a solution containing phthalic anhydride and a base to form the phthalic acid monosodium salt in situ, which is then chlorinated. Key to a successful synthesis is the control of reaction parameters such as temperature, pH, and the use of catalysts or phase transfer agents to improve yield and selectivity.

General Synthesis Pathway

The overall transformation involves two main stages: the hydrolysis of phthalic anhydride to phthalic acid (or its monosodium salt) and the subsequent electrophilic aromatic substitution (chlorination) at the 4-position.

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Phthalic_Acid_Monosodium_Salt Phthalic Acid Monosodium Salt Phthalic_Anhydride->Phthalic_Acid_Monosodium_Salt NaOH, H₂O Chlorination_Step Chlorination Phthalic_Acid_Monosodium_Salt->Chlorination_Step 4-Chlorophthalic_Acid_Monosodium_Salt 4-Chlorophthalic Acid Monosodium Salt Chlorination_Step->4-Chlorophthalic_Acid_Monosodium_Salt Cl₂ Post_Processing Post-Processing (Purification) 4-Chlorophthalic_Acid_Monosodium_Salt->Post_Processing Final_Product Purified Product Post_Processing->Final_Product

General synthesis workflow for 4-chlorophthalic acid monosodium salt.

Experimental Protocols & Quantitative Data

Several methods for the synthesis of 4-chlorophthalic acid monosodium salt have been reported, primarily in patent literature. The following sections summarize the key experimental parameters and available quantitative data from these sources.

Method 1: Chlorination in an Aqueous System

This method involves the direct chlorination of phthalic anhydride in an aqueous solution of sodium hydroxide.

Experimental Protocol:

  • Charge a reaction vessel with phthalic anhydride, sodium hydroxide, and water.

  • Stir the mixture to dissolve the solids and form the monosodium salt of phthalic acid.

  • Introduce chlorine gas into the solution at a controlled rate.

  • Maintain the reaction temperature between 6-10°C.

  • The chlorination reaction is typically run for 6-8 hours.

  • After the reaction is complete, add sodium chloride to salt out the crude product.

  • Adjust the pH of the solution to 2.0-2.5 with hydrochloric acid.

  • Filter the resulting precipitate to obtain the wet product.

  • Dry the wet product to yield the final 4-chlorophthalic acid monosodium salt.[1]

Quantitative Data:

ParameterValueReference
Phthalic Anhydride38-45 parts by weight[1]
Sodium Hydroxide34-45 parts by weight[1]
Water450-470 parts by weight[1]
Chlorine Gas48-55 parts by weight[1]
Reaction Temperature6-10 °C[1]
Reaction Time6-8 hours[1]
Sodium Chloride (for salting out)39-42 parts by weight[1]
Final pH2.0-2.5[1]
Method 2: Chlorination with a Phase Transfer Catalyst

This improved method utilizes a phase transfer catalyst to enhance the reaction rate and yield.

Experimental Protocol:

  • To a three-necked round-bottomed flask, add water, 1,4-dioxane (B91453) as a polar solvent, solid sodium hydroxide, and tetrabutylammonium (B224687) chloride as a phase transfer catalyst.[2]

  • Turn on the stirring device and add phthalic anhydride.[2]

  • Once the phthalic anhydride is completely dissolved, introduce chlorine gas at a specific flow rate.[2]

  • Maintain the reaction temperature at 44°C.[2]

  • During the reaction, use a 35 wt% NaOH solution to maintain the pH at 5.[2]

  • Monitor the reaction progress by liquid chromatography.[2]

  • After the reaction is complete, cool the mixture to 25°C and adjust the final pH to approximately 5.0.[2]

  • The product can then be isolated.[2]

Quantitative Data:

ParameterExample 1Example 2Reference
Phthalic Anhydride100 g120 g[2]
Sodium Hydroxide45 g54 g[2]
Water200 g240 g[2]
1,4-Dioxane170 g204 g[2]
Tetrabutylammonium Chloride7.5 g9 g[2]
Chlorine Gas72 g86 g[2]
Chlorine Gas Flow Rate0.11 L/min0.13 L/min[2]
Reaction Temperature44 °C44 °C[2]
Reaction pH55[2]
Conversion Rate92.1%96.5%[2]
Method 3: Chlorination using Sodium Hypochlorite (B82951)

An alternative approach utilizes sodium hypochlorite as the chlorinating agent.

Experimental Protocol:

  • In a four-necked flask, add water and then phthalic anhydride with stirring.

  • Dropwise, add sodium hypochlorite solution (10% concentration) and liquid alkali (32% concentration).

  • Control the addition rate to maintain the temperature at 28-30°C.

  • After the addition is complete, adjust the pH to approximately 5.5 with hydrochloric acid.

  • Maintain the temperature at about 30°C for 0.5 to 1.0 hour.

  • Filter the crude 4-chlorophthalic acid monosodium salt.

  • For purification, the filter cake is re-slurried in water, heated to 90°C, held for 1-2 hours, and then cooled to about 30°C before filtering again.[3]

Quantitative Data:

ParameterValueReference
Phthalic Anhydride250 g[3]
Water550 g[3]
Sodium Hypochlorite (10%)1325 g[3]
Liquid Alkali (32% NaOH)110 g[3]
Reaction Temperature28-30 °C[3]
Final pH~5.5[3]

Subsequent Conversion to 4-Chlorophthalic Anhydride

The synthesized 4-chlorophthalic acid monosodium salt is often converted to 4-chlorophthalic anhydride, a valuable intermediate. This is typically achieved through acidification followed by dehydration.

Anhydride_Formation Monosodium_Salt 4-Chlorophthalic Acid Monosodium Salt Acidification Acidification Monosodium_Salt->Acidification H₂SO₄ or HCl 4-Chlorophthalic_Acid 4-Chlorophthalic Acid Acidification->4-Chlorophthalic_Acid Dehydration Dehydration 4-Chlorophthalic_Acid->Dehydration Heat 4-Chlorophthalic_Anhydride 4-Chlorophthalic Anhydride Dehydration->4-Chlorophthalic_Anhydride

Conversion of the monosodium salt to the anhydride.

Experimental Protocol for Anhydride Formation:

  • A suspension of monosodium-4-chlorophthalate in water is treated with concentrated sulfuric acid.[4]

  • The resulting solution is extracted with an organic solvent such as ether.[4]

  • The organic extracts are combined and the solvent is removed by distillation.[4]

  • The obtained 4-chlorophthalic acid is then dehydrated by heating to approximately 170°C for two hours to yield 4-chlorophthalic anhydride.[4]

Conclusion

The synthesis of 4-chlorophthalic acid monosodium salt from phthalic anhydride can be achieved through various methods, with the choice of protocol depending on the desired yield, purity, and available resources. The use of a phase transfer catalyst appears to offer higher conversion rates. Careful control of reaction parameters, particularly temperature and pH, is critical for optimizing the synthesis. The resulting monosodium salt is a versatile intermediate that can be readily converted to other valuable compounds for applications in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Monosodium 4-Chlorophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of monosodium 4-chlorophthalate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details its characteristics, experimental protocols for its analysis, and its application in drug development, with a focus on phthalimide-based therapeutics.

Chemical Identity and Physical Properties

Monosodium 4-chlorophthalate is the monosodium salt of 4-chlorophthalic acid. It is a white to tan or beige crystalline powder. Due to its ionic nature, it is soluble in water.

Table 1: Physical and Chemical Properties of Monosodium 4-Chlorophthalate

PropertyValueSource(s)
Molecular Formula C₈H₄ClNaO₄[1]
Molecular Weight 222.56 g/mol [1]
Appearance White to tan/beige crystalline powder[2]
Solubility Soluble in water[2]
Storage Temperature 2-8°C, protect from light, stored under nitrogen[2]

Note on Melting Point: A specific melting point for monosodium 4-chlorophthalate is not consistently reported in the literature. Like many sodium salts of carboxylic acids, it is presumed to have a high melting point and may decompose upon heating. Thermal analysis studies on sodium carboxylates indicate that decomposition to ketones can occur at elevated temperatures.

Synthesis of Monosodium 4-Chlorophthalate

Monosodium 4-chlorophthalate is typically synthesized via the chlorination of phthalic anhydride (B1165640). The following is a representative laboratory-scale protocol adapted from patent literature.

Experimental Protocol: Synthesis via Chlorination of Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Sodium hydroxide (B78521)

  • Chlorine gas

  • Sodium chloride

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a solution of sodium hydroxide in water.

  • Add phthalic anhydride to the sodium hydroxide solution and stir until fully dissolved.

  • Cool the reaction mixture to 6-10°C using an ice bath.[3]

  • Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature between 6-10°C.[3] The chlorination reaction is typically carried out for 6-8 hours.[3]

  • After the reaction is complete, add sodium chloride to the mixture to salt out the crude monosodium 4-chlorophthalate.[3]

  • Adjust the pH of the solution to 2.0-2.5 with hydrochloric acid to precipitate the product.[3]

  • Filter the crude product and wash with cold water.

  • The wet product can be dried to yield the final product.

Diagram 1: Experimental Workflow for the Synthesis of Monosodium 4-Chlorophthalate

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation prep1 Dissolve NaOH in Water prep2 Add Phthalic Anhydride prep1->prep2 Stir until dissolved react1 Cool to 6-10°C prep2->react1 react2 Bubble Cl2 gas (6-8h) react1->react2 workup1 Add NaCl (Salting out) react2->workup1 workup2 Adjust pH to 2.0-2.5 with HCl workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry Product workup3->workup4

Caption: Workflow for the synthesis of monosodium 4-chlorophthalate.

Application in Drug Development: Synthesis of Phthalimide-Based Drugs

Monosodium 4-chlorophthalate, or its parent acid, 4-chlorophthalic acid, is a valuable precursor for the synthesis of phthalimide (B116566) derivatives. These derivatives are the core structures of several important therapeutic agents, including thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma and other cancers.[4]

The mechanism of action of these drugs involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, which in turn results in the observed therapeutic effects.[4]

Synthetic Pathway to Phthalimide Analogs

The synthesis of a phthalimide-based drug from monosodium 4-chlorophthalate typically involves the following key steps:

  • Acidification: Monosodium 4-chlorophthalate is first converted to 4-chlorophthalic acid by treatment with a strong acid.

  • Anhydride Formation: The resulting 4-chlorophthalic acid can be dehydrated to form 4-chlorophthalic anhydride.[5]

  • Imide Formation: The 4-chlorophthalic anhydride is then reacted with an appropriate amine to form the desired N-substituted phthalimide. For example, in the synthesis of thalidomide analogs, this would involve reaction with a derivative of glutamine or glutamic acid.[6][7]

Diagram 2: Synthetic Pathway from Monosodium 4-Chlorophthalate to a Phthalimide Drug Analog

Caption: Synthetic route to phthalimide drugs from the starting material.

Experimental Protocols for Property Determination

Determination of pKa

The pKa of the parent 4-chlorophthalic acid can be determined by potentiometric titration.

Protocol:

  • Prepare a standard solution of monosodium 4-chlorophthalate of known concentration (e.g., 0.01 M) in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dicarboxylic acid, two pKa values will be observed.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a solid in a liquid.

Protocol:

  • Add an excess amount of monosodium 4-chlorophthalate to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

  • Determine the concentration of the dissolved monosodium 4-chlorophthalate in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mol/L).

Spectroscopic Analysis (FT-IR and NMR)

FT-IR Spectroscopy Protocol:

  • Prepare a sample of dry monosodium 4-chlorophthalate as a KBr pellet or a mull.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Key expected peaks include:

    • Broad O-H stretch from the carboxylic acid group (if any free acid is present).

    • C=O stretching vibrations for the carboxylate and carboxylic acid groups.

    • C-Cl stretching vibrations.

    • Aromatic C-H and C=C stretching vibrations.

NMR Spectroscopy Protocol (for the parent acid in a suitable solvent):

  • Dissolve a sample of 4-chlorophthalic acid (obtained by acidifying the monosodium salt) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the aromatic ring and the presence of the carboxylic acid groups.

Diagram 3: Signaling Pathway Modulation by Phthalimide-Based Drugs

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect drug Phthalimide Drug (e.g., Lenalidomide) crbn Cereblon (CRBN) E3 Ubiquitin Ligase drug->crbn Binds to ubiquitination Ubiquitination & Degradation crbn->ubiquitination Alters substrate specificity substrates Target Proteins (e.g., IKZF1, IKZF3) substrates->ubiquitination downstream Downstream Effects (e.g., Immunomodulation, Anti-cancer activity) ubiquitination->downstream

Caption: Mechanism of action of phthalimide-based drugs.

References

4-Chlorophthalic acid monosodium salt solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chlorophthalic Acid Monosodium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of 4-chlorophthalic acid monosodium salt. It is important to note that publicly available quantitative solubility data for this specific compound in a range of organic solvents is limited. Therefore, this guide focuses on providing the theoretical background and detailed experimental protocols to enable researchers to determine these values in their own laboratory settings.

Introduction

4-Chlorophthalic acid monosodium salt is a chlorinated aromatic carboxylic acid salt. Its solubility characteristics are crucial for a variety of applications, including organic synthesis, formulation development in the pharmaceutical industry, and material science. The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter that influences its bioavailability, processability, and formulation design.[1]

While the aqueous solubility of 4-chlorophthalic acid monosodium salt is known to be significant, its behavior in organic solvents is less documented.[2][3][4][5][6] This guide provides a comprehensive overview of the theoretical considerations for its solubility and presents detailed experimental protocols for its quantitative determination.

Theoretical Solubility Considerations

The solubility of a salt in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] 4-Chlorophthalic acid monosodium salt is an ionic compound, making it highly polar.

  • In Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding such as alcohols (e.g., methanol, ethanol), are expected to be more effective at solvating the sodium and chlorophthalate ions. Therefore, a higher solubility is anticipated in these solvents compared to non-polar solvents.

  • In Non-Polar Solvents: Non-polar organic solvents (e.g., hexane, toluene) are generally poor solvents for ionic salts. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak interactions with the non-polar solvent molecules. Consequently, the solubility of 4-chlorophthalic acid monosodium salt in these solvents is expected to be very low.

  • Comparison with Similar Compounds: The solubility behavior of sodium salts of other carboxylic acids can provide some insights. For instance, sodium benzoate (B1203000) and sodium phthalate (B1215562) are sparingly soluble in ethanol (B145695) and practically insoluble in less polar organic solvents.[8][9] It is reasonable to infer a similar trend for 4-chlorophthalic acid monosodium salt.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols are widely accepted for determining the thermodynamic solubility of solid compounds in liquids.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[1][10]

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Detailed Methodology:

  • Preparation: Add an excess of 4-chlorophthalic acid monosodium salt to a series of vials containing the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Analysis: Analyze the concentration of 4-chlorophthalic acid monosodium salt in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the mass of the dissolved solute.[11][12][13]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of 4-chlorophthalic acid monosodium salt in the desired organic solvent as described in the shake-flask method (Steps 1-3).

  • Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until the solute is completely dry.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute, until a constant weight is achieved.

  • Weighing: Cool the dish in a desiccator to room temperature and weigh it accurately on an analytical balance.

  • Calculation: The solubility is calculated as the mass of the dried solute per volume of the solvent.

Isothermal Saturation Method

This method involves maintaining a solid-liquid suspension at a constant temperature and monitoring the concentration of the solute in the liquid phase over time until it becomes constant.[14]

Principle: A suspension of the solute in the solvent is stirred at a constant temperature, and the concentration of the dissolved solute is measured at different time points until equilibrium is established.

Detailed Methodology:

  • Setup: Place a known amount of the organic solvent in a jacketed glass vessel connected to a constant temperature water bath. Add an excess of 4-chlorophthalic acid monosodium salt to the solvent.

  • Equilibration: Stir the suspension at a constant rate.

  • Sampling: At regular intervals, stop the stirring, allow the solid to settle, and withdraw a sample of the supernatant.

  • Analysis: Analyze the concentration of the solute in each sample using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Equilibrium Determination: Plot the concentration of the solute as a function of time. Equilibrium is considered to be reached when the concentration no longer changes over several consecutive measurements. The final, constant concentration represents the solubility at that temperature.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Other Solvents

Mandatory Visualizations

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration (Shake-Flask / Isothermal Saturation) cluster_sep Phase Separation cluster_quant Quantification cluster_res Result prep Add excess 4-chlorophthalic acid monosodium salt to organic solvent in vials equil Agitate at constant temperature for 24-72 hours prep->equil sep Centrifuge or filter to separate solid from saturated solution equil->sep quant_grav Gravimetric: Evaporate known volume of supernatant and weigh residue sep->quant_grav quant_spec Spectroscopic/Chromatographic: Analyze concentration of supernatant (e.g., HPLC, UV-Vis) sep->quant_spec res Solubility Data quant_grav->res quant_spec->res

Caption: A generalized workflow for the experimental determination of solubility.

G Factors Influencing the Solubility of 4-Chlorophthalic Acid Monosodium Salt cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center_node Solubility lattice_energy Crystal Lattice Energy lattice_energy->center_node ionic_nature Ionic Nature ionic_nature->center_node molecular_size Molecular Size molecular_size->center_node polarity Polarity ('Like dissolves like') polarity->center_node h_bonding Hydrogen Bonding Capability h_bonding->center_node dielectric Dielectric Constant dielectric->center_node temperature Temperature temperature->center_node pressure Pressure (minor effect for solids) pressure->center_node impurities Presence of Impurities impurities->center_node

Caption: Key factors that influence the solubility of an organic salt.

Conclusion

References

Spectral Characterization of 4-Chlorophthalic Acid and its Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-chlorophthalic acid and its corresponding sodium salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering detailed spectral information and the experimental protocols necessary for data acquisition and interpretation.

4-Chlorophthalic Acid: Spectral Data

4-Chlorophthalic acid (C₈H₅ClO₄, Molar Mass: 200.57 g/mol ) is a halogenated aromatic dicarboxylic acid. Its structure lends itself to characteristic spectral features that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Chlorophthalic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0m3HAromatic Protons
~11.0-13.0br s2HCarboxylic Acid Protons

Table 2: ¹³C NMR Data for 4-Chlorophthalic Acid [1]

Chemical Shift (δ) ppmAssignment
~165-175Carboxylic Carbon (C=O)
~125-140Aromatic Carbons
Mass Spectrometry (MS)

The mass spectrum of 4-chlorophthalic acid provides key information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Table 3: Mass Spectrometry Data for 4-Chlorophthalic Acid [1]

m/zRelative IntensityAssignment
200/202~3:1[M]⁺ (Molecular Ion)
183/185Variable[M-OH]⁺
155/157Variable[M-COOH]⁺
138Variable[M-2COOH]⁺
110Variable[C₆H₃Cl]⁺

The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 4-chlorophthalic acid showcases characteristic absorptions for the carboxylic acid and aromatic functionalities.

Table 4: Infrared (IR) Spectral Data for 4-Chlorophthalic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid dimer)
1680-1720StrongC=O stretch (Carboxylic acid)
1580-1620MediumC=C stretch (Aromatic ring)
1400-1500MediumC=C stretch (Aromatic ring)
1200-1300StrongC-O stretch (Carboxylic acid)
~900Medium, BroadO-H bend (out-of-plane)
700-800StrongC-Cl stretch

Sodium 4-Chlorophthalate: Spectral Data

The sodium salt of 4-chlorophthalic acid exists as the monosodium or disodium (B8443419) salt. The spectral data for the monosodium salt (C₈H₄ClNaO₄) is presented below. The formation of the carboxylate anion significantly influences the spectral characteristics, particularly in the IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H NMR Data for Sodium 4-Chlorophthalate (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.9m3HAromatic Protons

Note: The acidic proton signal will be absent in D₂O.

Table 6: Predicted ¹³C NMR Data for Sodium 4-Chlorophthalate (in D₂O)

Chemical Shift (δ) ppmAssignment
~170-180Carboxylate Carbon (C=O)
~125-145Aromatic Carbons
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of the sodium salt.

Table 7: Expected Mass Spectrometry Data for Sodium 4-Chlorophthalate (ESI Negative Mode)

m/zAssignment
199/201[M-Na]⁻
Infrared (IR) Spectroscopy

The deprotonation of the carboxylic acid groups leads to characteristic changes in the IR spectrum.

Table 8: Infrared (IR) Spectral Data for Sodium 4-Chlorophthalate

Wavenumber (cm⁻¹)IntensityAssignment
1550-1610StrongAsymmetric COO⁻ stretch
1380-1420StrongSymmetric COO⁻ stretch
1580-1620MediumC=C stretch (Aromatic ring)
700-800StrongC-Cl stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O for the salt). vortex Vortex to ensure complete dissolution. dissolve->vortex transfer Transfer to a 5 mm NMR tube. vortex->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument locking Lock on the deuterium (B1214612) signal of the solvent. instrument->locking shimming Shim the magnetic field to optimize homogeneity. locking->shimming acquire Acquire the ¹H and ¹³C spectra using standard parameters. shimming->acquire fourier Apply Fourier transform to the FID. acquire->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak or an internal standard (e.g., TMS). baseline->reference

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (Electron Ionization - EI for the acid; Electrospray Ionization - ESI for the salt)

MS_Workflow cluster_sample_prep_acid Sample Preparation (4-Chlorophthalic Acid - EI) cluster_sample_prep_salt Sample Preparation (Sodium Salt - ESI) cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve_acid Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). instrument Introduce the sample into the mass spectrometer. dissolve_acid->instrument dissolve_salt Dissolve a small amount of sample in a suitable solvent for ESI (e.g., methanol/water mixture). dissolve_salt->instrument ionize Ionize the sample (EI for the acid, ESI for the salt). instrument->ionize analyze Analyze the ions in the mass analyzer. ionize->analyze detect Detect the ions. analyze->detect generate Generate the mass spectrum. detect->generate analyze_spectrum Analyze the molecular ion peak and fragmentation pattern. generate->analyze_spectrum

Mass Spectrometry Experimental Workflow
Infrared (IR) Spectroscopy (KBr Pellet Method)

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_processing Data Processing grind Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. press Place the mixture in a pellet press and apply pressure to form a transparent pellet. grind->press place Place the KBr pellet in the sample holder of the FTIR spectrometer. press->place acquire Acquire the background spectrum (air). place->acquire acquire_sample Acquire the sample spectrum. acquire->acquire_sample process Process the spectrum (e.g., baseline correction, smoothing). acquire_sample->process analyze Analyze the characteristic absorption bands. process->analyze

IR Spectroscopy (KBr Pellet) Workflow

Signaling Pathways and Logical Relationships

The spectral data obtained from these techniques are interconnected and provide complementary information for the unambiguous identification of the compounds.

Spectral_Data_Relationship cluster_nmr NMR Spectroscopy compound 4-Chlorophthalic Acid / Sodium Salt H_NMR ¹H NMR compound->H_NMR Proton Environment C_NMR ¹³C NMR compound->C_NMR Carbon Skeleton MS Mass Spectrometry compound->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy compound->IR Functional Groups H_NMR->C_NMR Correlational Spectroscopy (e.g., HSQC, HMBC) H_NMR->MS Confirms Molecular Fragments C_NMR->MS Confirms Molecular Fragments IR->H_NMR Confirms Functional Groups IR->C_NMR Confirms Functional Groups

Interrelation of Spectral Data

This guide provides a foundational set of spectral data and experimental protocols for 4-chlorophthalic acid and its sodium salt. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental conditions to ensure the highest quality data.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 4-Chlorophthalic acid monosodium salt.

Section 1: Chemical Identification

Chemical Name 4-Chlorophthalic acid monosodium salt
Synonyms Sodium Hydrogen 4-Chlorophthalate, 4-Chloro-1,2-benzenedicarboxylic acid monosodium salt, Monosodium 4-chlorophthalate[1]
CAS Number 56047-23-5[2][3][4][5][6][7]
Molecular Formula C₈H₄ClNaO₄[6]
Molecular Weight 222.56 g/mol [6]
Appearance White to tan to beige crystalline powder[1]

Section 2: Hazard Identification

Potential Hazards:

  • May be harmful if swallowed or in contact with skin.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[9]

GHS Hazard Statements for 4-Chlorophthalic Acid (Parent Compound):

  • H302: Harmful if swallowed [Warning Acute toxicity, oral][8]

  • H312: Harmful in contact with skin [Warning Acute toxicity, dermal][8]

  • H315: Causes skin irritation [Warning Skin corrosion/irritation][8]

  • H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation][8]

Section 3: Physical and Chemical Properties

A summary of the available physical and chemical properties for 4-Chlorophthalic acid monosodium salt is provided below.

PropertyValueSource(s)
Appearance White to tan or beige powder[1][2][6][7]
Solubility Soluble in water. A 5% solution in water is clear to slightly hazy and yellow to brown.[2]
Purity Typically available with a purity of 65% minimum, and may contain impurities such as dichloro phthalic acid (up to 12%), phthalic acid (up to 15%), and sodium chloride (up to 8%).[6]
Moisture Content 1% Maximum[6][7]

Section 4: Handling and Storage

Proper handling and storage are crucial to minimize risks associated with 4-Chlorophthalic acid monosodium salt.

Handling:

  • Use in a well-ventilated area.[10]

  • Avoid breathing dust, fumes, or aerosols.[9][11]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.[10]

  • Open containers slowly and carefully.[10]

  • Use a bottle carrier when transporting.[10]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 4-Chlorophthalic acid monosodium salt:

PPE TypeSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[10]To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[12]To prevent skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities.[10]To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.To prevent inhalation of dust.

Section 6: First Aid Measures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13][14]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[11][13]

Section 7: Fire Fighting Measures

Extinguishing Media:

  • Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[13][14]

Specific Hazards:

  • The product itself is not flammable.[11]

  • Thermal decomposition may produce corrosive and flammable vapors.[11]

Fire Fighting Instructions:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13][14]

Section 8: Accidental Release Measures

Personal Precautions:

  • Wear appropriate personal protective equipment (see Section 5).

  • Ensure adequate ventilation.

  • Avoid breathing dust.[9]

Environmental Precautions:

  • Prevent the material from entering drains or waterways.

Methods for Cleaning Up:

  • For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9]

  • Avoid generating dust.

  • For large spills, contain the material and follow the procedures for small spills.

Section 9: Toxicological Information

Detailed toxicological data for 4-Chlorophthalic acid monosodium salt is limited. The toxicological properties have not been fully investigated.[15] The information below is based on data for the parent compound, 4-chlorophthalic acid, and related compounds.

Toxicity DataValueSpeciesRouteSource(s)
Acute Toxicity (Oral) Harmful if swallowed (for parent acid)Not specifiedOral[8]
Acute Toxicity (Dermal) Harmful in contact with skin (for parent acid)Not specifiedDermal[8]
Skin Corrosion/Irritation Causes skin irritation (for parent acid)Not specifiedDermal[8]
Eye Damage/Irritation Causes serious eye irritation (for parent acid)Not specifiedOcular[8]

It is important to note that chlorophenols and their derivatives can have various toxic effects, including the potential for carcinogenicity and damage to organs.[16]

Section 10: Experimental Protocols (General Methodologies)

Specific experimental protocols for the safety and handling of 4-Chlorophthalic acid monosodium salt are not available in the reviewed literature. However, standard methodologies for assessing the safety of chemical substances are outlined below.

1. Acute Toxicity Testing (General Protocol):

  • Objective: To determine the short-term adverse effects of a substance after a single dose.

  • Methodology (based on OECD Guidelines):

    • Administer the substance to laboratory animals (e.g., rats, mice) via oral, dermal, or inhalation routes.

    • Use a range of doses to establish a dose-response relationship.

    • Observe the animals for signs of toxicity and mortality over a specified period (typically 14 days).

    • Calculate the LD50 (median lethal dose) or LC50 (median lethal concentration).

    • Conduct a gross necropsy on all animals at the end of the study.

2. Skin and Eye Irritation/Corrosion Testing (General Protocol):

  • Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

  • Methodology (based on OECD Guidelines):

    • Apply a small amount of the substance to the skin or into the eye of a test animal (typically a rabbit).

    • Observe and score the level of irritation (redness, swelling, etc.) at specific time points.

    • For in vitro alternatives, cell-based assays can be used to predict skin or eye irritation potential.

3. Mutagenicity Testing (General Protocol):

  • Objective: To determine if a substance can cause genetic mutations.

  • Methodology (e.g., Ames test):

    • Expose specific strains of bacteria (e.g., Salmonella typhimurium) to the test substance.

    • Incubate the bacteria and observe for the rate of reverse mutations.

    • An increased mutation rate compared to the control indicates mutagenic potential.

Visualizations

Safe_Handling_Workflow start Start: Task Requiring 4-Chlorophthalic Acid Monosodium Salt risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection weighing Weigh Solid in Ventilated Area (Fume Hood or Vented Balance Enclosure) ppe_selection->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction Perform Experimental Procedure dissolving->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_disposal Dispose of Waste in Designated Hazardous Waste Container decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of 4-Chlorophthalic acid monosodium salt.

First_Aid_Decision_Tree cluster_routes cluster_actions cluster_medical exposure Exposure to 4-Chlorophthalic Acid Monosodium Salt Occurs route What is the route of exposure? exposure->route inhalation Move to fresh air. If breathing is difficult, give oxygen. route->inhalation Inhalation skin Remove contaminated clothing. Wash area with soap and water. route->skin Skin Contact eye Flush eyes with water for 15 mins. Remove contact lenses if possible. route->eye Eye Contact ingestion Rinse mouth with water. Give 1-2 glasses of water. Do NOT induce vomiting. route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical If irritation persists eye->seek_medical ingestion->seek_medical

Caption: Emergency first aid procedures for exposure to 4-Chlorophthalic acid monosodium salt.

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Chlorophthalic Acid Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental protocols related to 4-Chlorophthalic acid monosodium salt, designed for professionals in research and development.

4-Chlorophthalic acid monosodium salt is a white to tan or beige crystalline powder.[1][2] It is used as an intermediate in the synthesis of various organic compounds, including herbicides, pesticides, and active pharmaceutical ingredients.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 56047-23-5[2][3][4][5][6]
Molecular Formula C8H4ClNaO4[5]
Molecular Weight 222.5 g/mol [5]
Appearance White to tan to beige crystalline powder[1][2]
Purity Typically around 65% - 94.1%, may contain Phthalic Acid and Dichloro Phthalic Acid as impurities.[3][5][6]
Solubility Soluble in water. A 5% solution in water is clear to slightly hazy and yellow to brown.[3]
Storage Temperature 2-8°C, protected from light and stored under nitrogen.[2]

Hazard Identification and Safety Precautions

According to available safety data, 4-Chlorophthalic acid monosodium salt may cause eye, skin, respiratory, and digestive tract irritation.[7] The toxicological properties of this material have not been fully investigated.[7]

Table 2: Hazard Statements and Precautionary Measures

Hazard CategoryGHS Hazard StatementPrecautionary StatementSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin or if inhaled (for related compounds).Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly after handling.[8]
Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection.[8]
Environmental Hazard Very toxic to aquatic life (for related compounds).Avoid release to the environment.

A related compound, chloroacetic acid, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. While this is a different chemical, it highlights the potential hazards associated with chlorinated organic acids.

Experimental Protocols and Handling

General Handling Workflow

The following diagram outlines the general workflow for handling 4-Chlorophthalic acid monosodium salt in a laboratory setting.

G General Laboratory Handling Workflow for 4-Chlorophthalic Acid Monosodium Salt cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage (2-8°C, away from light) Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment PPE_Donning Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Donning Weighing Weighing in a Ventilated Enclosure PPE_Donning->Weighing Dissolution Dissolution in Water Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Waste (Solid, Aqueous) Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste According to Regulations Waste_Segregation->Waste_Disposal

Caption: General laboratory workflow for handling 4-Chlorophthalic acid monosodium salt.

Synthesis Protocol

4-Chlorophthalic acid monosodium salt can be synthesized via the chlorination of phthalic anhydride (B1165640). The following is a generalized protocol based on published methods.[1][9][10][11]

Materials:

  • Phthalic anhydride

  • Sodium hydroxide (B78521)

  • Water

  • Chlorine gas

  • Hydrochloric acid (for pH adjustment)

  • Sodium chloride (for salting out)

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • Add phthalic anhydride to the sodium hydroxide solution and stir until dissolved.

  • Introduce chlorine gas into the reaction mixture at a controlled temperature (e.g., 6-10°C).[1][10]

  • Monitor the reaction progress. The reaction time can be several hours (e.g., 6-8 hours).[1][10]

  • After the reaction is complete, add sodium chloride to precipitate the crude product (salting out).

  • Adjust the pH of the solution with hydrochloric acid to 2.0-2.5.[1]

  • Filter the mixture to isolate the wet product.

  • Dry the product to obtain the final 4-Chlorophthalic acid monosodium salt.

The following diagram illustrates the synthesis process.

G Synthesis Workflow for 4-Chlorophthalic Acid Monosodium Salt Start Start Prepare_NaOH_Solution Prepare Aqueous NaOH Solution Start->Prepare_NaOH_Solution Dissolve_Phthalic_Anhydride Dissolve Phthalic Anhydride Prepare_NaOH_Solution->Dissolve_Phthalic_Anhydride Chlorination Introduce Chlorine Gas (6-10°C, 6-8h) Dissolve_Phthalic_Anhydride->Chlorination Salting_Out Add NaCl to Precipitate Product Chlorination->Salting_Out pH_Adjustment Adjust pH to 2.0-2.5 with HCl Salting_Out->pH_Adjustment Filtration Filter to Isolate Wet Product pH_Adjustment->Filtration Drying Dry the Product Filtration->Drying End Final Product Drying->End

Caption: A simplified workflow for the synthesis of 4-Chlorophthalic acid monosodium salt.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[7]

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasureSource(s)
Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[7]
Skin Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

Fire Fighting Measures and Accidental Release

Fire Fighting:

  • Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12][13]

  • Wear a self-contained breathing apparatus and full protective gear.[13]

Accidental Release:

  • Wear appropriate personal protective equipment.

  • For spills, vacuum or sweep up the material and place it into a suitable disposal container.[13]

  • Avoid generating dust.[12]

The logical relationship for responding to an accidental spill is outlined below.

G Accidental Spill Response Logic Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE (Gloves, Respirator, Goggles) Evacuate_Area->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Cleanup Clean up with Absorbent Material or by Sweeping Contain_Spill->Cleanup Collect_Waste Collect Waste in a Sealed Container Cleanup->Collect_Waste Decontaminate Decontaminate the Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Material Decontaminate->Dispose_Waste

Caption: Logical flow for responding to an accidental spill of the compound.

Storage and Disposal

Storage:

  • Store in a cool, dry place in a tightly closed container.[13]

  • Recommended storage is at 2-8°C, protected from light and under a nitrogen atmosphere.[2]

  • Pads for storage should be impermeable to prevent runoff.[14]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • All drainage from storage areas should be contained and properly managed.[14]

This guide provides a summary of the key safety and handling information for 4-Chlorophthalic acid monosodium salt. It is essential to consult the full Safety Data Sheet from the supplier and follow all institutional safety protocols when working with this chemical.

References

The Versatile Intermediate: A Technical Guide to 4-Chlorophthalic Acid Monosodium Salt in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key applications of 4-chlorophthalic acid monosodium salt, a versatile chemical intermediate. Delving into its synthesis and primary downstream uses, this document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations. While its direct applications are predominantly in materials science, its role as a precursor to reactive anhydrides opens avenues for its incorporation into more complex molecular architectures, including those of potential interest to the pharmaceutical industry.

Synthesis of 4-Chlorophthalic Acid Monosodium Salt

The industrial preparation of 4-chlorophthalic acid monosodium salt typically commences with the chlorination of phthalic anhydride (B1165640). Various patented methods exist, with nuances in reaction conditions and reagents. Below are representative experimental protocols derived from the literature.

Chlorination using Sodium Hypochlorite (B82951)

One common method involves the reaction of phthalic anhydride with sodium hypochlorite in an aqueous alkaline solution.[1]

Experimental Protocol:

  • In a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser, add 550 g of water and 250 g of phthalic anhydride with continuous stirring.

  • Slowly add 1,325 g of a 10% sodium hypochlorite solution (containing 1% free NaOH) and 110 g of a 32% sodium hydroxide (B78521) solution dropwise.

  • Maintain the reaction temperature between 28-30°C over approximately 17 hours.

  • After the addition is complete, adjust the pH to ~5.5 with a 30% hydrochloric acid solution.

  • Maintain the temperature at 30°C for 30-60 minutes to allow for the precipitation of the crude product.

  • Filter the resulting suspension to obtain the crude 4-chlorophthalic acid monosodium salt.

  • For purification, resuspend the crude product in 400 g of water, heat to 90°C for 1-2 hours, cool to 30°C, and filter to yield the refined product.

Chlorination with Gaseous Chlorine

An alternative approach utilizes direct chlorination with chlorine gas in the presence of a phase transfer catalyst to improve conversion rates.[2]

Experimental Protocol:

  • To a 1000 mL three-necked round-bottom flask, add 200 g of water, 170 g of 1,4-dioxane, 45 g of solid sodium hydroxide, and 7.5 g of tetrabutylammonium (B224687) chloride.

  • Stir the mixture until all solids are dissolved.

  • Add 100 g of phthalic anhydride and continue stirring until it dissolves.

  • Introduce 72 g of chlorine gas at a rate of 0.11 L/min while maintaining the temperature at 44°C.

  • During the reaction, maintain a pH of 5 using a 35 wt% NaOH solution.

  • Upon completion, cool the reaction mixture to 25°C and adjust the pH to approximately 5.0 to precipitate the product.

  • Filter and dry the product.

Quantitative Data Summary for Synthesis:

ParameterMethod 1.1 (Hypochlorite)Method 1.2 (Gaseous Chlorine)
Starting Material Phthalic AnhydridePhthalic Anhydride
Chlorinating Agent Sodium HypochloriteChlorine Gas
Catalyst NoneTetrabutylammonium Chloride
Reaction Temperature 28-30°C44°C
Reported Yield/Conversion High Yield (not quantified)92.1% to 96.5% Conversion[2]

Core Application: Intermediate for 4-Chlorophthalic Anhydride

The primary industrial application of 4-chlorophthalic acid monosodium salt is its role as a direct precursor to 4-chlorophthalic anhydride, a key monomer in the production of high-performance polymers and a building block for pigments and dyes.[3][4]

Logical Workflow for Anhydride Synthesis:

G cluster_0 Anhydride Synthesis 4-Chlorophthalic Acid Monosodium Salt 4-Chlorophthalic Acid Monosodium Salt Acidification Acidification 4-Chlorophthalic Acid Monosodium Salt->Acidification H+ (e.g., H2SO4) Dehydration Dehydration Acidification->Dehydration Heat 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride Dehydration->4-Chlorophthalic Anhydride

Caption: Conversion of the monosodium salt to the anhydride.

Acidification to 4-Chlorophthalic Acid

The first step in converting the monosodium salt to the anhydride is acidification to the free dicarboxylic acid.[5]

Experimental Protocol:

  • In a suitable reaction vessel, suspend 46 g of 4-chlorophthalic acid monosodium salt in 150 g of 20% sulfuric acid.

  • Warm the mixture to 40°C and stir for 2 hours until a clear solution is obtained.

  • Add 130 ml of chlorobenzene (B131634) to the solution.

  • Cool the mixture to 10-15°C and continue stirring for at least 2 hours to facilitate the precipitation of 4-chlorophthalic acid.

  • Collect the crystalline product by suction filtration. A yield of approximately 90% can be expected.[5]

Dehydration to 4-Chlorophthalic Anhydride

The isolated 4-chlorophthalic acid is then dehydrated, typically through heating, to form the cyclic anhydride.

Experimental Protocol:

  • The purified 4-chlorophthalic acid is heated to 170°C for two hours to effect dehydration.[6]

  • The resulting 4-chlorophthalic anhydride can be further purified by rectification.[4]

Quantitative Data for Anhydride Synthesis:

ParameterValueReference
Starting Material 4-Chlorophthalic Acid Monosodium Salt[5]
Acidification Agent 20% Sulfuric Acid[5]
Yield of 4-Chlorophthalic Acid ~90%[5]
Dehydration Temperature 170°C[6]
Purity of Final Anhydride (after rectification) >98.5%[7]

Applications in Polymer Chemistry: Polyimides

4-Chlorophthalic anhydride is a valuable monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimide Synthesis Workflow:

G cluster_0 Polyimide Synthesis 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride Poly(amic acid) Formation Poly(amic acid) Formation 4-Chlorophthalic Anhydride->Poly(amic acid) Formation Diamine Diamine Diamine->Poly(amic acid) Formation Cyclodehydration (Imidization) Cyclodehydration (Imidization) Poly(amic acid) Formation->Cyclodehydration (Imidization) Heat or Chemical Agent Polyimide Polyimide Cyclodehydration (Imidization)->Polyimide

Caption: General two-step synthesis of polyimides.

The synthesis of polyimides from 4-chlorophthalic anhydride and a diamine typically proceeds via a two-step method.[8][9] First, the monomers react in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then cyclized to the final polyimide through thermal or chemical dehydration.[8]

Experimental Protocol (General):

  • Dissolve an equimolar amount of a diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP).

  • Slowly add an equimolar amount of 4-chlorophthalic anhydride to the solution under an inert atmosphere.

  • Stir the reaction mixture at ambient temperature to form the poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a substrate to form a film.

  • Thermally cure the film by stepwise heating to temperatures typically ranging from 100°C to 300°C to effect imidization.

The properties of the resulting polyimide can be tailored by the choice of the diamine co-monomer.

Applications in Dye and Pigment Chemistry: Phthalocyanines

4-Chlorophthalic anhydride can be used in the synthesis of phthalocyanine (B1677752) dyes and pigments.[5] Phthalocyanines are large, aromatic macrocyclic compounds with a vibrant blue-green color and are known for their high stability.

Phthalocyanine Synthesis Workflow:

G cluster_0 Phthalocyanine Synthesis 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride Cyclotetramerization Cyclotetramerization 4-Chlorophthalic Anhydride->Cyclotetramerization Urea Urea Urea->Cyclotetramerization Metal Salt Metal Salt Metal Salt->Cyclotetramerization Catalyst Catalyst Catalyst->Cyclotetramerization Metal Phthalocyanine Metal Phthalocyanine Cyclotetramerization->Metal Phthalocyanine

Caption: General synthesis of metal phthalocyanines.

The synthesis involves the cyclotetramerization of phthalic acid derivatives, such as the anhydride, in the presence of a nitrogen source (like urea), a metal salt, and a catalyst at high temperatures.[10][11]

Experimental Protocol (General):

  • A mixture of 4-chlorophthalic anhydride, urea, a metal salt (e.g., copper(I) chloride), and a catalyst (e.g., ammonium (B1175870) molybdate) is heated.[12]

  • The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or in a melt phase.

  • The crude phthalocyanine product is then purified by washing with acid and organic solvents.

Relevance to Drug Development

While 4-chlorophthalic acid monosodium salt is not itself an active pharmaceutical ingredient (API), its derivatives, particularly phthalimides, are important structural motifs in medicinal chemistry. The conversion of 4-chlorophthalic anhydride (derived from the monosodium salt) to N-substituted phthalimides provides a pathway to novel chemical entities for drug discovery.

For instance, the reaction of 4-chlorophthalic anhydride with a primary amine leads to the formation of a 4-chlorophthalimide (B3024755) derivative.

Experimental Protocol for N-Butyl-4-chlorophthalimide Synthesis:

  • Dissolve 550 g of 4-chlorophthalic anhydride in 600 ml of toluene (B28343).

  • Add 219 g of n-butylamine diluted with an equal weight of toluene to the solution.

  • Reflux the solution for 16 hours, collecting the water formed in a Dean-Stark trap.

  • Treat the hot toluene solution with activated carbon and then cool to 5°C to crystallize the product.

  • Recrystallize the crude product from ethanol (B145695) to yield pure 4-chloro-N-butyl phthalimide.[6]

Although a direct synthetic route from 4-chlorophthalic acid monosodium salt to a marketed diuretic drug is not explicitly documented in readily available literature, it is noteworthy that related chlorinated benzoic acid derivatives are key components of several diuretic drugs, such as bumetanide.[13] The synthesis of these drugs often involves the chlorosulfonylation of a chlorobenzoic acid precursor. This suggests the potential for 4-chlorophthalic acid derivatives to serve as starting materials for the synthesis of novel diuretic agents or other bioactive molecules, though this remains an area for further research and development.

References

The Pivotal Role of 4-Chlorophthalic Acid Monosodium Salt as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-chlorophthalic acid monosodium salt, a key chemical intermediate. We will delve into its synthesis, primary chemical transformations, and its significant role as a precursor in the synthesis of high-value molecules, including polymers and biologically active compounds relevant to drug discovery and development.

Synthesis of 4-Chlorophthalic Acid Monosodium Salt

The primary route to 4-chlorophthalic acid monosodium salt involves the controlled chlorination of phthalic anhydride (B1165640) in an alkaline aqueous medium. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

Experimental Protocols

Two common methods for the synthesis of 4-chlorophthalic acid monosodium salt are outlined below:

Method A: Chlorination using Chlorine Gas

This protocol involves the direct use of chlorine gas as the chlorinating agent.

  • Materials: Phthalic anhydride, sodium hydroxide (B78521), water, chlorine gas, sodium chloride, hydrochloric acid.

  • Procedure:

    • A solution of sodium hydroxide in water is prepared in a reaction vessel.

    • Phthalic anhydride is added to the alkaline solution with stirring to form a solution of a sodium salt of phthalic acid.

    • Chlorine gas is then introduced into the reaction mixture at a controlled temperature, typically between 6-10°C.

    • The reaction is monitored for 6-8 hours.

    • After the reaction is complete, sodium chloride is added to salt out the crude 4-chlorophthalic acid monosodium salt.

    • The pH of the solution is adjusted to 2.0-2.5 with hydrochloric acid.

    • The precipitated product is collected by filtration, washed, and dried.

Method B: Chlorination using Sodium Hypochlorite (B82951)

This method utilizes sodium hypochlorite as a milder and often more manageable chlorinating agent.

  • Materials: Phthalic anhydride, sodium hydroxide, water, sodium hypochlorite solution, hydrochloric acid.

  • Procedure:

    • Phthalic anhydride is suspended in water in a reaction vessel.

    • A solution of sodium hypochlorite and sodium hydroxide is added dropwise to the suspension over a period of approximately 17 hours, maintaining the temperature at 28-30°C.

    • After the addition is complete, the pH is adjusted to around 5.5 with hydrochloric acid.

    • The crude product is collected by filtration.

    • For purification, the crude product is resuspended in water, heated to 90°C for 1-2 hours, cooled to 30°C, and then filtered to obtain the refined product.

Data Presentation: Synthesis of 4-Chlorophthalic Acid Monosodium Salt
ParameterMethod A (Chlorine Gas)Method B (Sodium Hypochlorite)
Chlorinating Agent Chlorine GasSodium Hypochlorite
Starting Material Phthalic AnhydridePhthalic Anhydride
Base Sodium HydroxideSodium Hydroxide
Solvent WaterWater
Reaction Temperature 6-10°C28-30°C
Reaction Time 6-8 hours~17 hours (addition) + 0.5-1.0 hour
Work-up Salting out with NaCl, pH adjustmentpH adjustment, filtration
Purification Filtration and dryingRecrystallization from hot water

Primary Application: Synthesis of 4-Chlorophthalic Anhydride

The most significant application of 4-chlorophthalic acid monosodium salt is its role as a direct precursor to 4-chlorophthalic anhydride. This anhydride is a valuable monomer in the production of high-performance polyimides and a key building block in the synthesis of dyes, pigments, and pharmaceuticals.

Experimental Protocol: Anhydride Formation
  • Materials: 4-chlorophthalic acid monosodium salt, water, weak alkali solution (e.g., sodium bicarbonate), chlorine gas.

  • Procedure:

    • 4-chlorophthalic acid monosodium salt is dissolved in water.

    • A weak alkali solution is used to adjust and stabilize the pH of the reaction system.

    • Chlorine gas is then passed through the solution to facilitate the chlorination and subsequent cyclization to the anhydride.

    • The crude 4-chlorophthalic anhydride is obtained after desalination and dehydration.

    • High-purity 4-chlorophthalic anhydride is achieved through rectification.

Data Presentation: Synthesis of 4-Chlorophthalic Anhydride
ParameterValueReference
Starting Material 4-Chlorophthalic Acid Monosodium Salt[1][2]
Reaction Medium Water[1][2]
pH Regulator Weak alkali solution[1][2]
Chlorinating Agent Chlorine Gas[1][2]
Purity of Final Product >98.5% (after rectification)[3]
Overall Yield (from Phthalic Anhydride) 50-60%[3]

Role in the Synthesis of Bioactive Molecules

While direct applications of 4-chlorophthalic acid monosodium salt in drug synthesis are not extensively documented, its conversion to 4-chlorophthalic anhydride opens the door to a vast array of biologically active molecules, primarily through the formation of substituted phthalimides. The phthalimide (B116566) scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of activities.

Synthesis of 4-Chlorophthalimide Derivatives

4-chlorophthalic anhydride readily reacts with primary amines to form N-substituted 4-chlorophthalimides. This reaction is a cornerstone for generating libraries of compounds for drug screening.

G cluster_0 Synthesis of 4-Chlorophthalic Anhydride cluster_1 Synthesis of Bioactive Phthalimides Phthalic Anhydride Phthalic Anhydride 4-Chlorophthalic Acid Monosodium Salt 4-Chlorophthalic Acid Monosodium Salt 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride Primary Amine Primary Amine N-Substituted 4-Chlorophthalimide N-Substituted 4-Chlorophthalimide Bioactive Molecules Bioactive Molecules

Biological Activities of Substituted Phthalimides

The introduction of a chlorine atom at the 4-position of the phthalimide ring can significantly influence the biological activity of the resulting molecule. The electron-withdrawing nature of chlorine can affect the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency and altered selectivity.

Numerous studies have demonstrated a wide range of biological activities for substituted phthalimide derivatives, including:

  • Anti-inflammatory activity: Phthalimide derivatives have been shown to modulate inflammatory pathways.

  • Anticancer activity: The phthalimide scaffold is a key component of several anticancer agents, including thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which exhibit immunomodulatory and anti-angiogenic properties. The synthesis of analogs of these drugs can utilize substituted phthalic anhydrides.

  • Antimicrobial activity: Various N-substituted phthalimides have displayed activity against a range of bacteria and fungi.

  • Anticonvulsant activity: Certain phthalimide derivatives have been investigated for their potential in treating neurological disorders.

Experimental Workflow and Logical Relationships

The overall process from starting materials to the final bioactive compounds can be visualized as a multi-step workflow.

G Start Start Synthesize Monosodium Salt Synthesize Monosodium Salt Start->Synthesize Monosodium Salt Purify Monosodium Salt Purify Monosodium Salt Synthesize Monosodium Salt->Purify Monosodium Salt Convert to Anhydride Convert to Anhydride Purify Monosodium Salt->Convert to Anhydride Purify Anhydride Purify Anhydride Convert to Anhydride->Purify Anhydride Synthesize Phthalimide Derivative Synthesize Phthalimide Derivative Purify Anhydride->Synthesize Phthalimide Derivative Biological Screening Biological Screening Synthesize Phthalimide Derivative->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization End End Lead Optimization->End

Conclusion

4-chlorophthalic acid monosodium salt is a crucial and versatile chemical intermediate. Its primary importance lies in its efficient conversion to 4-chlorophthalic anhydride, a key building block for high-performance polymers and, significantly for the pharmaceutical industry, a gateway to a diverse range of biologically active N-substituted phthalimides. The synthetic accessibility of this intermediate, coupled with the established pharmacological importance of the phthalimide scaffold, ensures its continued relevance in both materials science and drug discovery. Researchers and professionals in these fields can leverage the chemistry of 4-chlorophthalic acid monosodium salt to develop novel materials and therapeutic agents.

References

Discovery and history of chlorophthalic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Chlorophthalic Acids

Abstract

Chlorophthalic acids and their anhydrides are a cornerstone of industrial organic synthesis, serving as crucial intermediates in the production of high-performance polymers, pigments, pharmaceuticals, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the discovery and historical development of these compounds. It details the evolution of synthetic methodologies from early high-temperature melt chlorinations to more controlled aqueous-phase reactions. Key challenges in isomer separation are discussed, alongside the inventive chemical processes developed to overcome them. This document consolidates physical property data, detailed experimental protocols from the literature, and graphical representations of synthetic workflows to serve as a vital resource for researchers, scientists, and professionals in chemical and drug development.

Early Discovery and Synthesis

The history of chlorophthalic acids is intrinsically linked to that of their parent compound, phthalic acid. Phthalic acid was first isolated in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride.[3] As industrial chemistry advanced, the modification of this bifunctional aromatic acid became a subject of intense study.

The primary route for the synthesis of chlorinated phthalic derivatives emerged from the direct electrophilic chlorination of phthalic anhydride (B1165640), the commercial form of phthalic acid. Early methods, detailed in patents from the first half of the 20th century, involved passing chlorine gas through molten phthalic anhydride at high temperatures (200-240 °C) in the presence of a Lewis acid catalyst, typically a metal halide like anhydrous ferric chloride (FeCl₃).[4][5][6]

A significant operational challenge in these early molten-state processes was the sublimation of phthalic anhydride. The vapor would solidify on cooler condenser surfaces, obstructing the apparatus and reducing process efficiency. A 1949 patent by Thad M. Amacker for B. F. Goodrich Company introduced a critical improvement: the addition of a high-boiling, inert organic solvent such as tetrachloroethane or orthodichlorobenzene to the reaction mixture.[5] This solvent would reflux, washing the sublimed anhydride back into the molten reaction, thereby maintaining an efficient and continuous process.[4][5]

The Isomer Challenge and Separation Techniques

Direct chlorination of the aromatic ring of phthalic anhydride is not regioselective and invariably produces a mixture of products. The primary monochlorinated products are 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, along with smaller quantities of dichlorinated and more highly substituted compounds like tetrachlorophthalic anhydride.[4][7]

G cluster_isomers Isomeric & Polychlorinated Products PA Phthalic Anhydride Chlorination Direct Chlorination (Cl₂, FeCl₃, >200°C) PA->Chlorination Mixture Product Mixture Chlorination->Mixture 3-Cl 3-Chlorophthalic Anhydride Mixture->3-Cl 4-Cl 4-Chlorophthalic Anhydride Mixture->4-Cl Di-Cl Dichlorophthalic Anhydrides Mixture->Di-Cl Tetra-Cl Tetrachlorophthalic Anhydride Mixture->Tetra-Cl Separation Separation Challenge 3-Cl->Separation 4-Cl->Separation Di-Cl->Separation Tetra-Cl->Separation

The structural similarity and close boiling points of these isomers made their separation by conventional physical methods like distillation difficult. An ingenious chemical separation method was developed based on the differential rates of hydrolysis of the anhydrides to their corresponding dicarboxylic acids in sulfuric acid of varying concentrations.[8] A 1937 patent by Imperial Chemical Industries outlined this discovery:

  • Anhydrides with no ortho-chloro substituents (e.g., phthalic anhydride, 4-chlorophthalic anhydride) are converted to their acid form by treatment with 98-100% sulfuric acid.[8]

  • Anhydrides with one ortho-chloro substituent (e.g., 3-chlorophthalic anhydride) require a lower concentration (less than 95% sulfuric acid) for hydrolysis.[8]

  • Anhydrides with two ortho-chloro substituents (e.g., 3,6-dichlorophthalic anhydride, tetrachlorophthalic anhydride) are significantly more stable and are only hydrolyzed by sulfuric acid weaker than 50%.[8]

This difference in reactivity, governed by the steric hindrance around the anhydride ring, provided a robust method for fractional separation. By treating the crude product mixture with sulfuric acid of a specific strength, one class of isomers could be selectively converted to the diacid form, which is insoluble in nonpolar organic solvents, allowing for its separation from the soluble anhydrides.[8]

G cluster_step1 Step 1: High Concentration Acid cluster_step2 Step 2: Medium Concentration Acid start Crude Mixture of Chlorinated Anhydrides h2so4_1 Treat with 98-100% H₂SO₄ start->h2so4_1 filter1 Filter h2so4_1->filter1 precipitate1 Precipitate: 4-Chlorophthalic Acid (and other 4/5-subst. acids) filter1->precipitate1 solid filtrate1 Filtrate: 3-Cl, Di-Cl (ortho) Anhydrides filter1->filtrate1 liquid h2so4_2 Treat with <95% H₂SO₄ filtrate1->h2so4_2 filter2 Filter h2so4_2->filter2 precipitate2 Precipitate: 3-Chlorophthalic Acid (and other mono-ortho acids) filter2->precipitate2 solid filtrate2 Filtrate: Di-ortho Substituted Anhydrides filter2->filtrate2 liquid

Physical and Chemical Properties

The physical properties of the chlorophthalic acid isomers and their corresponding anhydrides are distinct, reflecting their structural differences. These properties are critical for their purification and application.

Compound NameIsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-Chlorophthalic Acid 3-ChloroC₈H₅ClO₄200.57[9]-
4-Chlorophthalic Acid 4-ChloroC₈H₅ClO₄200.57[10]-
3-Chlorophthalic Anhydride 3-ChloroC₈H₃ClO₃182.56~123[11]
4-Chlorophthalic Anhydride 4-ChloroC₈H₃ClO₃182.56~99[2][12]
Tetrachlorophthalic Acid TetraC₈H₂Cl₄O₄303.91[13]-
Tetrachlorophthalic Anhydride TetraC₈Cl₄O₃285.89255-257

Key Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures as described in the scientific and patent literature.

Protocol 1: Direct Chlorination of Molten Phthalic Anhydride (Historical Method)

This protocol is a representative example of the early, high-temperature melt-phase chlorination process.[4]

  • Objective: To synthesize a mixture of chlorinated phthalic anhydrides via direct chlorination.

  • Apparatus: A 2-liter, three-neck reaction flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a reflux condenser connected to a gas outlet for venting HCl byproduct. The flask is heated using an oil bath.

  • Reagents:

    • Phthalic Anhydride (PAA): 1036 g (7.0 mol)

    • Anhydrous Ferric Chloride (FeCl₃): 14 g (0.08 mol)

    • 1,1,2,2-Tetrachloroethane: 10 mL (as a refluxing solvent to wash down sublimed PAA)

    • Chlorine (Cl₂) gas from a cylinder

  • Procedure:

    • Charge the reaction flask with the phthalic anhydride.

    • Heat the flask in the oil bath to 200 °C to melt the anhydride.

    • Once molten, add the anhydrous ferric chloride catalyst and the tetrachloroethane.

    • Increase the reaction temperature to 225-230 °C.

    • Begin bubbling chlorine gas from the cylinder through the molten reaction mixture via the gas inlet tube.

    • Maintain the temperature and chlorine flow for the desired reaction time (e.g., several hours).

    • Monitor the reaction progress by periodically removing small aliquots, dissolving them in acetone, and analyzing by gas-liquid chromatography (GLC) to determine the relative composition of mono-, di-, and polychlorinated species.

    • Upon completion, the crude product can be purified using the selective hydrolysis method described previously or by fractional distillation under vacuum.

Protocol 2: Aqueous Synthesis of 4-Chlorophthalic Acid Monosodium Salt

This protocol describes a more modern approach that avoids high temperatures and molten reagents, offering better control over the reaction.[14]

  • Objective: To synthesize 4-chlorophthalic acid monosodium salt via chlorination in an aqueous medium.

  • Apparatus: A 1-liter, three-neck round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a pH probe, and a temperature controller.

  • Reagents:

    • Phthalic Anhydride: 100 parts by weight

    • Sodium Hydroxide (NaOH): As needed to form the monosodium salt and adjust pH

    • Polar Solvent: Water and 1,4-dioxane

    • Phase Transfer Catalyst: Tetrabutylammonium (B224687) chloride

    • Chlorine (Cl₂) gas: 86 g

  • Procedure:

    • To the reaction flask, add the calculated amounts of water and 1,4-dioxane.

    • Turn on the stirrer and add solid sodium hydroxide, tetrabutylammonium chloride, and phthalic anhydride.

    • Allow the components to dissolve completely.

    • Begin introducing chlorine gas at a controlled rate (e.g., 0.13 L/min).

    • Maintain the reaction temperature at 44 °C.

    • During the reaction, continuously monitor the pH and use a 35 wt% NaOH solution to maintain the pH at approximately 5.

    • The reaction progress is monitored by liquid chromatography until the desired conversion to 4-chlorophthalic acid monosodium salt is achieved.

    • After the reaction, cool the mixture to 25 °C and adjust the final pH to ~5.0.

    • The product, 4-chlorophthalic acid monosodium salt, can be isolated by centrifugation or filtration.

    • To obtain the free 4-chlorophthalic acid, the isolated salt is re-dissolved in water and acidified with a strong acid like sulfuric acid, causing the diacid to precipitate.[15]

Biological Activity and Modern Relevance

While chlorophthalic acids themselves are primarily regarded as chemical intermediates, their derivatives and the broader class of phthalates have documented biological activities. Phthalic acid esters (PAEs) isolated from various plants, fungi, and bacteria have been shown to possess antimicrobial, insecticidal, and allelopathic properties.[16][17]

Furthermore, studies on structurally related compounds have demonstrated that the phthalic acid scaffold can be used to develop biologically active molecules. For instance, a series of anilides derived from 4-hydroxyisophthalic acid, some containing chloro- and nitro-substituents, exhibited significant antibacterial and antifungal activity.[18]

For drug development professionals, this suggests that while the primary value of chlorophthalic acids lies in their role as precursors for polymers like polyimides, their halogenated aromatic structure represents a potential starting point for the synthesis of novel therapeutic agents.[2][11] The chlorine atom can serve as a metabolic blocking point or a site for further functionalization, making these compounds versatile building blocks in medicinal chemistry.

G cluster_derivatives Derivatization cluster_products Applications & Relevance PA Phthalic Acid Backbone Chlorination Chlorination PA->Chlorination Esterification Esterification PA->Esterification Amidation Amidation PA->Amidation Polymers High-Performance Polymers (Polyimides) Chlorination->Polymers Intermediates Dyes & Pigments Chlorination->Intermediates Bioactive Bioactive Molecules (Agrochemicals, APIs) Chlorination->Bioactive Esterification->Bioactive Amidation->Bioactive

Conclusion

The history of chlorophthalic acids charts a course from challenging, high-temperature industrial processes to more refined and controlled synthetic methods. The initial hurdle of producing and separating specific isomers from a complex mixture was overcome through a clever application of physical organic chemistry principles, namely the differential hydrolysis rates of sterically hindered anhydrides. Today, these compounds remain indispensable in the chemical industry. Their well-established synthesis routes and versatile reactivity ensure their continued importance as building blocks for a wide array of advanced materials and potentially for the development of new biologically active compounds.

References

Methodological & Application

Application Note: Purity Determination of 4-Chlorophthalic Acid Monosodium Salt by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of 4-chlorophthalic acid monosodium salt. The method is designed for accuracy, reproducibility, and the effective separation of the main compound from potential impurities and related substances. This protocol is suitable for quality control and research environments.

1. Introduction 4-Chlorophthalic acid and its salts are important intermediates in the synthesis of pigments, anhydrides, and other specialty chemicals.[1] The purity of these intermediates is critical as impurities can interfere with subsequent reaction pathways, affect the performance of the final product, and potentially introduce safety or regulatory concerns.[1] This document provides a detailed analytical procedure using RP-HPLC with UV detection to determine the purity of 4-chlorophthalic acid monosodium salt.

2. Principle of the Method The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and an acidic aqueous buffer.[2] The acidic mobile phase suppresses the ionization of the carboxylic acid groups, allowing for better retention and improved peak shape on the C18 column.[3] Compounds are separated based on their hydrophobicity. The separated components are then detected by a UV detector, and the purity is calculated based on the relative peak area of the main analyte compared to the total area of all observed peaks.

3. Materials and Instrumentation

  • Chemicals and Reagents:

    • 4-Chlorophthalic Acid Monosodium Salt (Sample)

    • 4-Chlorophthalic Acid Reference Standard (Purity ≥98%)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Analytical Balance (0.01 mg readability)

    • pH Meter

    • Sonicator

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

4. Experimental Protocols

4.1. HPLC Operating Conditions The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 60% A / 40% B (Adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes

4.2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask.

    • Add approximately 900 mL of deionized water and mix.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Degas the solution for 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

    • Degas before use.

  • Reference Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 4-chlorophthalic acid reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (60:40 mixture of Mobile Phase A and B).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-chlorophthalic acid monosodium salt sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (60:40 mixture of Mobile Phase A and B).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

4.3. System Suitability Before sample analysis, perform at least five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of 4-chlorophthalic acid is not more than 2.0%.

4.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the Reference Standard Solution to determine the retention time of the 4-chlorophthalic acid peak.

  • Inject the prepared Sample Solution in duplicate.

  • Record the chromatograms and integrate the peaks.

5. Data Analysis The purity of the 4-chlorophthalic acid monosodium salt is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Area of Main Peak: The integrated area of the 4-chlorophthalic acid peak in the sample chromatogram.

  • Total Area of All Peaks: The sum of the integrated areas of all peaks, excluding the solvent front and any blank-related peaks.

6. Experimental Workflow Visualization

The overall workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation StandardRun Standard Injection StandardSol->StandardRun SampleSol Sample Solution Preparation & Filtration SampleRun Sample Injection SampleSol->SampleRun BlankRun Blank Injection SystemEquilibration->BlankRun BlankRun->StandardRun StandardRun->SampleRun Integration Peak Integration SampleRun->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

References

Application Note: A Robust HPLC Gradient Method for the Separation of Phthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the efficient separation of the three structural isomers of phthalic acid: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). Due to their structural similarity, baseline separation of these isomers can be challenging. This document provides a detailed protocol using a mixed-mode stationary phase that combines reversed-phase and anion-exchange properties to achieve excellent resolution. The method is suitable for quality control, impurity profiling, and research applications where accurate quantification of phthalic acid isomers is critical.

Introduction

Phthalic acid and its isomers are important industrial chemicals, primarily used as precursors in the production of plasticizers, polymers, and resins.[1][2] The ortho-, meta-, and para-isomers of phthalic acid possess distinct physical and chemical properties that influence the characteristics of the resulting polymers. Therefore, the ability to accurately separate and quantify these isomers is essential for monitoring reaction processes, ensuring product quality, and assessing environmental samples.

The structural similarity of these isomers presents a significant analytical challenge for traditional reversed-phase HPLC methods.[1][3] This application note describes a reliable gradient HPLC method utilizing a mixed-mode stationary phase that leverages both hydrophobic and ion-exchange interactions to achieve superior separation.

Experimental Workflow

The following diagram outlines the general workflow for developing and running the HPLC method for phthalic acid isomer separation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Isomer Standards Inject Inject Sample Standard_Prep->Inject Sample_Prep Prepare Sample Solution Sample_Prep->Inject Mobile_Phase_A Prepare Aqueous Mobile Phase (A) Equilibrate Equilibrate Column Mobile_Phase_A->Equilibrate Mobile_Phase_B Prepare Organic Mobile Phase (B) Mobile_Phase_B->Equilibrate Equilibrate->Inject Gradient Run Gradient Program Inject->Gradient Detect UV Detection Gradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: A general workflow for HPLC analysis of phthalic acid isomers.

Separation Principle: Mixed-Mode Chromatography

Mixed-mode chromatography columns, such as those with reversed-phase and anion-exchange functionalities, provide a powerful tool for separating compounds with varying hydrophobicity and charge.[2][4] The stationary phase typically consists of silica (B1680970) particles modified with both hydrophobic alkyl chains and positively charged functional groups.

The diagram below illustrates the dual retention mechanism for phthalic acid isomers on a mixed-mode column.

Separation_Mechanism cluster_column Mixed-Mode Stationary Phase cluster_analytes Phthalic Acid Isomers in Mobile Phase Stationary_Phase Silica Particle (with C18 chains and Anion Exchangers) Ortho o-Phthalic Acid Ortho->Stationary_Phase Reversed-Phase & Anion-Exchange Meta m-Phthalic Acid Meta->Stationary_Phase Reversed-Phase & Anion-Exchange Para p-Phthalic Acid Para->Stationary_Phase Reversed-Phase & Anion-Exchange

Caption: Dual retention mechanism on a mixed-mode stationary phase.

Detailed Experimental Protocol

This protocol is based on a mixed-mode separation approach, which has demonstrated excellent resolution for phthalic acid isomers.

1. Materials and Reagents

  • Standards: Phthalic acid (ortho-), Isophthalic acid (meta-), and Terephthalic acid (para-) (analytical grade)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Ammonium formate (B1220265), Formic acid, Phosphoric acid

  • HPLC Column: Mixed-mode column (e.g., Coresep SB, 3.2 x 100 mm, 2.7 µm or similar)[4]

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each phthalic acid isomer in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition.

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 50 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

4. HPLC Parameters

ParameterValue
Column Mixed-Mode C18/Anion Exchange (e.g., Coresep SB)
Column Dimensions 3.2 x 100 mm, 2.7 µm
Mobile Phase A 50 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 1 µL

5. Sample Preparation

Samples should be dissolved in a suitable solvent, preferably the initial mobile phase, and filtered through a 0.22 µm syringe filter before injection to prevent column blockage.

Data Presentation

The following tables summarize typical retention times and resolution values obtained using different HPLC methodologies for separating phthalic acid isomers.

Table 1: Mixed-Mode Chromatography Data

AnalyteRetention Time (min)Resolution (Rs)
Phthalic Acid~ 3.5-
Terephthalic Acid~ 4.8> 2.0
Isophthalic Acid~ 5.5> 1.5

Data is representative and may vary depending on the specific column and system.

Table 2: Comparison of Different Separation Modes

Separation ModeTypical ColumnAdvantagesConsiderations
Mixed-Mode Coresep SB, Primesep D, Amaze HA[1][2][4]Excellent resolution, robust, versatile for various matrices.Column cost may be higher.
Reversed-Phase C18, C8[5][6][7]Widely available, cost-effective.Requires precise pH control for good separation, may show peak tailing.[8]
Hydrogen Bonding SHARC 1[1][3]Unique selectivity, can be used with high organic mobile phases.Specialized column chemistry.
Ion-Exchange Anion exchange resins[9][10]Strong retention and separation based on charge.Can be sensitive to buffer concentration and pH.

Discussion and Conclusion

The developed HPLC gradient method using a mixed-mode stationary phase provides a reliable and robust solution for the separation of phthalic acid isomers. The dual retention mechanism of reversed-phase and anion-exchange interactions effectively resolves these structurally similar compounds, offering excellent peak shape and resolution.

For laboratories primarily equipped with standard reversed-phase columns, careful optimization of the mobile phase pH is crucial for achieving adequate separation.[8] The use of acidic mobile phases ensures that the carboxylic acid groups are in their protonated form, leading to better retention and peak shape.

The choice of the optimal method will depend on the specific application, available instrumentation, and the required level of resolution and sensitivity. The protocol detailed in this application note serves as an excellent starting point for developing a validated method for the routine analysis of phthalic acid isomers in various sample matrices.

References

Application Note: 1H and 13C NMR Spectral Interpretation of 4-Chlorophthalic Acid for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, pivotal for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs), intermediates, and raw materials. This application note provides a detailed protocol and spectral interpretation for 4-chlorophthalic acid, a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its distinct NMR spectral features is crucial for reaction monitoring, quality control, and regulatory compliance.

Molecular Structure and NMR Analysis

4-Chlorophthalic acid (C₈H₅ClO₄) is a substituted aromatic dicarboxylic acid. Its structure consists of a benzene (B151609) ring with three substituents: two adjacent carboxylic acid groups (-COOH) at positions C1 and C2, and a chlorine atom at position C4. This substitution pattern results in a unique set of signals in both ¹H and ¹³C NMR spectra, corresponding to three distinct aromatic protons and eight unique carbon atoms.

The analysis herein is based on established NMR principles and spectral data from chemical databases. The typical solvent for this type of compound is DMSO-d₆, as it effectively dissolves the carboxylic acid without issues of proton exchange that would be seen with D₂O.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 4-chlorophthalic acid in DMSO-d₆ is expected to show signals for three aromatic protons and two carboxylic acid protons. The electron-withdrawing nature of the chlorine and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

Table 1: Summary of ¹H NMR Data for 4-Chlorophthalic Acid

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.95d~ 8.5
H-5~ 7.85dd~ 8.5, 2.0
H-6~ 7.70d~ 2.0
-COOH> 13.0br s-
  • H-3: This proton is ortho to a carboxylic acid group (C1) and meta to the chlorine atom. It appears as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the chlorine atom and meta to both carboxylic acid groups. It experiences coupling from both H-3 and H-6, resulting in a doublet of doublets.

  • H-6: This proton is ortho to a carboxylic acid group (C2) and the chlorine atom. It appears as a doublet due to coupling with H-5.

  • -COOH Protons: The two carboxylic acid protons are highly deshielded and typically appear as a very broad singlet at a chemical shift greater than 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbonyl carbons of the carboxylic acid groups.

Table 2: Summary of ¹³C NMR Data for 4-Chlorophthalic Acid

Signal AssignmentChemical Shift (δ, ppm)
C-1~ 133.0
C-2~ 132.5
C-3~ 132.0
C-4~ 138.0
C-5~ 130.0
C-6~ 128.0
C=O (C7)~ 168.0
C=O (C8)~ 167.5
  • Carbonyl Carbons (C7, C8): These are the most downfield signals, typically appearing between 167 and 169 ppm.

  • Aromatic Carbons:

    • C-4: The carbon atom directly bonded to the electronegative chlorine atom is significantly deshielded and appears furthest downfield among the aromatic carbons.

    • C-1 and C-2: These carbons, attached to the carboxylic acid groups, are also shifted downfield.

    • C-3, C-5, C-6: These carbons, bonded to hydrogen, appear at relatively higher fields compared to the substituted carbons. Their precise assignment can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weighing: Accurately weigh approximately 10-20 mg of the 4-chlorophthalic acid sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar carboxylic acids and to allow observation of the acidic proton signals.[1]

  • Dissolution: Cap the NMR tube securely and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) should be added. For routine structural confirmation, an internal standard is not necessary, and the residual solvent peak can be used for referencing.

2. NMR Data Acquisition

  • Instrument: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.

  • Referencing: Reference the spectrum. For DMSO-d₆, the residual solvent peak for ¹H is at δ ~2.50 ppm, and for ¹³C it is at δ ~39.52 ppm.[2]

  • Analysis: Pick peaks, integrate the signals (for ¹H NMR), and analyze coupling constants.

Visualizations

logical_relationship Figure 1: Structure-Spectrum Correlation for 4-Chlorophthalic Acid cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol H3 H-3: ~7.95 ppm (d) H5 H-5: ~7.85 ppm (dd) H6 H-6: ~7.70 ppm (d) COOH_H -COOH: >13.0 ppm (br s) C4 C-4: ~138.0 ppm C1_C2 C-1/C-2: ~133.0/132.5 ppm C_H C-3/C-5/C-6: 128-132 ppm COOH_C C=O: 167-169 ppm p_h3 p_h3->H3 p_h5 p_h5->H5 p_h6 p_h6->H6 p_cooh_h p_cooh_h->COOH_H p_c4 p_c4->C4 p_c1_c2 p_c1_c2->C1_C2 p_ch p_ch->C_H p_cooh_c p_cooh_c->COOH_C

Caption: Correlation of atoms in 4-chlorophthalic acid to their expected NMR signals.

experimental_workflow Figure 2: NMR Analysis Workflow prep Sample Preparation (10-20mg in 0.6mL DMSO-d6) acq Data Acquisition (400 MHz Spectrometer) prep->acq Insert sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Raw FID data ref Referencing (Residual DMSO peak) proc->ref analysis Spectral Analysis (Peak Picking, Integration, J-coupling) ref->analysis elucid Structure Confirmation & Purity Assessment analysis->elucid Interpreted data

Caption: Standard workflow for NMR sample analysis from preparation to interpretation.

References

Application Note: Analysis of Chlorophthalic Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and fragmentation analysis for the identification and quantification of chlorophthalic acid isomers using mass spectrometry.

Introduction

Chlorophthalic acids are halogenated aromatic compounds that can be found as intermediates in chemical synthesis or as degradation products of certain pesticides and polymers. Their isomeric forms present analytical challenges requiring robust and specific methods for their separation and identification. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers the necessary sensitivity and selectivity for the analysis of these compounds. Understanding their fragmentation patterns is crucial for confident identification and structural elucidation.

Mass Spectrometry Fragmentation of Chlorophthalic Acid Isomers

The fragmentation of chlorophthalic acids in mass spectrometry is influenced by the ionization technique employed and the position of the chlorine substituent(s) on the aromatic ring. Both Electron Ionization (EI) following gas chromatography and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide characteristic fragmentation patterns.

Monochlorophthalic Acid Isomers

4-Chlorophthalic Acid

Under GC-MS with electron ionization, 4-chlorophthalic acid undergoes thermal decarboxylation in the hot injector, often leading to the observation of fragments corresponding to chlorobenzoic acid and related structures. In negative ion ESI-MS/MS, the deprotonated molecule ([M-H]⁻) is the precursor ion. Collision-induced dissociation (CID) of this precursor leads to characteristic product ions.

Table 1: Prominent Mass Fragments of 4-Chlorophthalic Acid

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
GC-MS (EI)Not observed182H₂O
138CO₂ + H₂
110CO₂ + H₂ + CO
ESI-MS/MS (-)199.0155.0CO₂
111.0CO₂ + COOH•

3-Chlorophthalic Acid

Similar to the 4-chloro isomer, 3-chlorophthalic acid is expected to exhibit fragmentation involving losses of water, carbon dioxide, and the carboxyl group.

Dichlorophthalic Acid Isomers

3,6-Dichlorophthalic Acid & 4,5-Dichlorophthalic Acid

The fragmentation of dichlorophthalic acid isomers also proceeds through decarboxylation and loss of water. The specific fragmentation pattern can aid in distinguishing between isomers.

Table 2: Prominent Mass Fragments of Dichlorophthalic Acid Isomers

IsomerIonization ModePrecursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
4,5-Dichlorophthalic AcidGC-MS (EI)Not observed217OH
189OH + CO
173OH + CO₂
3,6-Dichlorophthalic AcidGC-MS (EI)Not observed217OH
189OH + CO
173OH + CO₂

Experimental Protocols

Sample Preparation for Environmental Matrices (e.g., Soil, Water)
  • Extraction:

    • Water Samples: Acidify the water sample (e.g., 1 L) to pH < 2 with concentrated sulfuric acid. Extract three times with a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

    • Soil/Sediment Samples: Weigh 10-20 g of the homogenized sample and mix with anhydrous sodium sulfate (B86663) to remove water. Perform extraction using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a mixture of hexane and acetone.

  • Cleanup:

    • Concentrate the extract using a rotary evaporator.

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge may be necessary to remove interferences.

  • Derivatization (for GC-MS):

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids to their more volatile methyl or trimethylsilyl (B98337) esters, respectively. Follow the reagent manufacturer's instructions for reaction time and temperature.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless, 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax SB-C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1 for targeted quantification.

Visualizations

Fragmentation Pathway of 4-Chlorophthalic Acid (Negative ESI-MS/MS)

fragmentation_4_chlorophthalic_acid parent [M-H]⁻ m/z 199.0 frag1 [M-H-CO₂]⁻ m/z 155.0 parent->frag1 - CO₂ frag2 [M-H-CO₂-COOH•]⁻ m/z 111.0 frag1->frag2 - COOH• workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction (LLE or ASE/Soxhlet) cleanup Cleanup (SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization lcms LC-MS/MS cleanup->lcms gcms GC-MS derivatization->gcms identification Identification gcms->identification lcms->identification quantification Quantification identification->quantification

Application Note: GC-MS Analysis of 4-Chlorophthalic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 4-chlorophthalic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. Due to its polar nature and low volatility, 4-chlorophthalic acid requires chemical modification to become amenable for GC-MS analysis.[1][2][3][4] This document provides detailed methodologies for sample preparation, derivatization, and GC-MS analysis, designed to be a valuable resource for researchers in environmental analysis, drug development, and industrial quality control.

Introduction

4-Chlorophthalic acid is an important industrial chemical and a potential metabolite of various chlorinated compounds. Accurate and sensitive quantification is crucial for monitoring its presence in diverse matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for such analyses. However, the direct analysis of polar compounds like 4-chlorophthalic acid by GC-MS is challenging due to their low volatility and potential for thermal degradation.[3][4] Derivatization is a key sample preparation step that converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) esters, enabling successful chromatographic separation and detection.[2][3][5][6][7] This note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of 4-chlorophthalic acid.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate results.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[8]

  • Solvent Selection: Use volatile organic solvents like dichloromethane, hexane (B92381), or ethyl acetate (B1210297) for sample extraction and dilution.[1][8] Avoid the use of water, strong acids, and strong bases as primary solvents for the final sample injected into the GC-MS.[1][2][8]

  • Sample Cleanup: Ensure that samples are free of particulate matter. This can be achieved through:

    • Centrifugation: To separate solid materials from the liquid sample.[1][2]

    • Filtration: Use a 0.22 μm filter to remove fine particles that could block the GC injector or column.[2][9]

    • Solid Phase Extraction (SPE): For complex matrices, SPE can be used to concentrate and purify the analyte of interest.[8][10]

Derivatization Protocol: Esterification with BF₃-Methanol

This protocol describes the conversion of 4-chlorophthalic acid to its more volatile methyl ester derivative.

  • Materials:

    • Dried sample containing 4-chlorophthalic acid

    • 14% Boron trifluoride in methanol (B129727) (BF₃-methanol)

    • Hexane

    • Saturated NaCl water solution

    • Anhydrous sodium sulfate (B86663)

    • GC vials with inserts

  • Procedure:

    • Place the dried sample extract into a reaction vial.

    • Add a molar excess of 14% BF₃-methanol to the sample.[5] For instance, for a 100 µL sample, 50 µL of the derivatizing agent can be used.[5]

    • Cap the vial tightly and vortex for 10 seconds.[5]

    • Heat the vial at 60-80°C for 60 minutes to ensure complete derivatization.[5][11]

    • After cooling to room temperature, add 0.5 mL of saturated NaCl water solution.[5]

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[5]

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5][11]

    • Repeat the hexane extraction two more times, combining the extracts.[5][11]

    • The sample is now ready for GC-MS analysis.

Derivatization Protocol: Silylation with BSTFA

An alternative to esterification is silylation, which is also a widely used method for derivatizing carboxylic acids.[4][5]

  • Materials:

    • Dried sample containing 4-chlorophthalic acid

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

    • GC vials with inserts

  • Procedure:

    • Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[3][6]

    • Add the dried sample to a GC vial.

    • Add a molar excess of BSTFA (with 1% TMCS) to the sample.[5] For a 100 µL sample, 50 µL of the reagent is a good starting point.[5]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5]

    • After cooling, the sample can be diluted with a suitable solvent if necessary and is ready for injection.[5]

GC-MS Analysis

The following are general GC-MS parameters that can be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System A gas chromatograph equipped with a mass selective detector.
Column A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[1]
Injector Splitless mode, with an injection volume of 1 µL.
Injector Temp. 250°C
Oven Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
MS System Mass spectrometer operating in electron ionization (EI) mode.
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using standards of derivatized 4-chlorophthalic acid at various concentrations. The peak area of the target analyte is then used to determine the concentration in unknown samples.

Table 1: Quantitative Analysis of 4-Chlorophthalic Acid

Sample IDRetention Time (min)Peak AreaConcentration (ng/mL)Recovery (%)
Standard 1e.g., 15.2Value10N/A
Standard 2e.g., 15.2Value50N/A
Standard 3e.g., 15.2Value100N/A
Standard 4e.g., 15.2Value250N/A
Standard 5e.g., 15.2Value500N/A
Sample 1e.g., 15.2ValueCalculated ValueValue
Sample 2e.g., 15.2ValueCalculated ValueValue
BlankN/A0< LODN/A

LOD: Limit of Detection

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for 4-Chlorophthalic Acid cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis SampleCollection 1. Sample Collection (Glass Containers) Extraction 2. Liquid-Liquid or Solid Phase Extraction SampleCollection->Extraction Cleanup 3. Filtration/Centrifugation Extraction->Cleanup Drying 4. Complete Drying of Sample Cleanup->Drying AddReagent 5. Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->AddReagent Reaction 6. Heating and Incubation (60-80°C for 60 min) AddReagent->Reaction PostReaction 7. Post-Derivatization Extraction/Cleanup Reaction->PostReaction Injection 8. Injection into GC-MS PostReaction->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Mass Spectrometric Detection Separation->Detection DataAnalysis 11. Data Analysis and Quantification Detection->DataAnalysis

Caption: Workflow for 4-Chlorophthalic Acid Analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the reliable quantification of 4-chlorophthalic acid by GC-MS. The choice between esterification and silylation will depend on the specific laboratory setup and potential interfering substances in the sample matrix. Proper sample preparation and complete derivatization are paramount for achieving accurate and reproducible results. The provided GC-MS parameters serve as a starting point and should be optimized for the specific instrumentation used.

References

Application Note: Esterification of 4-Chlorophthalic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophthalic acid is a dicarboxylic acid whose analysis is relevant in various fields, including environmental monitoring and as an intermediate in chemical synthesis. Due to its high polarity, low volatility, and thermal instability, direct analysis by gas chromatography (GC) is challenging.[1][2] Carboxylic acids, particularly dicarboxylic ones, tend to exhibit poor peak shape and may not elute from the GC column under typical conditions.[2]

To overcome these limitations, a derivatization step is essential. Esterification is a robust and widely used derivatization technique that converts the polar carboxyl groups (-COOH) into their corresponding, less polar, and more volatile ester forms (-COOR).[1][3] This process significantly improves the chromatographic behavior of the analyte, enabling sensitive and accurate quantification by GC, often coupled with mass spectrometry (GC-MS). This application note provides a detailed protocol for the methyl esterification of 4-chlorophthalic acid, a comparison of common derivatization methods, and typical parameters for subsequent GC analysis.

Methods and Protocols

The most common method for preparing simple alkyl esters for GC analysis is acid-catalyzed esterification.[1][3] Reagents such as Boron Trifluoride-Methanol (BF3-MeOH), methanolic hydrogen chloride, or methanolic sulfuric acid are effective for this conversion.[2][3] The following protocol details the use of 14% Boron Trifluoride in Methanol (B129727), a widely used and commercially available reagent.

Protocol 1: Methyl Esterification using Boron Trifluoride-Methanol (BF3-MeOH)

This protocol describes the conversion of 4-chlorophthalic acid to dimethyl 4-chlorophthalate.

1. Materials and Reagents:

  • 4-Chlorophthalic Acid Standard

  • 14% Boron Trifluoride in Methanol (BF3-MeOH) solution

  • Hexane (B92381) or Diethyl Ether (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Deionized Water

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • Nitrogen gas supply for evaporation

2. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • BF3-Methanol is toxic and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, avoiding inhalation and skin contact.

3. Detailed Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-chlorophthalic acid sample or standard into a 4 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification Reaction: Add 1 mL of 14% BF3-MeOH solution to the vial.

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 60-70°C for 30 minutes using a heating block or water bath. Ensure the cap is tightly sealed to prevent evaporation.

  • Reaction Quenching and Extraction: After heating, allow the vial to cool to room temperature.

  • Add 1 mL of deionized water to quench the reaction.

  • Add 1 mL of hexane (or diethyl ether) to the vial to extract the dimethyl 4-chlorophthalate esters.

  • Vortex the mixture vigorously for 1 minute. Allow the layers to separate.

  • Phase Separation: Carefully transfer the upper organic layer (hexane) containing the esters to a clean vial using a Pasteur pipette.

  • Washing: To remove any residual acid, wash the organic extract by adding 1 mL of saturated sodium bicarbonate solution. Vortex for 30 seconds, allow the layers to separate, and transfer the organic layer to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the sample to the desired final volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Different esterification agents can be used for the derivatization of dicarboxylic acids. The choice of method depends on factors such as sample matrix, required efficiency, and safety considerations.

Table 1: Comparison of Common Esterification Methods for Dicarboxylic Acids

Derivatization MethodReagentTypical ConditionsAdvantagesDisadvantages
BF₃-Catalyzed Esterification 14% Boron Trifluoride in Alcohol (e.g., Methanol)60-100°C for 15-30 minCommercially available, highly efficient, relatively fast reaction.[2][3]Reagent is corrosive and toxic; heating is required. Can form methoxy (B1213986) artifacts with unsaturated compounds.[3]
Acid-Catalyzed Esterification 1-5% H₂SO₄ or HCl in MethanolReflux for 1-2 hours or 50°C overnight[3]Inexpensive and common reagents; effective for free fatty acids.Long reaction times; strong acid can degrade sensitive compounds.
Diazomethane Alkylation Diazomethane (CH₂N₂) in EtherRoom temperature, immediate reactionReacts rapidly and quantitatively under mild conditions.Extremely toxic and explosive, making it hazardous to prepare and use.[1]
Silylation BSTFA or MSTFA + 1% TMCS70-75°C for 30-45 minFast, efficient, and forms stable derivatives.[2] By-products are volatile and GC-compatible.[4]Reagents are moisture-sensitive; derivatives can be prone to hydrolysis.[2]

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of dimethyl 4-chlorophthalate. Method optimization may be required based on the specific instrument and column used.

Table 2: Typical GC-MS Parameters

ParameterSetting
GC System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Visualizations

Chemical Reaction

The esterification reaction converts the two carboxylic acid groups of 4-chlorophthalic acid into methyl esters using methanol in the presence of an acid catalyst.

Reaction Esterification of 4-Chlorophthalic Acid cluster_reactants Reactants cluster_products Products 4CPA 4-Chlorophthalic Acid Catalyst BF3 or H+ (Catalyst, Heat) 4CPA->Catalyst MeOH Methanol (x2) MeOH->Catalyst DMCPA Dimethyl 4-chlorophthalate Water Water (x2) Catalyst->DMCPA Catalyst->Water

Caption: Reaction scheme for the acid-catalyzed esterification.

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final analysis.

Workflow start Start: Sample containing 4-Chlorophthalic Acid prep 1. Sample Preparation (Dry sample if necessary) start->prep ester 2. Esterification Reaction (Add BF3-Methanol, Heat at 60-70°C) prep->ester quench 3. Quench & Extract (Add Water & Hexane, Vortex) ester->quench wash 4. Wash Organic Phase (with NaHCO3 solution) quench->wash dry 5. Dry Organic Phase (with Anhydrous Na2SO4) wash->dry concentrate 6. Concentrate Sample (Under gentle N2 stream) dry->concentrate gc_inject 7. GC-MS Analysis concentrate->gc_inject end End: Data Acquisition & Analysis gc_inject->end

Caption: Workflow for esterification and subsequent GC-MS analysis.

References

Application Notes and Protocols: The Role of 4-Chlorophthalic Acid Monosodium Salt in Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-chlorophthalic acid monosodium salt as a key intermediate in the production of high-performance chlorinated pigments, particularly in the phthalocyanine (B1677752) class. The inclusion of a chlorine atom on the phthalic acid backbone is a critical modification that alters the electronic properties of the final pigment, shifting its color and enhancing its stability.

Application Notes

4-Chlorophthalic acid and its derivatives are primarily used to introduce chlorine atoms into the molecular structure of phthalocyanine pigments. Unsubstituted copper phthalocyanine is a brilliant blue pigment (Phthalo Blue). The introduction of chlorine atoms onto the aromatic rings shifts the absorption spectrum, resulting in a color change from blue to a green-blue or a vibrant green (Phthalo Green).[1]

The degree of chlorination dictates the final shade. A low degree of chlorination, such as the introduction of a single chlorine atom per phthalocyanine precursor, can produce blue-shade green or cyan pigments.[2] Higher degrees of chlorination lead to yellowish-green shades.[3]

Key Advantages of Chlorinated Phthalocyanine Pigments:

  • Altered Color Profile : Shifts the pigment color from blue towards cyan and green.

  • Enhanced Stability : Chlorinated pigments exhibit outstanding resistance to light, heat, acids, and alkalis.[4][5]

  • Solvent Resistance : The pigments are highly stable and insoluble in most common solvents, preventing migration or "bleeding" in final applications like inks and coatings.[3][5]

  • High Tinting Strength : Like their non-chlorinated counterparts, these pigments provide strong coloration from a small amount of material.[5]

The synthesis pathway typically involves a multi-step process, starting from the chlorination of phthalic anhydride (B1165640) to produce 4-chlorophthalic acid monosodium salt. This salt is then either converted to the free acid or used directly in the pigment-forming condensation reaction.

Synthesis Workflows

The overall process can be visualized as a series of conversions from a common starting material to the final pigment.

G cluster_0 Intermediate Synthesis cluster_1 Pigment Synthesis PA Phthalic Anhydride Salt 4-Chlorophthalic Acid Monosodium Salt PA->Salt Chlorination Pigment Monochloro Copper Phthalocyanine Pigment PA->Pigment Acid 4-Chlorophthalic Acid Salt->Acid Acid Cleavage Salt->Pigment Anhydride 4-Chlorophthalic Anhydride Acid->Anhydride Dehydration Urea Urea (Nitrogen Source) Urea->Pigment CuCl Copper(I) Chloride (Metal Donor) CuCl->Pigment

Caption: Overall workflow from phthalic anhydride to pigment.

Experimental Protocols & Data

This section provides detailed protocols for the key steps in the synthesis of chlorinated pigments using 4-chlorophthalic acid monosodium salt.

Protocol 1: Synthesis of 4-Chlorophthalic Acid Monosodium Salt

This protocol describes the chlorination of phthalic anhydride in an aqueous solution to produce the target monosodium salt.[1]

Experimental Workflow:

G A Mix Phthalic Anhydride, NaOH, and Water B Introduce Chlorine Gas (6-10°C, 6-8 h) A->B C Salting-out with NaCl B->C D Adjust pH to 2.0-2.5 with HCl C->D E Filter and Dry D->E

Caption: Workflow for synthesizing the monosodium salt.

Methodology:

  • Charge a reaction vessel with phthalic anhydride, sodium hydroxide, and water according to the ratios specified in Table 1.

  • Stir the mixture to ensure dissolution.

  • Cool the reaction mixture to 6-10°C.

  • Introduce chlorine gas into the solution over a period of 6-8 hours while maintaining the temperature.

  • After the chlorination reaction is complete, add sodium chloride to the mixture to precipitate the crude product (salting-out).

  • Filter the crude product.

  • Resuspend the crude product in water and adjust the pH to 2.0-2.5 using hydrochloric acid.

  • Perform a final filtration to collect the wet product.

  • Dry the product to obtain the final 4-chlorophthalic acid monosodium salt.

Quantitative Data:

ParameterValueReference
Phthalic Anhydride38-45 parts by weight[1][6]
Sodium Hydroxide34-45 parts by weight[1][6]
Water450-470 parts by weight[1][6]
Chlorine Gas48-55 parts by weight[1][6]
Sodium Chloride (Salting-out)39-42 parts by weight[1][6]
Reaction Temperature6-10 °C[1][6]
Reaction Time6-8 hours[1][6]
Final pH2.0-2.5[1][6]
Yield 85-90% [5]
Protocol 2: Conversion to 4-Chlorophthalic Acid

The monosodium salt is converted to the free acid via acidic cleavage. This protocol utilizes chlorobenzene (B131634) to simplify product recovery.[4]

Methodology:

  • Introduce 46 g of 4-chlorophthalic acid monosodium salt into 150 g of 20% sulfuric acid.

  • Heat the mixture to 40°C and stir for two hours to form a clear solution.

  • Add 130 ml of chlorobenzene to the solution.

  • Cool the mixture to 10-15°C and stir for at least two more hours. The 4-chlorophthalic acid will crystallize in the aqueous phase.

  • Recover the crystalline product by suction filtration.

Quantitative Data:

ParameterValueReference
Starting Material46 g Monosodium Salt[4]
Acid150 g of 20% H₂SO₄[4]
Solvent130 ml Chlorobenzene[4]
Reaction Temperature40°C (dissolution), 10-15°C (crystallization)[4]
Reaction Time2 hours (dissolution), ≥2 hours (crystallization)[4]
Yield 90% of theory [4]
Protocol 3: Synthesis of Monochloro Copper Phthalocyanine Pigment

This protocol details the direct use of 4-chlorophthalic acid monosodium salt in a condensation reaction to form a chlorinated pigment.[2]

Experimental Workflow:

G A Prepare Catalyst Mix (Sulfolane, TiCl₄) B Add Solvent (Dimethyl Phthalate) A->B C Add Reactants: - Phthalic Anhydride - 4-Chlorophthalic Acid Salt - Urea - Copper(I) Chloride B->C D Heat Stepwise: 1. 150°C for 1 hr 2. 170°C for 3 hrs C->D E Isolate & Purify Pigment D->E

Caption: Workflow for monochloro copper phthalocyanine synthesis.

Methodology:

  • To a stirred mixture of 23 g of sulfolane (B150427) and 23 g of titanium tetrachloride heated at 100°C, add 400 g of dimethyl phthalate.

  • To this mixture, add the following reactants: 100 g of phthalic anhydride, 71 g of the monosodium salt of 4-chlorophthalic acid, 270 g of urea, and 25 g of copper(I) chloride.

  • Heat the reaction mixture to 150°C for one hour.

  • Increase the temperature to 170°C and maintain for three hours.

  • After the reaction is complete, cool the mixture and isolate the pigment using standard purification procedures (e.g., solvent washing, acid pasting, filtration).

Quantitative Data:

ParameterValueReference
Phthalic Anhydride100 g[2]
4-Chlorophthalic Acid Monosodium Salt71 g[2]
Urea270 g[2]
Copper(I) Chloride25 g[2]
Solvent (Dimethyl Phthalate)400 g[2]
Catalyst (Sulfolane)23 g[2]
Catalyst (Titanium Tetrachloride)23 g[2]
Temperature Profile150°C (1 hr), then 170°C (3 hrs)[2]
Yield 85-95% [2]
Purity ~95% [2]

References

Application Notes and Protocols for the Synthesis of Phthalocyanine Blue from 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of monochloro copper phthalocyanine (B1677752), a vibrant blue pigment, utilizing 4-chlorophthalic acid monosodium salt as a key starting material. The methodologies outlined are based on established chemical literature and patents, offering a robust foundation for laboratory-scale synthesis.

Introduction

Phthalocyanine blue is a synthetic pigment renowned for its exceptional stability, lightfastness, and intense color.[1] Substituted phthalocyanines, such as monochloro copper phthalocyanine, are of particular interest due to their modified physical and chemical properties, which can be advantageous in various applications, including specialized coatings, advanced materials, and as photosensitizers in photodynamic therapy. The synthesis described herein is a template reaction involving the cyclotetramerization of phthalic acid derivatives around a central copper ion.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of chloro-substituted copper phthalocyanines.

Table 1: Reaction Parameters for Monochloro Copper Phthalocyanine Synthesis

ParameterValueReference
Starting Material4-Chlorophthalic Acid Monosodium Salt, Phthalic AnhydrideUS Patent 5,393,339 A
Metal DonorCopper(I) ChlorideUS Patent 5,393,339 A
Nitrogen SourceUreaUS Patent 5,393,339 A
SolventDimethyl PhthalateUS Patent 5,393,339 A
CatalystTitanium Tetrachloride, Sulfolane (B150427)US Patent 5,393,339 A
Reaction Temperature150°C, 170°C, 190°C (stepwise)US Patent 5,393,339 A
Reaction Time1 hour at 150°C, 3 hours at 170°C, 8 hours at 190°CUS Patent 5,393,339 A
Reported Yield100%US Patent 5,393,339 A
Reported Purity100%US Patent 5,393,339 A
A More Typical Yield~89.6%

Table 2: Spectroscopic Data for Chloro-Substituted Copper Phthalocyanines

Spectroscopic TechniqueCharacteristic FeaturesReference
UV-Vis (in DMF) Q-band λmax: ~712 nm[2]
B-band (Soret) λmax: ~300-400 nm
Infrared (IR) Spectroscopy (ATR, cm⁻¹) C=C stretching: ~1605 cm⁻¹[3]
C-N stretching: ~1410 cm⁻¹[2]
C-H bending (γC-H): ~715-727 cm⁻¹[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of monochloro copper phthalocyanine adapted from established literature.

Materials and Equipment:

  • 4-Chlorophthalic acid monosodium salt

  • Phthalic anhydride

  • Urea

  • Copper(I) chloride

  • Dimethyl phthalate

  • Sulfolane

  • Titanium tetrachloride

  • Concentrated hydrochloric acid

  • Distilled water

  • Reaction flask with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Protocol for the Synthesis of Monochloro Copper Phthalocyanine:

  • Reaction Setup: In a suitable reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a stirred mixture of 23 g of sulfolane and 23 g of titanium tetrachloride.

  • Solvent Addition: Heat the mixture to 100°C and add 400 g of dimethyl phthalate.

  • Reactant Addition: To this mixture, add 100 g of phthalic anhydride, 71 g of the monosodium salt of 4-chlorophthalic acid, 270 g of urea, and 25 g of copper(I) chloride.

  • Heating Profile: Heat the reaction mixture to 150°C and maintain for one hour. Subsequently, increase the temperature to 170°C and hold for three hours. Finally, raise the temperature to 190°C and maintain for eight hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to 80°C. Pour the reaction mixture with agitation into 3000 g of water.

  • Initial Purification: Stir the resulting slurry at 85°C for an additional two hours.

  • Filtration and Washing (Alkali Removal): Collect the pigment by filtration and wash with hot water until the filtrate is free of alkali.

  • Acid Treatment: Reslurry the alkali-free pigment in 3000 g of water containing 180 g of concentrated hydrochloric acid. Heat the slurry with agitation at 80°C for two hours.

  • Final Filtration and Washing (Acid Removal): Collect the monochloro copper phthalocyanine pigment by filtration and wash with hot water until the filtrate is free of acid.

  • Drying: Dry the final product at 80°C to obtain the monochloro copper phthalocyanine pigment.

Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Chlorophthalic Acid Monosodium Salt 4-Chlorophthalic Acid Monosodium Salt Intermediate In situ formation of chloro-substituted phthalonitrile and other reactive intermediates 4-Chlorophthalic Acid Monosodium Salt->Intermediate Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Intermediate Urea Urea Urea->Intermediate Copper(I) Chloride Copper(I) Chloride Copper(I) Chloride->Intermediate Solvent (Dimethyl Phthalate) Solvent (Dimethyl Phthalate) Solvent (Dimethyl Phthalate)->Intermediate Catalyst (TiCl4, Sulfolane) Catalyst (TiCl4, Sulfolane) Catalyst (TiCl4, Sulfolane)->Intermediate Heat (150-190°C) Heat (150-190°C) Heat (150-190°C)->Intermediate Product Monochloro Copper Phthalocyanine Intermediate->Product Cyclotetramerization Experimental_Workflow A 1. Preparation of Catalyst and Solvent Mixture B 2. Addition of Reactants: 4-Chlorophthalic Acid Monosodium Salt, Phthalic Anhydride, Urea, CuCl A->B C 3. Stepwise Heating of Reaction Mixture (150°C → 170°C → 190°C) B->C D 4. Cooling and Precipitation in Water C->D E 5. Initial Filtration and Washing (Alkali Removal) D->E F 6. Acid Treatment (HCl) E->F G 7. Final Filtration and Washing (Acid Removal) F->G H 8. Drying of the Final Product G->H

References

Application Notes and Protocols: 4-Chlorophthalic Anhydride Synthesis from 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-chlorophthalic anhydride (B1165640), a key intermediate in the pharmaceutical and polymer industries, starting from its precursor, 4-chlorophthalic acid monosodium salt. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory-scale synthesis and understanding.

Introduction

4-Chlorophthalic anhydride is a vital building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and high-performance polyimides.[1][2] Its utility in drug development is notable in the creation of thalidomide (B1683933) analogs, which are investigated for their immunomodulatory and anti-cancer properties.[3][4] The synthesis from 4-chlorophthalic acid monosodium salt is a common route, involving the initial conversion of the salt to the free acid, followed by a dehydration step to form the anhydride.[5] The quality of the final product is highly dependent on the purity of the starting monosodium salt and the precise control of reaction conditions.[5]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

Property4-Chlorophthalic Acid Monosodium Salt4-Chlorophthalic Anhydride
CAS Number 56047-23-5118-45-6
Molecular Formula C₈H₄ClNaO₄C₈H₃ClO₃
Molecular Weight 222.56 g/mol 182.56 g/mol
Appearance White crystalline solid (typical)White crystalline solid
Melting Point Not readily available~99 °C
Solubility Soluble in waterSparingly soluble in water, hydrolyzes

Experimental Protocols

The synthesis of 4-chlorophthalic anhydride from 4-chlorophthalic acid monosodium salt is a two-step process. The first step involves the acidification of the monosodium salt to yield 4-chlorophthalic acid. The second step is the dehydration of the resulting dicarboxylic acid to form the anhydride.

Step 1: Synthesis of 4-Chlorophthalic Acid from 4-Chlorophthalic Acid Monosodium Salt

This protocol is based on the general principle of acidifying the salt to precipitate the less soluble dicarboxylic acid.

Materials and Equipment:

  • 4-chlorophthalic acid monosodium salt

  • 20% Sulfuric acid (H₂SO₄)

  • Chlorobenzene (B131634)

  • Distilled water

  • Beakers, magnetic stirrer, heating plate, Buchner funnel, filter paper, pH indicator strips

  • Reaction flask with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve 46 g of 4-chlorophthalic acid monosodium salt in 150 g of 20% sulfuric acid.[6]

  • Heat the mixture to 40°C and stir for approximately 2 hours until a clear solution is obtained.[6]

  • To the clear solution, add 130 ml of chlorobenzene.[6]

  • Cool the mixture to 10-15°C and continue stirring for at least 2 hours to facilitate the precipitation of 4-chlorophthalic acid.[6]

  • Collect the precipitated 4-chlorophthalic acid by vacuum filtration using a Buchner funnel.[6]

  • Wash the crystals with cold distilled water to remove any remaining acid and salts.

  • Dry the purified 4-chlorophthalic acid in a vacuum oven. A yield of approximately 90% can be expected.[6]

Step 2: Synthesis of 4-Chlorophthalic Anhydride from 4-Chlorophthalic Acid

This protocol describes the dehydration of 4-chlorophthalic acid to form the corresponding anhydride, a common method for anhydride synthesis.

Materials and Equipment:

  • 4-chlorophthalic acid

  • Acetic anhydride or thermal dehydration setup

  • Round-bottom flask, condenser, heating mantle

  • Vacuum distillation or sublimation apparatus for purification

Procedure (Thermal Dehydration):

  • Place the dried 4-chlorophthalic acid into a reaction flask equipped for vacuum.

  • Heat the flask under vacuum. The dehydration process will cause the 4-chlorophthalic acid to cyclize, releasing water.[7]

  • Continue heating and maintain the vacuum for several hours (e.g., 12 hours as in a related process) to ensure complete conversion to the anhydride.[7]

  • The crude 4-chlorophthalic anhydride can then be purified.

Purification of 4-Chlorophthalic Anhydride:

High-purity 4-chlorophthalic anhydride is often required for pharmaceutical applications. Rectification (vacuum distillation) or sublimation are effective purification methods.[7][8]

  • Rectification: The crude anhydride is distilled under reduced pressure. This method is effective for separating the product from non-volatile impurities.[8]

  • Sublimation: For smaller lab-scale purification, sublimation can be used. The crude product is heated under vacuum, causing it to vaporize and then solidify on a cold surface, leaving non-volatile impurities behind.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-chlorophthalic anhydride.

ParameterValueReference
Yield of 4-Chlorophthalic Acid ~90%[6]
Overall Yield of Anhydride 50-60%[10]
Purity (after rectification) >98.5% (HPLC)[10]
Optimal Reaction pH (chlorination) 4.5 - 5.5[10]
Optimal Temperature (chlorination) 55-65°C[10]
Reaction Time (chlorination) 180-220 min[10]

Characterization of 4-Chlorophthalic Anhydride

The identity and purity of the synthesized 4-chlorophthalic anhydride should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Melting Point Approximately 99°C. A sharp melting point range indicates high purity.
FTIR Spectroscopy Characteristic strong C=O stretching bands for an acid anhydride, typically around 1850 cm⁻¹ and 1770 cm⁻¹.
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns in the aromatic region of the spectrum.
¹³C NMR Signals corresponding to the carbonyl carbons of the anhydride and the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-chlorophthalic anhydride (182.56 g/mol ).

Process and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-chlorophthalic anhydride from its monosodium salt.

G Synthesis Workflow cluster_0 Step 1: Acidification cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification A 4-Chlorophthalic Acid Monosodium Salt B Dissolution in 20% H₂SO₄ A->B C Heating and Stirring (40°C, 2h) B->C D Precipitation with Chlorobenzene (10-15°C) C->D E Filtration and Washing D->E F Drying E->F G 4-Chlorophthalic Acid F->G H 4-Chlorophthalic Acid G->H I Thermal Dehydration (under vacuum) H->I J Crude 4-Chlorophthalic Anhydride I->J K Crude 4-Chlorophthalic Anhydride J->K L Rectification or Sublimation K->L M Pure 4-Chlorophthalic Anhydride L->M

Caption: Overall workflow for the synthesis of 4-chlorophthalic anhydride.

Reaction Scheme

The chemical transformation from 4-chlorophthalic acid monosodium salt to 4-chlorophthalic anhydride is depicted below.

G Reaction Scheme reactant1 4-Chlorophthalic Acid Monosodium Salt intermediate 4-Chlorophthalic Acid reactant1->intermediate + H₂SO₄ - NaHSO₄ product 4-Chlorophthalic Anhydride intermediate->product Heat (Δ) - H₂O

Caption: Chemical reaction scheme for the synthesis.

Applications in Drug Development

4-Chlorophthalic anhydride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A significant application is in the preparation of substituted phthalimides, which are core structures in a class of drugs known as immunomodulatory drugs (IMiDs). For instance, analogs of thalidomide, such as lenalidomide (B1683929) and pomalidomide, are synthesized using substituted phthalic anhydrides.[3] These drugs are used in the treatment of multiple myeloma and other cancers. The chloro-substituent on the phthalic anhydride ring can be used to modify the electronic properties and reactivity of the molecule, allowing for the synthesis of a diverse range of analogs with potentially improved therapeutic properties and reduced side effects.[4]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling chlorobenzene and during the dehydration step.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric acid is highly corrosive. Handle with care and have appropriate spill kits available.

  • 4-Chlorophthalic anhydride can hydrolyze in the presence of water to form the corresponding acid; store in a dry environment.[1]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of 4-Chlorophthalic Anhydride from its Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-chlorophthalic anhydride (B1165640), a key intermediate in the production of polymers, dyes, and pharmaceuticals, starting from its monosodium salt. The procedure involves the acidification of the salt followed by cyclodehydration.

Data Presentation

The following table summarizes the key quantitative parameters of the synthesis process.

ParameterValueNotes
Reactant
Starting MaterialMonosodium 4-chlorophthalate-
Reaction Conditions
Acidification Agent20% Sulfuric AcidExcess used to ensure complete conversion to the free acid.
Dehydration MethodVacuum Dehydration-
Dehydration TemperatureNot specifiedTypically, thermal dehydration is employed.
Dehydration Time12 hours[1]
Product Characterization
Final Product4-Chlorophthalic Anhydride-
Purity (after rectification)> 98.5% (HPLC)[2]
Yield
Overall Yield50-60%Based on the pilot-plant scale synthesis from the sodium salt of phthalic anhydride.[2]

Experimental Protocols

This protocol is divided into two main stages: the conversion of monosodium 4-chlorophthalate to 4-chlorophthalic acid and its subsequent dehydration to 4-chlorophthalic anhydride.

Part 1: Acidification of Monosodium 4-Chlorophthalate

This procedure outlines the conversion of the monosodium salt to the free 4-chlorophthalic acid.

Materials:

  • Monosodium 4-chlorophthalate

  • 20% Sulfuric Acid

  • Chlorobenzene

  • Distilled water

Equipment:

  • Reaction flask with stirring mechanism

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a reaction flask, suspend monosodium 4-chlorophthalate in an excess of 20% sulfuric acid.

  • Heat the mixture to 40°C while stirring continuously.

  • Maintain the temperature and continue stirring for 2 hours to ensure the formation of a clear solution, indicating the complete conversion to 4-chlorophthalic acid.

  • To the resulting solution, add chlorobenzene.

  • Cool the mixture to 10-15°C and stir for an additional 2 hours to precipitate the 4-chlorophthalic acid.

  • Collect the precipitated 4-chlorophthalic acid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any remaining impurities.

  • Dry the purified 4-chlorophthalic acid before proceeding to the next step.

Part 2: Dehydration of 4-Chlorophthalic Acid to 4-Chlorophthalic Anhydride

This procedure details the cyclodehydration of 4-chlorophthalic acid to the desired anhydride.

Materials:

  • Dry 4-chlorophthalic acid (from Part 1)

Equipment:

  • Reaction flask suitable for vacuum

  • Vacuum pump

  • Heating mantle or oil bath

  • Condenser and receiving flask (for distillation/rectification)

Procedure:

  • Place the dry 4-chlorophthalic acid into a reaction flask.

  • Heat the flask under vacuum. While a specific temperature is not provided in the source material, thermal dehydration is the indicated method.

  • Continue the vacuum dehydration for approximately 12 hours to ensure the complete conversion to 4-chlorophthalic anhydride.[1]

  • The crude 4-chlorophthalic anhydride can be purified by rectification (distillation under vacuum) to obtain a high-purity product.[3][4]

  • Collect the purified 4-chlorophthalic anhydride, which should solidify upon cooling.

Visualized Workflow

The following diagram illustrates the key stages in the synthesis of 4-chlorophthalic anhydride from its monosodium salt.

SynthesisWorkflow Start Monosodium 4-Chlorophthalate Acidification Acidification (e.g., H₂SO₄) Start->Acidification Intermediate 4-Chlorophthalic Acid Acidification->Intermediate Formation of free acid Dehydration Dehydration (Vacuum Heating) Intermediate->Dehydration CrudeProduct Crude 4-Chlorophthalic Anhydride Dehydration->CrudeProduct Cyclization Purification Purification (Rectification) CrudeProduct->Purification FinalProduct High-Purity 4-Chlorophthalic Anhydride Purification->FinalProduct Purity > 98.5%

Caption: Workflow for the synthesis of 4-chlorophthalic anhydride.

References

Application of 4-Chlorophthalic Acid Monosodium Salt in Polyimide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in aerospace, electronics, and medical device manufacturing. The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine. 4-Chlorophthalic acid and its derivatives serve as crucial monomers in the synthesis of specialized polyimides, where the chlorine substituent can be used to tailor properties such as solubility, flame retardancy, and dielectric constant, or as a reactive site for further chemical modification.

Principle of the Method

The application of 4-chlorophthalic acid monosodium salt in polyimide synthesis is predicated on a two-stage process. The first stage involves the conversion of the monosodium salt into the more reactive 4-chlorophthalic anhydride (B1165640). This is typically achieved through acidification to form the dicarboxylic acid, followed by a dehydration step. The second stage is the classical two-step polyimide synthesis, where the in-situ generated or isolated 4-chlorophthalic anhydride is reacted with a suitable aromatic diamine to form a poly(amic acid) precursor. This soluble precursor is then converted to the final, intractable polyimide via thermal or chemical imidization.

Experimental Protocols

Materials and Equipment:

  • 4-Chlorophthalic acid monosodium salt

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Pyridine

  • An aromatic diamine (e.g., 4,4'-oxydianiline (B41483), ODA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Glass plates for film casting

  • Vacuum oven or furnace with programmable temperature control

Protocol 1: Synthesis of Polyimide via In-Situ Generation of 4-Chlorophthalic Anhydride and Thermal Imidization

This protocol outlines the synthesis of a polyimide from 4-chlorophthalic acid monosodium salt and 4,4'-oxydianiline (ODA) through the formation of a poly(amic acid) intermediate, followed by thermal cyclization.

Step 1: Conversion of 4-Chlorophthalic Acid Monosodium Salt to 4-Chlorophthalic Acid

  • In a beaker, dissolve a calculated amount of 4-chlorophthalic acid monosodium salt in deionized water.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise while stirring to precipitate the 4-chlorophthalic acid.

  • Filter the precipitate, wash with cold deionized water to remove any remaining salt, and dry under vacuum.

Step 2: Synthesis of Poly(amic acid)

  • Set up a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve a molar equivalent of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc).

  • In a separate flask, dissolve a molar equivalent of the dried 4-chlorophthalic acid from Step 1 in anhydrous DMAc.

  • Slowly add the 4-chlorophthalic acid solution to the stirred ODA solution at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature under a continuous nitrogen purge to form a viscous poly(amic acid) solution.

Step 3: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

  • Place the glass plate in a programmable vacuum oven or furnace.

  • Cure the film using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[1]

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Data Presentation

The properties of polyimides are highly dependent on the specific dianhydride and diamine monomers used in their synthesis. While specific quantitative data for polyimides derived directly from 4-chlorophthalic acid monosodium salt is not extensively published, the following tables provide representative data for polyimides synthesized from various aromatic dianhydrides and diamines, which can serve as a benchmark for expected performance.

Table 1: Thermal Properties of Aromatic Polyimides

DianhydrideDiamineGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, °C)
PMDAODA302>500
BTDAODA276>500
BPDAODA290>500
6FDAODA>300~500

Data compiled from multiple sources.[1][2][3][4]

Table 2: Mechanical Properties of Aromatic Polyimide Films

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDAODA>1003.422.82
BTDAODA114.193.233.58
BPDAODA>100>3.0>3.0

Data compiled from multiple sources.[2]

Mandatory Visualizations

Polyimide_Synthesis_Workflow cluster_stage1 Stage 1: Monomer Preparation cluster_stage2 Stage 2: Polymerization and Imidization Monosodium_Salt 4-Chlorophthalic Acid Monosodium Salt Acidification Acidification (e.g., with HCl) Monosodium_Salt->Acidification Dicarboxylic_Acid 4-Chlorophthalic Acid Acidification->Dicarboxylic_Acid Dehydration Dehydration (e.g., with Acetic Anhydride) Dicarboxylic_Acid->Dehydration Dianhydride 4-Chlorophthalic Dianhydride Dehydration->Dianhydride Polymerization Polymerization (with Diamine in DMAc) Dianhydride->Polymerization Polyamic_Acid Poly(amic acid) Precursor Polymerization->Polyamic_Acid Imidization Thermal or Chemical Imidization Polyamic_Acid->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: Workflow for Polyimide Synthesis from 4-Chlorophthalic Acid Monosodium Salt.

Reaction_Scheme Dianhydride 4-Chlorophthalic Anhydride PolyamicAcid Poly(amic acid) Dianhydride->PolyamicAcid Polymerization in DMAc Diamine Aromatic Diamine (e.g., ODA) Diamine->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Imidization (Heat or Chemical) Water Water PolyamicAcid->Water plus2 + plus1 + plus1->PolyamicAcid plus2->Water

Caption: General Reaction Scheme for Two-Step Polyimide Synthesis.

Structure_Property_Relationship Monomer Monomer Structure (Dianhydride & Diamine) Thermal Thermal Stability (High Tg, TGA) Monomer->Thermal Rigid Backbone Mechanical Mechanical Properties (High Modulus, Strength) Monomer->Mechanical Aromatic Rings Solubility Solubility Monomer->Solubility Flexible Linkages (e.g., Ether) Optical Optical Properties (Transparency, Color) Monomer->Optical Fluorine Groups Bulky Substituents

Caption: Structure-Property Relationships in Aromatic Polyimides.

Concluding Remarks

The use of 4-chlorophthalic acid monosodium salt as a starting material for polyimide synthesis offers a flexible alternative to the direct use of the corresponding dianhydride. The protocols and data presented herein provide a foundational framework for researchers to develop and characterize novel polyimides with tailored properties. The presence of the chloro-substituent on the phthalic moiety opens avenues for creating polymers with enhanced flame retardancy, modified solubility, and potential for post-polymerization functionalization, making this a valuable approach for the development of advanced materials. Further optimization of reaction conditions and a thorough characterization of the resulting polymers are recommended to fully explore the potential of this synthetic route.

References

Application of Halogenated Phthalic Acids in High-Performance Polymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of halogenated phthalic acids, or their corresponding anhydrides, into the backbone of high-performance polymers such as polyimides and polyesters is a well-established strategy for enhancing their properties. These modifications are particularly effective in improving thermal stability and imparting flame retardancy, critical attributes for materials used in demanding applications across the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing halogenated phthalic acids in the synthesis of high-performance polymers.

Enhanced Performance Characteristics

Integrating halogenated phthalic acid derivatives into polymer chains can significantly alter their material properties. The primary benefits include:

  • Improved Thermal Stability: The presence of halogens, particularly bromine and chlorine, can increase the degradation temperature of the polymer. This is attributed to the high bond energy of the carbon-halogen bond and the ability of halogens to act as radical scavengers, thus inhibiting thermal decomposition pathways.

  • Enhanced Flame Retardancy: Halogenated compounds are highly effective flame retardants.[1] Upon heating, they release halogen radicals that interfere with the free-radical chain reactions of combustion in the gas phase.[2] This "gas-phase quenching" mechanism disrupts the combustion cycle, leading to self-extinguishing properties. Tetrabromophthalic anhydride (B1165640) (TBPA) is noted to be a more powerful fire-retardant monomer compared to tetrachlorophthalic anhydride (TCPA) in polyester (B1180765) and epoxy resins.[1]

  • Chemical Resistance: The introduction of halogen atoms can also enhance a polymer's resistance to chemical attack, a valuable trait in harsh operating environments.

Quantitative Performance Data

The following tables summarize the quantitative data on the thermal stability and flame retardancy of high-performance polymers synthesized with and without halogenated phthalic acid derivatives.

Table 1: Thermal Decomposition Temperatures of Various Polyimides

Polyimide System (Dianhydride-Diamine)Td5 (°C)Td10 (°C)Atmosphere
Non-Halogenated
PMDA - 4,4'-ODA~580~600N₂
BPDA - PPD~590~610N₂
Halogenated (Analogous Systems)
Poly(amide-imide)s from CF₃-trimellitic anhydride437–452-N₂

Source: Data compiled from publicly available resources. Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively, as measured by Thermogravimetric Analysis (TGA).[3]

Table 2: Flame Retardancy Properties of Polybutylene Terephthalate (PBT) Composites

MaterialLimiting Oxygen Index (LOI) (%)UL 94 V Rating (3.2 mm)
Glass Fiber Reinforced PBT19.5Fails
Glass Fiber Reinforced PBT with Brominated Flame Retardant System28.0V-0

Source: Data compiled from publicly available resources.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a high-performance polyimide from a halogenated phthalic anhydride and its characterization.

Protocol 1: Synthesis of Polyimide from Tetrachlorophthalic Anhydride (TCPA) and 4,4'-Oxydianiline (B41483) (ODA)

Materials:

  • Tetrachlorophthalic anhydride (TCPA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve 10.00 g (0.05 mol) of 4,4'-oxydianiline (ODA) in 100 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Stir the solution under a gentle stream of nitrogen until the ODA has completely dissolved.

  • Slowly add 14.29 g (0.05 mol) of tetrachlorophthalic anhydride (TCPA) to the solution in small portions over 30 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add 20.42 g (0.2 mol) of acetic anhydride and 15.82 g (0.2 mol) of pyridine.

  • Stir the mixture at room temperature for 12 hours, then heat to 80°C for an additional 4 hours to ensure complete imidization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyimide by slowly pouring the viscous solution into 500 mL of vigorously stirring methanol (B129727).

  • Collect the fibrous precipitate by filtration and wash it thoroughly with methanol and then with hot water.

  • Dry the resulting polyimide powder in a vacuum oven at 150°C for 12 hours.

Protocol 2: Characterization of the Synthesized Polyimide

1. Thermogravimetric Analysis (TGA)

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the dried polyimide powder in an alumina (B75360) crucible.[3]

  • Analysis Conditions:

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.[3]

    • Maintain a constant nitrogen flow rate of 50 mL/min.

  • Data Analysis: Determine the temperatures for 5% (Td5) and 10% (Td10) weight loss from the TGA curve.

2. Limiting Oxygen Index (LOI)

  • Standard: ASTM D2863.[4][5][6][7]

  • Specimen Preparation: Prepare a rectangular specimen of the polyimide, typically 70-150 mm long, 6.5 mm wide, and 3 mm thick.

  • Procedure:

    • Mount the specimen vertically in the center of a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. The flame is considered self-sustaining if it continues to burn for a specified time or consumes a certain length of the specimen.

    • Vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports flaming combustion is determined. This concentration is the LOI.

3. UL 94 Vertical Burning Test

  • Standard: UL 94.[1][8][9][10][11]

  • Specimen Preparation: Prepare a rectangular bar specimen of the polyimide with dimensions of 125 mm x 13 mm and a thickness of 3.2 mm.[8][10]

  • Procedure:

    • Clamp the specimen vertically at its upper end.

    • Apply a calibrated flame to the lower end of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time and the afterglow time.

    • Observe if any flaming drips ignite a piece of cotton placed below the specimen.

  • Classification: Based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for flame retardancy.[1][9]

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Selection Monomer Selection (Halogenated Phthalic Anhydride + Diamine) Polymerization Polymerization (Poly(amic acid) formation) Monomer_Selection->Polymerization Imidization Imidization (Chemical or Thermal) Polymerization->Imidization Purification Purification and Drying Imidization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA LOI Limiting Oxygen Index (LOI) Purification->LOI UL94 UL 94 Vertical Burn Test Purification->UL94

Caption: Workflow for the synthesis and characterization of halogenated high-performance polymers.

Flame Retardancy Mechanism of Halogenated Phthalic Acids

G Polymer Halogenated Polymer Decomposition Polymer Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Halogen_Radicals Halogen Radicals (X•) Decomposition->Halogen_Radicals Combustible_Gases Combustible Gases Decomposition->Combustible_Gases Quenching Radical Quenching HX Formation Halogen_Radicals->Quenching Flame Flame (Combustion Zone) H•, OH• radicals Combustible_Gases->Flame Flame->Quenching Inhibition Combustion Inhibition Quenching->Inhibition

Caption: Gas-phase flame retardancy mechanism of halogenated polymers.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Chlorophthalic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using chlorophthalic acid ligands. The introduction of a chloro-functional group onto the phthalic acid linker allows for the tuning of the physicochemical properties of the resulting MOFs, offering unique potential in drug delivery, catalysis, and sensing applications. The following sections detail the synthesis of chlorophthalic acid-based MOFs, their characterization, and potential applications, with a focus on methodologies relevant to researchers in academia and industry.

Introduction to Chlorophthalic Acid-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, porosity, and functionality of the MOF. Chlorophthalic acids, available as isomers (e.g., 3-chlorophthalic acid and 4-chlorophthalic acid), offer a unique scaffold for MOF synthesis. The presence of the chloro group can influence the electronic properties of the ligand, modify the coordination environment of the metal centers, and serve as a site for post-synthetic modification. These features make chlorophthalic acid-based MOFs attractive candidates for a range of applications, including targeted drug delivery and catalysis.

Experimental Protocols

The following protocols are generalized procedures for the solvothermal synthesis of MOFs using chlorophthalic acid ligands. These methods are based on established procedures for MOF synthesis with analogous dicarboxylate linkers and should be optimized for specific metal-ligand combinations.

General Solvothermal Synthesis of a Zinc-based MOF with 4-Chlorophthalic Acid

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using 4-chlorophthalic acid.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Chlorophthalic Acid (C₈H₅ClO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (EtOH)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of 4-Chlorophthalic Acid in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C for 12 hours.

Synthesis of a Copper-based MOF with 3-Chlorophthalic Acid

This protocol outlines the synthesis of a copper-based MOF, which often exhibit interesting catalytic and drug delivery properties.

Materials:

  • Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)

  • 3-Chlorophthalic Acid (C₈H₅ClO₄)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a beaker, dissolve 0.3 mmol of Copper(II) Acetate Monohydrate in 10 mL of DMF.

  • In a separate beaker, dissolve 0.3 mmol of 3-Chlorophthalic Acid in 10 mL of DMF.

  • Combine the two solutions and stir for 15 minutes.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 100 °C for 48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Isolate the blue crystalline product by decanting the mother liquor.

  • Wash the product with fresh DMF (2 x 15 mL) followed by methanol (3 x 15 mL).

  • Dry the final product in a vacuum oven at 60 °C overnight.

Characterization of Chlorophthalic Acid-Based MOFs

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Characterization TechniquePurposeTypical Expected Results
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction data if available.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the metal ion.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final weight loss at higher temperatures due to framework decomposition.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the MOF.Nitrogen adsorption-desorption isotherms that can be used to calculate the surface area and provide information about the porosity of the material.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images revealing the shape and size distribution of the MOF crystals.

Application Notes

The introduction of a chloro-substituent on the phthalic acid linker can impart specific properties to the resulting MOFs, making them suitable for various applications.

Drug Delivery

The pores of chlorophthalic acid-based MOFs can be utilized to encapsulate therapeutic agents. The chloro-group can potentially interact with drug molecules through halogen bonding, influencing drug loading and release kinetics.

Protocol for Drug Loading (Ibuprofen as a model drug):

  • Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of Ibuprofen in a suitable solvent (e.g., ethanol).

  • Immerse a known amount of the activated MOF in the Ibuprofen solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) of the supernatant before and after loading, or by digesting the loaded MOF and analyzing the drug content.

Drug Release Studies:

Drug release is typically studied in a physiologically relevant buffer solution (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).

  • Suspend a known amount of the drug-loaded MOF in a specific volume of PBS buffer.

  • Maintain the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh pre-warmed buffer to maintain a constant volume.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Catalysis

The metal centers and the functionalized organic linkers in chlorophthalic acid-based MOFs can act as catalytic sites. The chloro-group can influence the electronic environment of the active sites, potentially enhancing catalytic activity and selectivity. For example, these MOFs could be explored as catalysts in various organic transformations.

General Protocol for a Catalytic Reaction (e.g., Knoevenagel Condensation):

  • Activate the MOF catalyst by heating under vacuum.

  • In a reaction vessel, combine the reactants (e.g., an aldehyde and a methylene-active compound) in a suitable solvent.

  • Add the activated MOF catalyst to the reaction mixture.

  • Stir the reaction at a specific temperature and monitor its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the MOF catalyst from the reaction mixture by filtration or centrifugation.

  • The catalyst can be washed, dried, and reused for subsequent reaction cycles to test its recyclability.

  • Analyze the product yield and purity using standard analytical methods.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Chlorophthalic Acid Chlorophthalic Acid Chlorophthalic Acid->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Autoclave Reaction Autoclave Reaction Mixing->Autoclave Reaction Cooling Cooling Autoclave Reaction->Cooling Filtration Filtration Cooling->Filtration Washing (DMF, EtOH) Washing (DMF, EtOH) Filtration->Washing (DMF, EtOH) Drying Drying Washing (DMF, EtOH)->Drying Final MOF Product Final MOF Product Drying->Final MOF Product

Caption: General workflow for the solvothermal synthesis of chlorophthalic acid-based MOFs.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Pathway Chlorophthalic Acid MOF Chlorophthalic Acid MOF Drug Loading Drug Loading Chlorophthalic Acid MOF->Drug Loading Drug Molecule Drug Molecule Drug Molecule->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF Physiological Environment Physiological Environment Drug-Loaded MOF->Physiological Environment Controlled Drug Release Controlled Drug Release Physiological Environment->Controlled Drug Release Therapeutic Effect Therapeutic Effect Controlled Drug Release->Therapeutic Effect

Caption: Logical pathway for the application of chlorophthalic acid MOFs in drug delivery.

Application Notes and Protocols: Derivatization of 4-Chlorophthalic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic acid is a halogenated aromatic dicarboxylic acid that serves as a key intermediate in the synthesis of various dyes, pigments, and polymers. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. However, its inherent polarity and low volatility present challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC). Furthermore, its lack of a strong native chromophore or fluorophore can limit sensitivity in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.

To overcome these analytical hurdles, derivatization is an essential strategy. This process chemically modifies the carboxylic acid functional groups of 4-chlorophthalic acid, rendering the molecule more amenable to chromatographic separation and enhancing its detectability. This application note provides detailed protocols for the derivatization of 4-chlorophthalic acid for both GC-Mass Spectrometry (GC-MS) and HPLC analysis, enabling sensitive and reliable quantification.

Analytical Approaches: A Comparative Overview

Two primary analytical workflows are presented for the determination of 4-chlorophthalic acid:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This approach requires derivatization to increase the volatility of 4-chlorophthalic acid. Two common methods are silylation and esterification . GC-MS offers high separation efficiency and provides structural information, aiding in confident peak identification.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: For HPLC analysis, derivatization is employed to introduce a UV-absorbing or fluorescent tag to the 4-chlorophthalic acid molecule. This significantly enhances the sensitivity of detection.

The choice between these methods will depend on the specific analytical requirements, such as the desired sensitivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following tables summarize the expected analytical performance for the derivatization methods described. Note: As specific performance data for 4-chlorophthalic acid derivatives is not extensively available in the literature, the following values are based on data reported for other dicarboxylic acids analyzed using similar methodologies and are intended to provide a reasonable estimate of expected performance.

Table 1: Estimated Performance Data for GC-MS Analysis of Derivatized 4-Chlorophthalic Acid

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)
Derivative Bis(trimethylsilyl) 4-chlorophthalateDimethyl 4-chlorophthalate
Limit of Detection (LOD) ≤ 2 ng/m³[1]1-4 pg on-column[2]
Limit of Quantitation (LOQ) ~3 x LOD~3 x LOD
Linearity Range Expected over 2-3 orders of magnitudeExpected over 2-3 orders of magnitude
Precision (%RSD) ≤ 10%[1]≤ 15%[1]

Table 2: Estimated Performance Data for HPLC Analysis of Derivatized 4-Chlorophthalic Acid

ParameterUV Derivatization (p-Bromophenacyl Bromide)Fluorescence Derivatization
Derivative Bis(p-bromophenacyl) 4-chlorophthalateFluorescent Ester Derivative
Limit of Detection (LOD) ~10 ng on-column[3]2 fmol on-column for citric acid[4]
Limit of Quantitation (LOQ) ~3 x LOD~3 x LOD
Linearity Range Up to 100 µg[3]2.5-100 µM for citric acid[4]
Precision (%RSD) < 5%< 5%

Experimental Protocols

Protocol 1: Derivatization of 4-Chlorophthalic Acid for GC-MS Analysis

Two common derivatization techniques for GC-MS analysis of carboxylic acids are silylation and esterification.

This method converts the carboxylic acid groups to their corresponding trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.

Materials:

  • 4-Chlorophthalic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile (B52724), or dichloromethane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the 4-chlorophthalic acid standard or the dried sample extract into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70-80°C for 1 hour.

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

This method converts the carboxylic acid groups to their methyl esters.

Materials:

  • 4-Chlorophthalic acid standard or sample extract

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1-25 mg of the 4-chlorophthalic acid standard or dried sample extract into a reaction vial.

  • Reagent Addition: Add 2 mL of the BF₃-methanol solution to the vial.

  • Reaction: Tightly seal the vial and heat at 60-100°C for 5-15 minutes.

  • Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the derivatized analyte.

  • Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of 4-Chlorophthalic Acid for HPLC Analysis

This reagent reacts with carboxylic acids to form p-bromophenacyl esters, which have a strong UV absorbance around 260 nm.

Materials:

  • 4-Chlorophthalic acid standard or sample extract

  • p-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)

  • Crown ether catalyst (e.g., 18-crown-6)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the 4-chlorophthalic acid standard or sample extract in acetonitrile in a reaction vial.

  • Reagent Addition: Add a 2-fold molar excess of the p-bromophenacyl bromide solution. Add a catalytic amount of 18-crown-6 (B118740) and a small amount of anhydrous potassium carbonate powder.

  • Reaction: Seal the vial and heat the mixture at 80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The reaction mixture can be directly injected into the HPLC system, or it can be diluted with the mobile phase if necessary.

A variety of fluorescent labeling reagents are available for carboxylic acids. The choice of reagent will depend on the available excitation and emission wavelengths of the fluorescence detector.

General Principle:

Fluorescent derivatization reagents for carboxylic acids typically contain a reactive group (e.g., a bromomethyl or hydroxylamine (B1172632) group) that couples with the carboxylic acid, and a fluorophore (e.g., coumarin, anthracene, or naphthalene). The reaction is often facilitated by a catalyst in an aprotic solvent.

Example Workflow (using a generic fluorescent labeling agent):

  • Derivatization: The carboxylic acid is reacted with the fluorescent labeling reagent in the presence of a coupling agent or catalyst. The reaction is typically carried out at an elevated temperature for a specific duration.

  • Quenching/Cleanup (if necessary): The reaction may be stopped by adding a quenching reagent. In some cases, excess derivatizing reagent may need to be removed to reduce background interference, which can be achieved by solid-phase extraction (SPE).

  • HPLC Analysis: The derivatized sample is then separated on a reversed-phase HPLC column and detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizations

Derivatization_Workflow_GCMS cluster_silylation Silylation for GC-MS cluster_esterification Esterification for GC-MS Sample_S 4-Chlorophthalic Acid (dried sample) Add_BSTFA Add BSTFA + 1% TMCS in anhydrous solvent Sample_S->Add_BSTFA React_S Heat at 70-80°C for 1 hour Add_BSTFA->React_S Analysis_S Inject into GC-MS React_S->Analysis_S Sample_E 4-Chlorophthalic Acid Add_BF3 Add BF3-Methanol Sample_E->Add_BF3 React_E Heat at 60-100°C Add_BF3->React_E Extract Extract with Hexane React_E->Extract Dry Dry with Na2SO4 Extract->Dry Analysis_E Inject into GC-MS Dry->Analysis_E

Figure 1: GC-MS Derivatization Workflow

Derivatization_Workflow_HPLC cluster_uv UV Derivatization for HPLC cluster_fluorescence Fluorescence Derivatization for HPLC Sample_UV 4-Chlorophthalic Acid Add_PBB Add p-Bromophenacyl Bromide, 18-crown-6, K2CO3 Sample_UV->Add_PBB React_UV Heat at 80°C for 30 min Add_PBB->React_UV Analysis_UV Inject into HPLC-UV React_UV->Analysis_UV Sample_F 4-Chlorophthalic Acid Add_FR Add Fluorescent Reagent + Coupling Agent/Catalyst Sample_F->Add_FR React_F Heat Add_FR->React_F Cleanup Quench / SPE Cleanup (optional) React_F->Cleanup Analysis_F Inject into HPLC-Fluorescence Cleanup->Analysis_F

Figure 2: HPLC Derivatization Workflow

signaling_pathway Analyte 4-Chlorophthalic Acid (Non-volatile, Poorly Detectable) Derivatization Derivatization Analyte->Derivatization Chemical Reaction Derivative Volatile / Tagged Derivative Derivatization->Derivative Forms Separation Chromatographic Separation (GC or HPLC) Derivative->Separation Inject Detection Enhanced Detection (MS, UV, or Fluorescence) Separation->Detection Elutes to Quantification Accurate Quantification Detection->Quantification Provides Signal for

Figure 3: Analytical Enhancement Pathway

Conclusion

Derivatization is a powerful and often necessary step for the robust and sensitive analysis of 4-chlorophthalic acid. For GC-MS analysis, both silylation and esterification are effective methods to increase the volatility and thermal stability of the analyte. For HPLC analysis, derivatization with a UV-active or fluorescent tag dramatically improves detection limits. The detailed protocols provided in this application note serve as a starting point for method development and can be optimized to meet the specific requirements of the analytical challenge at hand. By employing these derivatization strategies, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of 4-chlorophthalic acid in a variety of matrices.

References

Experimental protocol for the chlorination of phthalic anhydride to produce 4-chlorophthalic acid monosodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 4-chlorophthalic acid monosodium salt via the chlorination of phthalic anhydride (B1165640). The procedure is based on established chemical methodologies and is intended for use by qualified scientific personnel.

Introduction

4-Chlorophthalic acid and its derivatives are important intermediates in the synthesis of various organic compounds, including pigments, dyes, and pharmaceuticals. The selective chlorination of phthalic anhydride at the 4-position is a key step in accessing these building blocks. This protocol details a method for the direct chlorination of phthalic anhydride in an aqueous medium to produce 4-chlorophthalic acid monosodium salt. The process involves the formation of the monosodium salt of phthalic acid, followed by electrophilic substitution with chlorine gas. Subsequent purification steps can be employed to isolate the product in high purity.

Experimental Overview

The overall synthesis is a two-step, one-pot process that begins with the hydrolysis of phthalic anhydride to phthalic acid, which is then converted to its monosodium salt. This is followed by the regioselective chlorination at the 4-position of the aromatic ring.

Synthesis_Workflow cluster_prep Preparation of Phthalic Acid Monosodium Salt cluster_chlorination Chlorination cluster_purification Purification PhthalicAnhydride Phthalic Anhydride Hydrolysis Hydrolysis & Neutralization (NaOH, Water) PhthalicAnhydride->Hydrolysis MonosodiumPhthalate Phthalic Acid Monosodium Salt Solution Hydrolysis->MonosodiumPhthalate ChlorinationReaction Chlorination Reaction MonosodiumPhthalate->ChlorinationReaction Chlorine Chlorine Gas (Cl2) Chlorine->ChlorinationReaction CrudeProduct Crude 4-Chlorophthalic Acid Monosodium Salt ChlorinationReaction->CrudeProduct SaltingOut Salting Out (NaCl) CrudeProduct->SaltingOut Filtration Filtration SaltingOut->Filtration Drying Drying Filtration->Drying FinalProduct 4-Chlorophthalic Acid Monosodium Salt Drying->FinalProduct

Figure 1. Experimental workflow for the synthesis of 4-chlorophthalic acid monosodium salt.

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Phthalic AnhydrideC₈H₄O₃148.1285-44-9Reagent grade, ≥99%
Sodium Hydroxide (B78521)NaOH40.001310-73-2Pellets or solution
Chlorine GasCl₂70.907782-50-5In a cylinder with a regulator
Sodium ChlorideNaCl58.447647-14-5For salting out
Hydrochloric AcidHCl36.467647-01-0Concentrated, for pH adjustment
Deionized WaterH₂O18.027732-18-5

Equipment

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven

Experimental Protocol

This protocol is adapted from various sources and provides a general procedure. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.

Preparation of the Reaction Mixture
  • Set up a four-necked flask with a mechanical stirrer, thermometer, gas inlet tube, and a reflux condenser.

  • To the flask, add a specified amount of deionized water.

  • With stirring, add sodium hydroxide to the water and allow it to dissolve completely.

  • Slowly add phthalic anhydride to the sodium hydroxide solution. The reaction is exothermic, and the temperature may rise. Maintain the temperature within a safe range.

  • Continue stirring until the phthalic anhydride is completely dissolved, forming a solution of monosodium phthalate.

Chlorination
  • Cool the reaction mixture to the desired temperature (e.g., 6-10°C) using an ice bath.[1]

  • Begin bubbling chlorine gas through the solution via the gas inlet tube at a controlled rate.

  • Monitor the pH of the reaction mixture and maintain it within the desired range (e.g., pH 4.5-5.5) by the controlled addition of a weak alkali solution or by careful control of the chlorine addition rate.[2]

  • Continue the chlorination for the specified reaction time (e.g., 6-8 hours).[1] The reaction progress can be monitored by a suitable analytical technique such as HPLC.

Isolation and Purification of the Product
  • Once the reaction is complete, stop the flow of chlorine gas.

  • Add sodium chloride to the reaction mixture to salt out the crude 4-chlorophthalic acid monosodium salt.[1]

  • Adjust the pH of the solution to approximately 2.0-2.5 with hydrochloric acid to ensure complete precipitation of the monosodium salt.[1]

  • Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold deionized water.

  • Dry the collected solid in a vacuum oven at a suitable temperature to obtain the crude 4-chlorophthalic acid monosodium salt.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature data.

Table 1: Reaction Conditions for the Chlorination of Phthalic Anhydride

ParameterValueReference
Phthalic Anhydride (parts by weight)38-45[1]
Sodium Hydroxide (parts by weight)34-45[1]
Water (parts by weight)450-470[1]
Chlorine Gas (parts by weight)48-55[1]
Reaction Temperature6-10 °C[1]
Reaction Time6-8 hours[1]
pH4.5-5.5[2]

Table 2: Reported Yields and Purity

ProductPurityYieldReference
Crude 4-chlorophthalic acid monosodium salt>72% (HPLC)-[2]
Purified 4-chlorophthalic anhydride>98.5% (HPLC)50-60% (overall)[2]
Conversion of Phthalic Anhydride-84.4%[2]

Safety Precautions

  • This experiment must be conducted in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care and have appropriate safety measures in place, including a neutralization solution (e.g., sodium thiosulfate).

  • Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Monitor the temperature closely and have a cooling bath readily available.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key experimental stages.

Logical_Relationship Start Start ReagentPrep Reagent and Equipment Preparation Start->ReagentPrep ReactionSetup Reaction Setup ReagentPrep->ReactionSetup Chlorination Chlorination Reaction ReactionSetup->Chlorination Workup Reaction Workup (Salting Out, pH Adjustment) Chlorination->Workup Isolation Product Isolation (Filtration, Washing) Workup->Isolation Drying Drying Isolation->Drying Analysis Product Analysis (e.g., HPLC, NMR) Drying->Analysis End End Analysis->End

Figure 2. Logical flow of the experimental protocol.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic acid and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.[1] They serve as key building blocks in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs, as well as in the production of agrochemicals and dyes.[1] The presence of the chlorine atom on the aromatic ring enhances the reactivity of the molecule, making it a versatile precursor for a range of complex chemical structures.[1]

This document provides detailed application notes and protocols for the scale-up synthesis of 4-chlorophthalic acid monosodium salt, a common and stable intermediate. The primary and most industrially viable method detailed is the direct chlorination of phthalic anhydride (B1165640) in an aqueous medium.

Synthesis Protocols

Two primary methods for the synthesis of 4-chlorophthalic acid monosodium salt at scale are presented below. The first method, chlorination of phthalic anhydride, is a common industrial approach. The second method outlines the conversion of the monosodium salt to the free 4-chlorophthalic acid.

Protocol 1: Scale-Up Synthesis of 4-Chlorophthalic Acid Monosodium Salt via Chlorination of Phthalic Anhydride

This protocol is based on the direct chlorination of phthalic anhydride in an aqueous solution. The reaction proceeds through the formation of the sodium salt of phthalic acid, followed by electrophilic substitution with chlorine gas.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation and Purification A Charge Reactor with Water and Phthalic Anhydride B Add Sodium Hydroxide (B78521) to form Sodium Phthalate Solution A->B Neutralization C Cool Reactor to Target Temperature B->C D Introduce Chlorine Gas at Controlled Rate C->D Chlorination E Monitor and Adjust pH with Weak Alkali Solution D->E F Maintain Reaction Temperature and Time E->F G Salting Out with Sodium Chloride F->G Reaction Complete H Filter Crude Product G->H I Wash with Water H->I J Dry the Final Product (4-Chlorophthalic Acid Monosodium Salt) I->J

Caption: Workflow for the synthesis of 4-chlorophthalic acid monosodium salt.

Methodology:

  • Reactor Preparation: Charge a suitable glass-lined or corrosion-resistant reactor with the calculated amount of water.

  • Formation of Sodium Phthalate: With agitation, add phthalic anhydride to the reactor. Slowly add a solution of sodium hydroxide to neutralize the phthalic anhydride and form the monosodium salt of phthalic acid.[2]

  • Cooling: Cool the reaction mixture to the desired temperature range, typically between 6-10°C or 50-70°C, depending on the specific process variation.[3][4]

  • Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate.[3][4] The weight ratio of chlorine to phthalic anhydride is a critical parameter, generally in the range of 0.3-0.45.[3]

  • pH Control: During the chlorination, the pH of the reaction mixture should be maintained within a specific range (e.g., 4.5-5.5) by the addition of a weak alkali solution, such as sodium bicarbonate, to stabilize the reaction and improve the yield.[2][3]

  • Reaction Monitoring: The reaction is typically run for 2 to 8 hours.[3][4] The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material.

  • Product Isolation (Salting Out): Upon completion of the reaction, add sodium chloride to the mixture to precipitate the crude 4-chlorophthalic acid monosodium salt.[4][5]

  • Filtration and Washing: Filter the precipitated solid and wash it with cold water to remove impurities.

  • Drying: Dry the wet cake under vacuum at an appropriate temperature to obtain the final product.

Quantitative Data for Protocol 1

ParameterValueReference
Reactants (by weight portion)
Phthalic Anhydride38-45[4][5]
Sodium Hydroxide34-45[4][5]
Water450-470[4][5]
Chlorine Gas48-55[4][5]
Sodium Chloride (for salting out)39-42[4][5]
Reaction Conditions
Temperature6-10 °C or 50-70 °C[3][4]
Reaction Time2-8 hours[3][4]
pH4.5-5.5[2]
Yield and Purity
Crude Product Purity (HPLC)>72%[2]
Overall Production Yield50-60%[2]
Conversion of Phthalic Anhydride84.4%[2]
Protocol 2: Preparation of 4-Chlorophthalic Acid from its Monosodium Salt

This protocol describes the conversion of the isolated monosodium salt to the free dicarboxylic acid.

Experimental Workflow

Acidification_Workflow cluster_prep Preparation cluster_reaction Acidification cluster_workup Isolation and Purification A Suspend Monosodium Salt in Water B Add Concentrated Sulfuric Acid A->B C Stir at Elevated Temperature B->C Acidification D Extract with Ether C->D Reaction Complete E Treat with Carbon Black D->E F Filter E->F G Distill Ether F->G H Obtain 4-Chlorophthalic Acid G->H

Caption: Workflow for the preparation of 4-chlorophthalic acid.

Methodology:

  • Suspension: Suspend the 4-chlorophthalic acid monosodium salt in water in a suitable reactor.[6]

  • Acidification: Slowly add concentrated sulfuric acid to the suspension with stirring.[6] The addition is exothermic and should be controlled. An alternative is to adjust the pH to 2.0-2.5 with hydrochloric acid.[4][5]

  • Heating and Stirring: Heat the mixture to around 40°C and stir for approximately two hours to ensure complete conversion to the free acid.[7]

  • Extraction: Cool the resulting solution and extract the 4-chlorophthalic acid using a suitable organic solvent, such as diethyl ether.[6] Perform multiple extractions to maximize recovery.

  • Decolorization: Combine the organic extracts and treat with activated carbon (carbon black) to remove colored impurities.[6]

  • Filtration: Filter the mixture to remove the activated carbon.

  • Solvent Removal: Distill off the solvent to yield the 4-chlorophthalic acid.[6]

  • Alternative Isolation (Precipitation): An alternative to extraction involves adding chlorobenzene (B131634) to the acidified solution and cooling to 10-15°C to precipitate the 4-chlorophthalic acid, which is then collected by filtration.[7]

Quantitative Data for Protocol 2

ParameterValueReference
Reactants
Monosodium-4-chlorophthalate750 g (example scale)[6]
Water1200 ml (example scale)[6]
Concentrated Sulfuric Acid120 ml (example scale)[6]
Reaction Conditions
Temperature40 °C[7]
Reaction Time2 hours[7]
Yield
Yield of 4-Chlorophthalic Acid90% (by precipitation method)[7]

Concluding Remarks

The choice of protocol for the synthesis of 4-chlorophthalic acid or its monosodium salt will depend on the desired final product, available equipment, and scale of production. The direct chlorination of phthalic anhydride is a robust method for producing the monosodium salt on a large scale. Subsequent acidification can then be employed to obtain the free acid if required. Careful control of reaction parameters such as temperature, pH, and reactant stoichiometry is crucial for achieving high yields and purity. For any scale-up operation, appropriate safety measures, especially when handling chlorine gas, must be strictly implemented.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-chlorophthalic acid monosodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-chlorophthalic acid monosodium salt?

A1: The synthesis, which typically involves the chlorination of phthalic anhydride (B1165640) followed by hydrolysis and salt formation, can lead to several impurities. The most prevalent include:

  • Unreacted Phthalic Acid/Anhydride: Incomplete chlorination can result in the presence of the starting material.

  • 3-Chlorophthalic Acid: An isomer of the desired product, which forms concurrently during the chlorination of phthalic anhydride. The monochlorination of molten phthalic anhydride can result in a mixture with a preference for 4-chlorophthalic anhydride over 3-chlorophthalic anhydride in approximately a 55:45 ratio.

  • Dichlorophthalic Acids: Over-chlorination can lead to the formation of various dichlorinated isomers, such as 4,5-dichlorophthalic acid, 3,4-dichlorophthalic acid, and 3,6-dichlorophthalic acid.[1]

Q2: How can I minimize the formation of the isomeric impurity, 3-chlorophthalic acid?

A2: While it is challenging to completely eliminate the formation of 3-chlorophthalic acid due to the nature of the electrophilic aromatic substitution on the phthalic anhydride ring, its level can be managed by controlling the reaction conditions. Lower reaction temperatures and careful control of the chlorinating agent stoichiometry can favor the formation of the 4-chloro isomer to some extent. However, separation of the isomers is often necessary for high-purity applications.

Q3: What is the primary cause of dichlorophthalic acid impurities, and how can I prevent their formation?

A3: Dichlorophthalic acid impurities are primarily the result of over-chlorination. To prevent their formation, it is crucial to:

  • Control Stoichiometry: Use a precise molar ratio of the chlorinating agent to phthalic anhydride.

  • Monitor Reaction Progress: Utilize in-process controls, such as HPLC, to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion to 4-chlorophthalic acid is achieved.

  • Control Reaction Temperature: Higher temperatures can increase the rate of dichlorination. Maintaining a moderate and consistent temperature is essential. Experimental results indicate that a reaction temperature of 55-65°C is optimal for maximizing the yield of the monosodium salt of 4-chlorophthalic anhydride.[2]

Q4: How does pH affect the impurity profile of the reaction?

A4: The pH of the reaction medium is a critical parameter that influences both the reaction rate and the impurity profile. An optimal pH range helps to control the hydrolysis of phthalic anhydride and the subsequent chlorination. A study on the synthesis of 4-chlorophthalic anhydride from its monosodium salt suggests that maintaining a pH between 4.5 and 5.5 is optimal for achieving a high yield and purity.[2] Deviations from this range can lead to incomplete reaction or the formation of undesired byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-chlorophthalic acid monosodium salt.

Problem 1: High levels of unreacted phthalic acid/anhydride in the final product.

Possible Causes Recommended Solutions
Insufficient amount of chlorinating agent.Ensure the accurate calculation and addition of the chlorinating agent based on the stoichiometry of the reaction.
Low reaction temperature.Gradually increase the reaction temperature within the recommended range (e.g., 55-65°C) to enhance the reaction rate.[2]
Short reaction time.Increase the reaction time and monitor the progress using an appropriate analytical technique like HPLC until the starting material is consumed to the desired level. A reaction time of 180-220 minutes has been suggested as optimal in some studies.[2]
Poor mixing.Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate mass transfer.

Problem 2: Significant presence of dichlorophthalic acid impurities.

Possible Causes Recommended Solutions
Excess chlorinating agent.Carefully control the stoichiometry of the chlorinating agent. Consider adding it portion-wise and monitoring the reaction progress.
High reaction temperature.Maintain the reaction temperature within the optimal range to minimize over-chlorination.
Prolonged reaction time.Stop the reaction once the desired level of conversion to 4-chlorophthalic acid is achieved, as determined by in-process controls.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Impurities in 4-Chlorophthalic Acid Monosodium Salt

This method is designed for the separation and quantification of 4-chlorophthalic acid, 3-chlorophthalic acid, phthalic acid, and dichlorophthalic acids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of these aromatic acids.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
255050
30955
35955
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 4-chlorophthalic acid monosodium salt sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare individual stock solutions of 4-chlorophthalic acid, 3-chlorophthalic acid, phthalic acid, and relevant dichlorophthalic acid isomers in the diluent.

  • Prepare a mixed standard solution containing all components at known concentrations.

Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the impurities using the external standard method based on the peak areas.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and analysis process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification phthalic_anhydride Phthalic Anhydride chlorination Chlorination phthalic_anhydride->chlorination hydrolysis Hydrolysis & Salt Formation chlorination->hydrolysis product Crude 4-Chlorophthalic Acid Monosodium Salt hydrolysis->product hplc HPLC Analysis product->hplc purification Purification hplc->purification Impurity Profile > Specification final_product Pure 4-Chlorophthalic Acid Monosodium Salt hplc->final_product Impurity Profile ≤ Specification purification->hplc Re-analysis

Caption: Experimental workflow for the synthesis and analysis of 4-chlorophthalic acid monosodium salt.

impurity_formation cluster_monochloro Monochlorination cluster_dichloro Dichlorination (Over-chlorination) pa Phthalic Anhydride cpa4 4-Chlorophthalic Acid pa->cpa4 + Cl2 cpa3 3-Chlorophthalic Acid (Isomer) pa->cpa3 + Cl2 dcpa Dichlorophthalic Acids cpa4->dcpa + Cl2 cpa3->dcpa + Cl2

References

Technical Support Center: Separation of 3-Chloro and 4-Chloro Phthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 3-chloro and 4-chloro phthalic acid isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this separation process.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-chloro and 4-chloro phthalic acid isomers challenging?

A1: The separation is difficult due to the isomers' similar chemical structures and physical properties. As positional isomers, they possess the same molecular weight and functional groups, leading to very close polarities and pKa values. This similarity results in comparable solubilities in many common solvents and similar retention times in chromatographic systems, making a clean separation a significant challenge.[1]

Q2: What are the primary methods for separating these isomers?

A2: The main techniques employed for the separation of 3-chloro and 4-chloro phthalic acid isomers are fractional crystallization and high-performance liquid chromatography (HPLC).[2][3] Fractional crystallization takes advantage of slight differences in their solubility in a given solvent at different temperatures.[4][5][6] HPLC, on the other hand, separates the isomers based on subtle differences in their interactions with the stationary phase of the chromatography column.[7][8][9]

Q3: How does temperature influence separation by fractional crystallization?

A3: Temperature is a critical parameter in fractional crystallization. The solubilities of both 3-chlorophthalic acid and 4-chlorophthalic acid are temperature-dependent.[4][5] By carefully controlling the cooling rate of a saturated solution, it is possible to induce the selective crystallization of the less soluble isomer, leaving the more soluble isomer in the mother liquor.

Q4: Can I use derivatization to aid in the separation?

A4: Yes, derivatization can be a useful strategy. Converting the carboxylic acid groups to esters, for example, can alter the physical properties of the isomers, potentially making them easier to separate by techniques like gas chromatography (GC) or distillation.[10][11] For instance, the formation of dimethyl esters can be achieved by reacting the acid mixture with methanol (B129727) in the presence of a catalyst.[10]

Troubleshooting Guide

This guide addresses common issues you may encounter during the separation of 3-chloro and 4-chloro phthalic acid isomers.

Fractional Crystallization Issues
Issue Possible Cause Suggested Solution
Poor or No Crystal Formation The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
The cooling rate is too fast.Allow the solution to cool more slowly to promote crystal growth.
Co-precipitation of Isomers The solubility difference in the chosen solvent is insufficient.Consult solubility data to select a more optimal solvent. Consider a solvent in which one isomer is significantly less soluble than the other.
The initial concentration of the undesired isomer is too high.Perform a preliminary purification step to reduce the concentration of the more soluble isomer.
Low Yield of Purified Isomer The desired isomer has some solubility in the cold solvent.Minimize the amount of solvent used for washing the crystals and ensure the washing solvent is ice-cold.
Crystals are being lost during filtration.Use a finer filter paper or a different filtration technique (e.g., vacuum filtration with a Büchner funnel).
High-Performance Liquid Chromatography (HPLC) Issues
Issue Possible Cause Suggested Solution
Poor Resolution (Co-elution of Peaks) The mobile phase composition is not optimal.Adjust the ratio of the solvents in the mobile phase. For reversed-phase HPLC, increasing the aqueous component may improve separation.
The column is not suitable for isomer separation.Use a column with a different stationary phase that offers better selectivity for positional isomers. Phenyl or cyano-based columns can be effective.
Peak Tailing The mobile phase pH is inappropriate.Adjust the pH of the mobile phase to ensure the carboxylic acid groups are either fully protonated or fully deprotonated.
The column is overloaded.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a constant and controlled temperature.
The mobile phase is not properly degassed.Degas the mobile phase before use to prevent the formation of air bubbles in the system.

Quantitative Data: Solubility of Chlorophthalic Acids and Anhydrides

The following table summarizes the mole fraction solubility (x) of 3-chloro and 4-chloro phthalic acid and their corresponding anhydrides in water and various organic solvents at different temperatures. This data is essential for selecting an appropriate solvent for separation by fractional crystallization.

CompoundSolventTemperature (K)Mole Fraction Solubility (x)
3-Chlorophthalic Acid Water283.150.00168
293.150.00185
303.150.00206
313.150.00232
323.150.00263
333.150.00301
4-Chlorophthalic Acid Water283.150.00061
293.150.00083
303.150.00115
313.150.00159
323.150.00222
333.150.00309
3-Chlorophthalic Anhydride Ethyl Acetate283.150.0385
293.150.0532
303.150.0728
313.150.0989
323.150.1332
4-Chlorophthalic Anhydride Ethyl Acetate283.150.0135
293.150.0191
303.150.0267
313.150.0371
323.150.0511
3-Chlorophthalic Anhydride Acetone283.150.0856
293.150.1105
303.150.1411
313.150.1786
323.150.2243
4-Chlorophthalic Anhydride Acetone283.150.0312
293.150.0423
303.150.0568
313.150.0755
323.150.0996
3-Chlorophthalic Anhydride 1,4-Dioxane283.150.1023
293.150.1289
303.150.1605
313.150.1982
323.150.2431
4-Chlorophthalic Anhydride 1,4-Dioxane283.150.0112
293.150.0156
303.150.0215
313.150.0294
323.150.0401

Data extracted from solubility studies of chlorophthalic anhydrides and acids.[4][5]

Experimental Protocol: Separation by Fractional Crystallization

This protocol outlines a general procedure for the separation of 3-chloro and 4-chloro phthalic acid isomers based on their differential solubility in water.

Materials:

  • Mixture of 3-chloro and 4-chloro phthalic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Magnetic stir bar

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution:

    • Place the isomeric mixture into an Erlenmeyer flask.

    • Add a minimal amount of deionized water, sufficient to form a slurry.

    • Begin heating the mixture gently on a hot plate with continuous stirring.

    • Gradually add more deionized water while heating until all the solid has dissolved. Aim for a temperature around 90-100°C. Avoid adding a large excess of water to ensure the solution is saturated.

  • Cooling and Crystallization:

    • Once all the solid has dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. As the solution cools, the less soluble isomer (4-chlorophthalic acid) will start to crystallize.

    • For maximum recovery, further cool the flask in an ice bath for about 30 minutes.

  • Isolation:

    • Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.

    • Wet the filter paper with a small amount of ice-cold deionized water.

    • Pour the cold slurry into the funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing the more soluble 3-chloro isomer.

  • Drying:

    • Carefully transfer the collected crystals to a watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the dried crystals to assess their purity.

    • The purity of the separated isomers can be further confirmed by techniques such as HPLC or NMR spectroscopy.

Visualizations

Caption: Troubleshooting workflow for isomer separation.

ExperimentalWorkflow cluster_prep Preparation cluster_separation Separation cluster_post Post-Separation Start Start: Isomeric Mixture Dissolution 1. Dissolution: Dissolve mixture in hot solvent Start->Dissolution Cooling 2. Cooling & Crystallization: Slowly cool the solution Dissolution->Cooling Isolation 3. Isolation: Filter to collect crystals Cooling->Isolation Drying 4. Drying: Dry the collected crystals Isolation->Drying Analysis 5. Analysis: Assess purity (e.g., melting point, HPLC) Drying->Analysis End End: Purified Isomer Analysis->End

Caption: Experimental workflow for fractional crystallization.

References

Technical Support Center: Minimizing Dichlorophthalic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of dichlorophthalic acid byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dichlorophthalic acid byproduct formation?

The formation of dichlorophthalic acid and its isomers typically occurs during the electrophilic chlorination of phthalic acid or phthalic anhydride (B1165640). The primary cause is over-chlorination, where the reaction proceeds past the desired monochlorinated stage. Key factors influencing this include reaction temperature, the molar ratio of chlorine to the substrate, catalyst choice, and reaction time.[1][2]

Q2: Which reaction conditions favor the formation of dichlorinated and more highly chlorinated byproducts?

Higher reaction temperatures and a high ratio of chlorine to phthalic anhydride promote the formation of di-, tri-, and even tetrachlorinated products.[2] For instance, vapor-phase chlorination reactions run at elevated temperatures (e.g., 400°C) tend to produce significantly more dichlorinated products than reactions at lower temperatures (e.g., 250°C).[2] Similarly, increasing the molar ratio of chlorine to phthalic anhydride to 4:1 or higher is a method specifically used to produce tetrachlorophthalic anhydride.[2]

Q3: What is the role of the catalyst in byproduct formation?

Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used to facilitate the chlorination of the aromatic ring.[1][3] While essential for the reaction, the catalyst's activity can influence the reaction rate and selectivity. An overly active catalyst or high catalyst concentration can accelerate the reaction, potentially leading to over-chlorination if not carefully controlled. Molybdenum chlorides have also been used, reportedly offering high conversion rates.[4]

Q4: Does the choice of solvent affect the reaction?

Yes, the solvent can play a crucial role. In reactions with molten phthalic anhydride, sublimation of the starting material can be an issue, leading to operational problems.[5] Using a high-boiling point, inert solvent such as tetrachloroethane or orthodichlorobenzene can help maintain a liquid reaction mixture and wash any sublimed anhydride back into the reaction vessel.[5] In solution-phase reactions, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to effectively dissolve phthalic anhydride and may increase the yield of chlorinated derivatives compared to other solvents.[3]

Q5: What are the main challenges in separating dichlorophthalic acid isomers from the desired product?

A significant challenge is the presence of multiple isomers (e.g., 3,4-, 3,6-, and 4,5-dichlorophthalic derivatives) which often have very similar physical properties.[6] For example, 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride have nearly identical boiling points, making separation by distillation difficult.[1] Purification often requires complex procedures like fractional crystallization or chemical separation methods, such as selective hydrolysis using sulfuric acid to convert certain isomers into their acid form, which can then be separated from the anhydride forms based on solubility differences.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: High levels of di- and trichlorinated byproducts are detected.

Caption: Troubleshooting workflow for excessive dichlorination.

Problem 2: The reaction yields a complex mixture of isomers that is difficult to separate.

  • Potential Cause: Electrophilic chlorination of phthalic anhydride naturally produces a mixture of isomers, with 4-chloro and 3-chloro derivatives forming in a roughly 55:45 ratio.[1] Subsequent dichlorination adds further complexity.

  • Recommended Solution:

    • Optimize for Selectivity: While difficult, experimenting with different Lewis acid catalysts or reaction temperatures may slightly alter the isomeric ratio.

    • Employ Advanced Separation Techniques:

      • Fractional Distillation: Can be effective for separating some isomers, but may fail where boiling points are too close.[1]

      • Chemical Separation: Exploit differences in reactivity. A patented method involves using sulfuric acid of specific concentrations to selectively hydrolyze certain isomers from anhydrides to their corresponding acids. The acids, being insoluble in solvents like toluene, can be filtered off from the soluble anhydrides.[6]

Data Presentation: Impact of Reaction Conditions

The following table summarizes quantitative data from various sources on how temperature and solvent choice can affect product yields in chlorination reactions.

ParameterCondition AResult ACondition BResult BSource(s)
Temperature 250 °C"Much smaller percentage" of dichlorophthalic anhydride400 °C25 - 30% dichlorophthalic anhydride[2]
Temperature 30 °C12.4% yield of monochlorinated product80 °C40.3% yield of monochlorinated product[3]
Solvent DMSO40.3% product yieldDMFA37% product yield[3]

Note: The data from source[3] pertains to monochlorination but illustrates the significant impact of reaction parameters on yield, which is a critical factor in controlling the subsequent formation of dichlorinated byproducts.

Experimental Protocols & Methodologies

Protocol 1: Chlorination of Molten Phthalic Anhydride (Fe Catalyst)

This protocol is adapted from a patented industrial process and is intended for users with appropriate engineering controls.

  • Objective: To produce chlorinated phthalic anhydride while managing starting material sublimation.

  • Apparatus: A reaction vessel equipped with a reflux condenser, a stirrer, and a subsurface gas delivery tube for chlorine.

  • Materials:

    • Phthalic anhydride (444 parts by weight)

    • Finely-divided iron powder (20 parts by weight)

    • Tetrachloroethane (100-160 parts by weight)

    • Chlorine gas

  • Procedure:

    • Charge the reaction vessel with phthalic anhydride.

    • Heat the vessel to ~130°C until the anhydride is completely melted.

    • Add the iron powder catalyst to the molten anhydride.

    • Increase the temperature to ~240°C.

    • Add ~100 parts by weight of tetrachloroethane. The solvent vapor will help wash sublimed phthalic anhydride from the condenser back into the reaction.[5]

    • Introduce chlorine gas into the molten mixture at a controlled rate (e.g., ~140 parts by weight per hour).

    • Maintain the reaction temperature at 240°C for the duration of the reaction (e.g., 4 hours). Additional solvent may be added to maintain efficiency.[5]

    • Monitor the reaction progress using a suitable analytical method (e.g., GC analysis of withdrawn samples) to determine the optimal endpoint.

    • Upon completion, the chlorinated product can be purified, and the solvent can be removed by evaporation.[5]

Caption: General reaction pathway for phthalic anhydride chlorination.

Methodology 2: Analytical Detection of Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of dichlorophthalic acid and related byproducts.

  • Principle: The sample mixture is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification.

  • Sample Preparation: A sample from the reaction mixture can be derivatized if necessary, dissolved in a suitable solvent (e.g., ethyl acetate), and injected into the GC-MS.

  • Analysis:

    • The retention time in the chromatogram provides information for separating different isomers.[7]

    • The mass spectrum provides a molecular fingerprint. For example, the phthalic anhydride ion (m/z = 149) is a common fragment observed for many phthalate (B1215562) derivatives.[7] The molecular ion peaks for dichlorophthalic anhydride isomers would be expected around m/z 216/218/220, showing the characteristic isotopic pattern for two chlorine atoms.

    • By comparing the obtained spectra with known standards or library data, the identity and relative quantity of each byproduct can be determined. Pyrolysis GC-MS can also be used to identify phthalate isomers in polymer matrices by analyzing their unique thermal decomposition products.[8]

References

Troubleshooting low yield in the synthesis of 4-chlorophthalic acid monosodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 4-chlorophthalic acid monosodium salt.

Troubleshooting Guide

Low yields in the synthesis of 4-chlorophthalic acid monosodium salt can arise from several factors, from suboptimal reaction conditions to the presence of impurities. This guide provides a structured approach to identifying and resolving common issues.

Observation/Problem Potential Cause Recommended Solution
Low overall yield of 4-chlorophthalic acid monosodium salt Incomplete chlorination of the starting material (phthalic anhydride (B1165640) or its salt).- Optimize Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration at the optimal temperature. A pilot study suggests a reaction time of 180-220 minutes at 55-65°C.[1] - Ensure Efficient Mixing: Inadequate agitation can lead to localized reagent concentrations and incomplete reaction. Use appropriate stirring equipment for the scale of your reaction.
Formation of undesired isomers (e.g., 3-chlorophthalic acid) and dichlorinated byproducts.[2][3]- Precise pH Control: The pH of the reaction mixture is crucial. Maintaining a pH between 4.5 and 5.5 can improve selectivity for the 4-chloro isomer.[1] Some protocols suggest adjusting the pH to around 5.0 after the reaction.[2] - Use of a Phase Transfer Catalyst (PTC): The addition of a PTC, such as tetrabutylammonium (B224687) chloride, can significantly increase the conversion rate to the desired product and reduce the formation of 3-chloro and dichloro compounds.[2]
Loss of product during workup and purification.- Optimize Isolation Technique: The monosodium salt is sparingly soluble in water. Ensure complete precipitation by cooling the reaction mixture. Salting out with sodium chloride can also be employed.[4] - Careful Washing: Wash the filtered product with a minimal amount of cold water to remove impurities without significant product loss.
Presence of significant amounts of 3-chlorophthalic acid isomer in the product Reaction conditions favoring the formation of the 3-chloro isomer.- Strict pH and Temperature Control: As mentioned, precise control over pH and temperature is critical for regioselectivity.[1] - Analytical Monitoring: Use analytical techniques like HPLC to monitor the isomeric ratio during reaction optimization.[5]
Formation of dichlorinated byproducts Over-chlorination of the aromatic ring.- Control Stoichiometry of Chlorinating Agent: Carefully control the amount of chlorine gas or sodium hypochlorite (B82951) used. The weight ratio of chlorine gas to phthalic anhydride should be optimized; one patent suggests a ratio of 0.3-0.45.[6] - Monitor Reaction Progress: Track the reaction progress to stop it once the desired level of monochlorination is achieved.
Inconsistent yields between batches Variability in the quality of starting materials.- Use High-Purity Reagents: Impurities in the starting phthalic anhydride can lead to side reactions and lower yields.[7] Ensure the purity of all reagents, including the chlorinating agent and base.
Inconsistent reaction conditions.- Standardize Experimental Protocol: Maintain consistent parameters such as temperature, pH, addition rates of reagents, and stirring speed for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-chlorophthalic acid monosodium salt?

A1: The most prevalent method involves the direct chlorination of phthalic anhydride or its monosodium salt in an aqueous medium.[1][4][6] This is typically achieved by introducing chlorine gas or a solution of sodium hypochlorite into a basic solution of phthalic anhydride.[4][8]

Q2: Why is pH control so important in this synthesis?

A2: The pH of the reaction medium significantly influences the rate and selectivity of the chlorination reaction.[1] Maintaining a slightly acidic to neutral pH (around 4.5-5.5) is reported to favor the formation of the desired 4-chloro isomer over the 3-chloro isomer and dichlorinated byproducts.[1] The reactivity of the chlorinating species (e.g., HOCl vs. ClO-) is pH-dependent, which in turn affects the electrophilic substitution on the aromatic ring.[9][10][11][12]

Q3: What is the role of a phase transfer catalyst (PTC) and is it necessary?

A3: A phase transfer catalyst, such as tetrabutylammonium chloride, facilitates the transfer of reactants between the aqueous and organic phases (or microenvironments), thereby increasing the reaction rate and improving the conversion to 4-chlorophthalic acid monosodium salt.[2][13][14][15][16] While not strictly necessary, its use is highly recommended to enhance yield and minimize the formation of unwanted side products.[2]

Q4: How can I purify the crude 4-chlorophthalic acid monosodium salt?

A4: The crude product can be purified by recrystallization. A common procedure involves dissolving the crude salt in hot water, followed by filtration and cooling to induce crystallization. Washing the purified crystals with a small amount of cold water helps to remove soluble impurities.

Q5: How is the 4-chlorophthalic acid monosodium salt converted to 4-chlorophthalic acid?

A5: The monosodium salt is converted to the free acid by acidification with a strong acid, such as sulfuric acid.[17] The resulting 4-chlorophthalic acid can then be isolated by filtration or extraction with a suitable organic solvent like diethyl ether.[17]

Experimental Protocols

Protocol 1: Synthesis via Chlorination of Phthalic Anhydride with a Phase Transfer Catalyst

This protocol is based on a patented method designed to improve conversion and reduce byproduct formation.[2]

Materials:

  • Phthalic anhydride

  • Sodium hydroxide (B78521)

  • Tetrabutylammonium chloride

  • 1,4-Dioxane (or another suitable polar solvent)

  • Chlorine gas

  • Deionized water

  • 35 wt% Sodium hydroxide solution

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, gas inlet tube, and pH probe, add the specified amounts of water and 1,4-dioxane.

  • With stirring, add solid sodium hydroxide and tetrabutylammonium chloride.

  • Add the phthalic anhydride and stir until completely dissolved.

  • Introduce chlorine gas at a controlled rate (e.g., 0.11-0.13 L/min).

  • Maintain the reaction temperature at approximately 44°C.

  • During the reaction, continuously monitor the pH and maintain it at 5 by adding 35 wt% NaOH solution as needed.

  • Monitor the formation of 4-chlorophthalic acid monosodium salt using a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to 25°C.

  • Adjust the final pH to approximately 5.0.

  • The product can be isolated by centrifugation or filtration.

Protocol 2: Synthesis via Chlorination of Monosodium Phthalate (B1215562)

This protocol is based on a patented method for producing a high-yield crude salt.[6]

Materials:

  • Monosodium phthalate

  • Weak alkali solution (e.g., sodium bicarbonate solution)

  • Chlorine gas

  • Deionized water

Procedure:

  • Prepare a suspension of monosodium phthalate in water in a reaction vessel.

  • Use a weak alkali solution (e.g., NaHCO₃) to regulate the pH of the system.

  • Introduce chlorine gas directly into the reaction mixture. The weight ratio of chlorine gas to phthalic anhydride should be between 0.3 and 0.45.

  • Maintain the reaction temperature between 50-70°C.

  • Continue the reaction for 2-5 hours.

  • After the reaction is complete, the crude 4-chlorophthalic acid monosodium salt can be isolated.

Quantitative Data Summary

Parameter Method 1 (with PTC)[2] Method 2 (from Monosodium Phthalate)[6] Pilot Study[1]
Starting Material Phthalic AnhydrideMonosodium PhthalatePhthalic Anhydride
Chlorinating Agent Chlorine GasChlorine GasChlorine Gas
Catalyst Tetrabutylammonium ChlorideNone specifiedNone specified
Solvent Water / 1,4-DioxaneWaterWater
Reaction Temperature 44°C50-70°C55-65°C
pH 5Not specified, but regulated with weak alkali4.5-5.5
Reaction Time Not specified2-5 hours180-220 minutes
Reported Yield/Conversion 92.1-96.5% conversion"High-yield"50-60% production yield, 84.4% conversion of phthalic anhydride

Visualizations

Experimental Workflow for Synthesis with Phase Transfer Catalyst

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Product Isolation A Mix Water, 1,4-Dioxane, NaOH, and Tetrabutylammonium Chloride B Dissolve Phthalic Anhydride A->B C Introduce Chlorine Gas B->C D Maintain Temperature at 44°C C->D E Maintain pH at 5 with NaOH solution D->E F Monitor Reaction Progress (HPLC) E->F G Cool to 25°C F->G H Adjust pH to 5.0 G->H I Isolate Product (Filtration/Centrifugation) H->I

Caption: Workflow for the synthesis of 4-chlorophthalic acid monosodium salt using a phase transfer catalyst.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of 4-Chlorophthalic Acid Monosodium Salt IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions (Isomers, Dichloro-products) LowYield->SideReactions ProductLoss Product Loss During Workup LowYield->ProductLoss OptimizeConditions Optimize Time & Temp IncompleteReaction->OptimizeConditions ControlPH Control pH (4.5-5.5) SideReactions->ControlPH UsePTC Use Phase Transfer Catalyst SideReactions->UsePTC OptimizeWorkup Optimize Isolation & Washing ProductLoss->OptimizeWorkup

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Optimizing reaction conditions for the chlorination of phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the reaction conditions for the chlorination of phthalic anhydride (B1165640). It includes frequently asked questions, a troubleshooting guide, experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the chlorination of phthalic anhydride?

A1: Molybdenum chlorides (e.g., MoCl₅) are exceptionally effective catalysts, particularly for achieving high degrees of chlorination up to tetrachlorophthalic anhydride.[1] They exhibit powerful catalytic activity and maintain it throughout the reaction without promoting unwanted side reactions.[1] Ferric chloride (FeCl₃) is also a commonly used and effective catalyst, though it may require longer reaction times compared to molybdenum chlorides.[1] While other Lewis acids like aluminum chloride (AlCl₃) can catalyze the reaction, they may lead to the formation of resinous side products at temperatures above 200°C.[1] Many other common chlorination catalysts, such as the chlorides of aluminum, tin, and zinc, have been found to be completely ineffective.[1]

Q2: What is the optimal temperature range for this reaction?

A2: The optimal temperature depends on the desired product and catalyst system.

  • For Lewis Acid Catalysis (molten phase): A general range is 150°C to 275°C.[1] To produce tetrachlorophthalic anhydride, the temperature is often gradually increased from around 200°C to 275°C over the course of the reaction.[1]

  • For Monochlorination in a Solvent: When using AlCl₃ in a solvent like DMSO, a lower temperature of 80°C has been found to be optimal, with yields decreasing at higher temperatures.[2]

  • For Vapor Phase Photochlorination: This catalyst-free method is typically conducted at higher temperatures, between 250°C and 400°C.[3]

Q3: Should I use a solvent for the reaction?

A3: The reaction is frequently performed neat in molten phthalic anhydride. However, using an inert, high-boiling solvent can be advantageous. Solvents can help maintain the reaction mixture in a liquid state, which is particularly useful as higher chlorinated products with high melting points are formed.[1] Additionally, a refluxing solvent like tetrachloroethane or orthodichlorobenzene can be used to wash sublimed phthalic anhydride from the condenser back into the reaction vessel, preventing clogging, which is a common operational issue.[4] For lower-temperature reactions aiming for monochlorination, solvents like DMSO have shown to produce good yields.[2]

Q4: How can I control the degree of chlorination (mono- vs. poly-chlorination)?

A4: The degree of chlorination is controlled by several factors:

  • Reaction Time: Shorter reaction times favor the formation of mono- and lower-chlorinated products. To produce tetrachlorophthalic anhydride, reaction times can extend from 9 to 20 hours depending on the catalyst.[1]

  • Temperature: Higher temperatures generally favor the formation of more highly chlorinated products like di-, tri-, and tetrachlorophthalic anhydrides.[3]

  • Chlorine to Substrate Ratio: To produce tetrachlorophthalic anhydride, a higher molar ratio of chlorine to phthalic anhydride is required, with ratios of at least 4:1 being recommended for photochlorination.[3] For monochlorination, a ratio closer to 1:1 is preferable.[3]

Q5: What is the expected isomer distribution for monochlorination?

A5: The method of chlorination significantly impacts the isomer ratio of 3-chlorophthalic anhydride to 4-chlorophthalic anhydride.

  • Lewis Acid Catalysis (FeCl₃): This method shows only a slight preference for the 4-chloro isomer, with a typical ratio of approximately 55:45 (4-chloro to 3-chloro).[5]

  • Vapor Phase Photochlorination: This method is highly selective for 4-chlorophthalic anhydride, yielding a product ratio of at least 5:1 and as high as 11:1.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Catalyst: Many common chlorination catalysts are not effective for phthalic anhydride.[1] 2. Low Temperature: The reaction rate slows significantly at lower temperatures, especially for molten-phase reactions.[1] 3. Catalyst Deactivation: Moisture can inactivate Lewis acid catalysts like FeCl₃ or AlCl₃. Antimony pentachloride (SbCl₅) can be consumed and lose activity during the reaction.[1]1. Switch Catalyst: Use a highly effective catalyst such as a molybdenum chloride (e.g., MoCl₅) or ferric chloride (FeCl₃).[1] 2. Increase Temperature: For molten reactions, ensure the temperature is maintained above 150°C, and preferably in the 200-275°C range.[1] 3. Ensure Anhydrous Conditions: Dry all reagents and glassware thoroughly. Use freshly opened or purified catalysts.
Formation of Resinous Material 1. Inappropriate Catalyst/Temperature Combination: Using aluminum chloride (AlCl₃) at temperatures of 200°C or higher is known to cause side reactions leading to resinous byproducts.[1]1. Change Catalyst: Switch to a more stable catalyst like molybdenum chloride or ferric chloride. 2. Lower Temperature: If using AlCl₃, consider a solvent-based system that allows for lower reaction temperatures (e.g., 80°C in DMSO).[2]
Apparatus Clogging 1. Sublimation of Phthalic Anhydride: Phthalic anhydride readily sublimes and can solidify in the condenser and gas outlet tubes, causing pressure buildup.[4]1. Use a Refluxing Solvent: Add a high-boiling inert solvent (e.g., tetrachloroethane, orthodichlorobenzene) to the reaction. The refluxing solvent will wash the sublimed solid back into the reaction vessel.[4] 2. Use a Scraped Condenser: Employ specialized equipment with mechanical scraping devices to keep condenser surfaces clear, although this can be complex.[4]
Poor Isomer Selectivity (High 3-Chloro Isomer) 1. Reaction Method: Standard Lewis acid-catalyzed chlorination inherently produces a mixture of 3- and 4-chloro isomers with poor selectivity.[5]1. Change Chlorination Method: For high selectivity of the 4-chloro isomer, use the vapor phase photochlorination method, which can achieve ratios of over 5:1.[3]
Product is a Complex Mixture of Polychlorinated Species 1. Over-chlorination: The monochlorinated products can be chlorinated at rates comparable to the starting material.[5] 2. High Temperature/Long Reaction Time: Vigorous conditions promote further chlorination.[3]1. Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) to analyze aliquots and stop the reaction when the desired product concentration is maximized. 2. Reduce Reaction Time/Temperature: Use milder conditions to favor lower chlorinated products.

Data Presentation

Table 1: Comparison of Catalysts for Tetrachlorination of Phthalic Anhydride

Catalyst Temperature Range (°C) Reaction Time (hours) Average Chlorine Conversion Notes
Molybdenum (Mo) Powder 200 → 270 10 High (Peak 98%) Highly effective, especially for introducing the third and fourth chlorine atoms.[1]
Ferric Chloride (FeCl₃) 200 → 270 20 35% Effective but significantly slower than molybdenum-based catalysts.[1]
Antimony Pentachloride (SbCl₅) 200 → 265 >10 50-70% (initially) Acts more like a reactant than a catalyst; conversion drops rapidly as the catalyst is consumed.[1]

| Aluminum Chloride (AlCl₃) | >200 | - | Ineffective | Inactive at 165°C; causes side reactions and resin formation at higher temperatures.[1] |

Table 2: Effect of Temperature on Monochlorination Yield (AlCl₃ in DMSO) Reaction Time: 3.5 hours

Temperature (°C) Product Yield (%)
30 12.4
80 40.3
>80 Decreased

(Data sourced from a study on monochlorination of phthalic anhydride)[2]

Table 3: Effect of Solvent on Monochlorination Yield (AlCl₃ at 80°C) Reaction Time: 3 hours

Solvent Temperature (°C) Product Yield (%)
DMSO 80 40.3
DMFA 25 37.0
Water 80 20.0

(Data sourced from a study on monochlorination of phthalic anhydride)[2]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Chlorination in Molten Phthalic Anhydride

This protocol is a general procedure for the synthesis of chlorinated phthalic anhydrides using a Lewis acid catalyst.

Materials:

  • Phthalic Anhydride (PAA)

  • Anhydrous Ferric Chloride (FeCl₃) or Molybdenum Powder

  • Chlorine gas

  • Optional: High-boiling solvent (e.g., 1,1,2,2-tetrachloroethane)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube (e.g., fritted glass diffuser)

  • Reflux condenser with a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)

  • Heating mantle with temperature controller

  • Thermometer

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.

  • Charging Reactor: Charge the flask with phthalic anhydride (e.g., 7.0 mol).

  • Melting: Heat the flask to melt the phthalic anhydride (m.p. ~131°C). Once molten, begin stirring.

  • Catalyst Addition: Increase the temperature to the desired starting point (e.g., 200°C). Carefully add the catalyst (e.g., 1-2 mol% FeCl₃). If using a solvent to prevent sublimation, add it at this stage (e.g., 10 mL of tetrachloroethane).[4]

  • Chlorination: Begin bubbling chlorine gas through the molten mixture via the gas inlet tube. Maintain the reaction temperature between 220-230°C for monochlorination.

  • Temperature Gradient (for Polychlorination): To produce higher chlorinated products, gradually increase the temperature to 260-275°C over the course of the reaction (e.g., 9-20 hours).[1]

  • Monitoring: Periodically remove small aliquots (use caution), dissolve in a suitable solvent (e.g., acetone), and analyze by GC to monitor the consumption of starting material and the formation of products.

  • Completion & Workup: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture. The crude product can be purified by methods such as distillation or recrystallization.

Protocol 2: Vapor Phase Photochlorination for High 4-Chloro Selectivity

This protocol describes a catalyst-free method for producing 4-chlorophthalic anhydride with high selectivity.[3]

Materials:

  • Phthalic Anhydride (PAA)

  • Chlorine gas

  • Optional: Inert diluent gas (e.g., Nitrogen)

Equipment:

  • Vaporizer for phthalic anhydride (e.g., a heated flask)

  • Gas flow controllers for chlorine and optional diluent gas

  • Quartz tube reactor

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Tube furnace or heating tape to heat the reactor

  • Condenser and collection flask for the product

  • Scrubber for exhaust gases

Procedure:

  • Setup: Assemble the vaporizer, reactor, and collection system. The quartz reactor should be positioned within the tube furnace and adjacent to the UV lamp.

  • Vaporization: Charge the vaporizer with phthalic anhydride and heat to 240-280°C to generate PAA vapor.[3]

  • Gas Feed: Preheat chlorine gas (e.g., to 80°C) and bubble it through the molten phthalic anhydride in the vaporizer. The chlorine gas acts as a carrier for the PAA vapor. The temperature of the vaporizer controls the PAA vapor pressure and thus the reactant ratio.[3]

  • Reaction: Pass the vapor mixture of PAA and chlorine into the heated quartz reactor (250-400°C). Irradiate the reactor with the UV lamp to initiate the photochlorination.[3]

  • Product Collection: The reaction effluent is passed through a condenser to cool and solidify the chlorinated products, which are collected in a flask.

  • Analysis: The product mixture can be analyzed by GC to determine the conversion and isomer ratio. The products can be separated by fractional distillation or recrystallization.

Visualizations

Reaction and Catalyst Activation Pathway

G cluster_catalyst Catalyst Activation (Lewis Acid) cluster_reaction Electrophilic Aromatic Substitution Cl2 Cl-Cl Activated_Complex Cl-Cl---FeCl₃ (Polarized Complex) Cl2->Activated_Complex Coordination FeCl3 FeCl₃ FeCl3->Activated_Complex PA Phthalic Anhydride Sigma_Complex Sigma Complex (Arenium Ion) Mono_Cl_PA Monochloro- phthalic Anhydride HCl HCl FeCl4 [FeCl₄]⁻ FeCl4->FeCl3 Catalyst Regeneration

Experimental Workflow for Molten-Phase Chlorination

G start Start setup Assemble Dry Apparatus start->setup charge Charge Phthalic Anhydride & Catalyst setup->charge heat Heat to Molten State (e.g., 200°C) charge->heat chlorinate Introduce Cl₂ Gas Maintain/Increase Temp heat->chlorinate monitor Monitor Reaction (e.g., via GC) chlorinate->monitor complete Desired Conversion Reached? monitor->complete complete->chlorinate No stop Stop Cl₂ Flow & Cool Down complete->stop Yes purify Purify Product (Distillation/Recrystallization) stop->purify end End purify->end

Troubleshooting Decision Tree

G start Problem: Low Product Yield q_temp Is Temperature Adequate? (>150°C for molten) start->q_temp q_cat Is Catalyst Effective? (Mo/Fe based) q_temp->q_cat Yes sol_temp ACTION: Increase Temperature q_temp->sol_temp No q_cond Are Conditions Anhydrous? q_cat->q_cond Yes sol_cat ACTION: Use MoCl₅ or FeCl₃ q_cat->sol_cat No q_clog Is Apparatus Clogged? q_cond->q_clog Yes sol_cond ACTION: Dry Reagents & Glassware q_cond->sol_cond No sol_clog ACTION: Add Refluxing Solvent q_clog->sol_clog Yes ok Re-evaluate After Adjustments q_clog->ok No sol_temp->ok sol_cat->ok sol_cond->ok sol_clog->ok

References

Technical Support Center: Purification of Crude 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 4-chlorophthalic acid monosodium salt. The information is tailored for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-chlorophthalic acid monosodium salt?

A1: Common impurities can include unreacted starting materials like phthalic acid, isomers such as 3-chlorophthalic acid monosodium salt, and over-chlorinated products like dichlorophthalic acid derivatives.[1] The presence of these impurities can interfere with downstream reactions and affect the performance of the final product.[2] For some applications, the presence of unreacted phthalic acid is not considered detrimental.[3]

Q2: What is the appearance and solubility of pure 4-chlorophthalic acid monosodium salt?

A2: Pure 4-chlorophthalic acid monosodium salt is typically a white to light yellow or light red crystalline powder.[4] It is soluble in water. The crude product may appear as a tan or beige powder.

Q3: What is the most common method for purifying crude 4-chlorophthalic acid monosodium salt?

A3: Recrystallization from an aqueous solution is the most common and effective method for purifying this compound on a laboratory scale. This technique leverages the difference in solubility of the compound and its impurities in water at different temperatures.

Q4: How can I assess the purity of my 4-chlorophthalic acid monosodium salt sample?

A4: The purity of your sample can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target compound and its impurities.[5] Titration can also be used to determine the percentage of the active substance. A Certificate of Analysis (CoA) for a commercial sample showed a purity of 94.1% with 11.4% phthalic acid as a specified impurity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude 4-chlorophthalic acid monosodium salt by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve completely in hot water. 1. Insufficient solvent. 2. Presence of insoluble impurities.1. Add more hot water in small increments until the solid dissolves. 2. If the solid still does not dissolve, perform a hot filtration to remove insoluble materials.
The compound "oils out" instead of crystallizing upon cooling. 1. The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Significant presence of impurities depressing the melting point.1. Reheat the solution and add more solvent (water) to decrease the concentration.[4][6] 2. Ensure a slow cooling rate to allow for proper crystal lattice formation.[6]
No crystals form upon cooling. 1. The solution is too dilute. 2. The solution is supersaturated and requires a nucleation site.1. Reheat the solution to evaporate some of the water, then allow it to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure compound.[4][6]
The yield of purified crystals is very low. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4] 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover more product. 2. To prevent premature crystallization, use a pre-heated funnel and filter flask during hot filtration.
The purified crystals are colored. 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Boil for a few minutes, then perform a hot filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Recrystallization of Crude 4-Chlorophthalic Acid Monosodium Salt

This protocol describes a standard procedure for the purification of crude 4-chlorophthalic acid monosodium salt using water as the solvent.

Materials:

  • Crude 4-chlorophthalic acid monosodium salt

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-chlorophthalic acid monosodium salt in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture with stirring until the water begins to boil. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for 5-10 minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis and purification of 4-chlorophthalic acid monosodium salt found in the literature.

Parameter Value Context Source
Purity (Crude) >72% (HPLC)Purity of the synthesized sodium salt before further purification.[5]
Purity (Commercial Sample) 94.1%Purity of a certified commercial sample, with 11.4% phthalic acid.
Reaction Temperature (Synthesis) 50-70°CTemperature for the chlorination reaction to produce the crude salt.[7]
Reaction Time (Synthesis) 2-5 hoursDuration of the chlorination reaction.[7]
pH (Synthesis) 4.5-5.5Optimal pH for the synthesis reaction.[5]
Conversion Rate (Optimized Synthesis) 92.1-96.5%Conversion rate using a phase transfer catalyst during synthesis.[1]

Visualizations

Experimental Workflow for Purification

G cluster_workflow Purification Workflow A Crude Product B Dissolve in Minimal Hot Water A->B C Add Activated Charcoal (Optional) B->C D Hot Gravity Filtration B->D No Charcoal C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Ice-Cold Water F->G J Impurities in Filtrate F->J H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the recrystallization of crude 4-chlorophthalic acid monosodium salt.

Troubleshooting Logic for Crystallization Issues

G cluster_troubleshooting Troubleshooting Crystallization Start Cooling Solution Q1 Do Crystals Form? Start->Q1 A1_Yes Successful Crystallization Q1->A1_Yes Yes Q2 Is it an Oil? Q1->Q2 No A2_Yes Reheat, Add More Solvent, Cool Slowly Q2->A2_Yes Yes A2_No Induce Crystallization: - Scratch Flask - Add Seed Crystal Q2->A2_No No A3 If still no crystals: Reheat & Reduce Volume A2_No->A3

Caption: Decision tree for troubleshooting common crystallization problems.

References

Recrystallization methods for purifying 4-chlorophthalic acid monosodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-chlorophthalic acid monosodium salt. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-chlorophthalic acid monosodium salt?

A1: Due to the ionic nature of the salt, highly polar solvents are recommended. The most common and effective solvent is deionized water. Mixed solvent systems, such as water with a miscible polar organic solvent like ethanol (B145695) or isopropanol (B130326), can also be used to fine-tune solubility and improve crystal quality. The choice of solvent will depend on the impurity profile of your crude product.

Q2: What are the most common impurities in crude 4-chlorophthalic acid monosodium salt?

A2: Common impurities can include unreacted starting materials such as phthalic anhydride (B1165640) and sodium hydroxide, inorganic salts like sodium chloride, and isomers formed during synthesis, primarily 3-chlorophthalic acid monosodium salt and dichlorinated phthalic acid derivatives.[1][2][3] The purification method should be selected to effectively remove these specific contaminants.

Q3: My compound "oils out" during cooling instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the desired compound can also promote crystallization over oiling out.

Q4: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A4: This is a common issue that can arise from two main causes: either too much solvent was used, or the solution is supersaturated.[4] If you suspect an excess of solvent, gently heat the solution to evaporate some of the solvent and then allow it to cool again. If supersaturation is the issue, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[4]

Q5: How can I assess the purity of my recrystallized product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and identifying any remaining impurities. Melting point analysis is another common technique; a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Recovery of Recrystallized Product - The compound is significantly soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Cool the filtrate in an ice bath to minimize solubility.- Evaporate some of the solvent and re-cool.- Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent, then concentrate the filtrate.
Colored Impurities in Final Crystals - Co-precipitation of colored impurities.- Thermal degradation of the compound.- Add a small amount of activated charcoal to the hot solution before filtration.- Avoid prolonged heating of the solution.
Crystals are very fine or powdery - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Inorganic Salt Contamination (e.g., NaCl) - The chosen solvent is also a good solvent for the inorganic salt.- Consider using a mixed solvent system, such as ethanol/water, which can decrease the solubility of inorganic salts while keeping the desired compound in solution at high temperatures.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for general purification of 4-chlorophthalic acid monosodium salt from common organic impurities.

  • Dissolution: In a flask, add the crude 4-chlorophthalic acid monosodium salt. For every 1 gram of crude salt, start by adding 5 mL of deionized water. Heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the salt is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.

Protocol 2: Recrystallization from a Mixed Solvent System (Isopropanol/Water)

This method is particularly useful for removing inorganic salt impurities.

  • Dissolution: In a flask, dissolve the crude 4-chlorophthalic acid monosodium salt in the minimum amount of boiling deionized water.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm isopropanol until the solution becomes slightly turbid. Then, add a few drops of hot water until the solution is clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Quantitative Data

Table 1: Illustrative Solubility of 4-Chlorophthalic Acid Monosodium Salt in Water

Temperature (°C)Solubility ( g/100 mL)
208.5
4015.2
6028.9
8045.1
10068.3

Note: This data is illustrative and based on the general behavior of similar aromatic sodium carboxylates. Actual solubility should be determined experimentally.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Final Product crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (Optional) dissolved_solution->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_solution Slow Cooling impurities_removed->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash_crystals Wash with Cold Solvent pure_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals final_product Pure, Dry Product dry_crystals->final_product

Caption: Workflow for the recrystallization of 4-chlorophthalic acid monosodium salt.

Troubleshooting_Logic start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No collect_crystals Collect and Dry Pure Crystals crystals_form->collect_crystals Yes no_crystals Troubleshoot: - Too much solvent? - Supersaturated? oiling_out->no_crystals No oil_out_issue Troubleshoot: - Cooling too fast? - Impure sample? oiling_out->oil_out_issue Yes evaporate Evaporate Solvent no_crystals->evaporate Evaporate seed_scratch Seed or Scratch no_crystals->seed_scratch Seed/Scratch evaporate->cool seed_scratch->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_out_issue->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Addressing peak tailing in HPLC analysis of 4-chlorophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of 4-chlorophthalic acid, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a tail that extends to the right side of the peak maximum.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while a value greater than 1.2 often indicates a tailing issue.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing specifically for an acidic compound like 4-chlorophthalic acid?

A2: For acidic compounds such as 4-chlorophthalic acid, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2][3] The most common causes include:

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of 4-chlorophthalic acid (predicted pKa ≈ 2.88), the carboxylic acid groups will be ionized.[1] These negatively charged ions can interact with any positively charged sites on the stationary phase or with residual, un-endcapped silanol (B1196071) groups, leading to peak tailing.[3]

  • Secondary Silanol Interactions: Silica-based reversed-phase columns can have residual silanol groups (Si-OH) on the surface that are not fully end-capped. These silanol groups are acidic and can interact with polar functional groups on the analyte, causing a secondary retention mechanism that results in peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or voids in the packing material, all of which can cause peak tailing.[1]

Q3: How does the mobile phase pH affect the peak shape of 4-chlorophthalic acid?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 4-chlorophthalic acid. To achieve a symmetrical peak shape for an acidic analyte, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa. For 4-chlorophthalic acid, with a predicted pKa of approximately 2.88, a mobile phase pH of around 2.5 to 3.0 is recommended to ensure the molecule is in its neutral, un-ionized form.[1][2] This minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, leading to sharper, more symmetrical peaks.

Q4: Can the choice of buffer and its concentration impact peak tailing?

A4: Yes, the buffer and its concentration are important for controlling the mobile phase pH and improving peak shape. A buffer is essential to maintain a constant and reproducible pH during the analysis. For low pH applications suitable for 4-chlorophthalic acid, common buffers include phosphate (B84403) and formate (B1220265). A buffer concentration in the range of 10-50 mM is generally recommended.[2] This concentration is sufficient to control the pH and can also help to mask some of the residual silanol activity on the column, further reducing peak tailing.[2]

Q5: What role does the HPLC column play in preventing peak tailing for acidic compounds?

A5: The choice and condition of the HPLC column are critical. For acidic compounds like 4-chlorophthalic acid, it is advisable to use a high-purity, modern, end-capped C18 or similar reversed-phase column.[3] End-capping is a process where the residual silanol groups on the silica (B1680970) surface are chemically bonded with a small, inert compound to minimize their interaction with polar analytes. Using a column that is well-endcapped will significantly reduce the potential for secondary interactions and thus minimize peak tailing.[3] Additionally, ensuring the column is not old or degraded is crucial for good peak shape.[1]

Troubleshooting Guide: Addressing Peak Tailing for 4-Chlorophthalic Acid

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of 4-chlorophthalic acid.

Step 1: Initial Assessment & Easy Checks
  • Visually Inspect the Chromatogram: Confirm that the issue is indeed peak tailing and not fronting or splitting. A tailing peak will have an asymmetry factor greater than 1.2.[1][2]

  • Check for Column Overload: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves significantly, the original sample concentration was too high.

  • Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[1]

Step 2: Mobile Phase Optimization

If the initial checks do not resolve the issue, the next step is to optimize the mobile phase.

Experiment: Mobile Phase pH Adjustment

  • Objective: To determine the optimal mobile phase pH to suppress the ionization of 4-chlorophthalic acid and minimize secondary interactions.

  • Methodology:

    • Prepare a series of mobile phases with varying pH values, for example, pH 2.5, 2.8, 3.0, and 3.5. A common mobile phase for 4-chlorophthalic acid analysis consists of acetonitrile (B52724) and a buffered aqueous solution. Use a suitable buffer such as phosphate or formate at a concentration of 20-25 mM.

    • Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 3.5) for at least 15-20 column volumes.

    • Inject a standard solution of 4-chlorophthalic acid and record the chromatogram.

    • Calculate the tailing factor for the 4-chlorophthalic acid peak.

    • Repeat steps 2-4 for each of the prepared mobile phases, moving from higher to lower pH.

    • Compare the tailing factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak.

Step 3: Column Evaluation and Maintenance

If mobile phase optimization does not solve the problem, the issue may lie with the column.

  • Column Flushing: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for a reversed-phase column) to remove any strongly retained contaminants.[1]

  • Guard Column Check: If a guard column is in use, remove it and run the analysis again. A contaminated or old guard column can contribute to peak tailing.

  • Column Replacement: If the above steps do not improve the peak shape, the analytical column may be degraded and require replacement.[1] Consider using a new, high-quality, end-capped C18 column from a reputable manufacturer.

Step 4: Instrument Check

Persistent peak tailing after addressing mobile phase and column issues may indicate an instrumental problem.

  • Extra-Column Volume: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce extra-column band broadening, which can contribute to peak tailing.[1]

  • Detector Flow Cell: Ensure the detector flow cell is clean and appropriate for the flow rate and column dimensions being used.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure 4-chlorophthalic acid (pKa ≈ 2.88) is in its un-ionized form, minimizing secondary interactions.[1][2]
Buffer Concentration 10 - 50 mMTo maintain a stable pH and help mask residual silanol activity.[2]
Injection Volume As low as possibleTo prevent column overload, which can cause peak distortion.[1]
Sample Solvent Weaker than or equal to the mobile phaseTo avoid peak shape distortion caused by a strong sample solvent.[1]

Experimental Workflow and Logic Diagram

Troubleshooting_Peak_Tailing cluster_initial_checks Step 1: Initial Assessment cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_column Step 3: Column Evaluation cluster_instrument Step 4: Instrument Check start Peak Tailing Observed (Tf > 1.2) overload Check for Column Overload start->overload solvent Verify Sample Solvent overload->solvent If tailing persists end_success Peak Tailing Resolved (Tf ≈ 1.0) overload->end_success Resolved ph_adjust Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) solvent->ph_adjust If tailing persists solvent->end_success Resolved buffer_check Check Buffer Concentration (10-50 mM) ph_adjust->buffer_check If tailing persists ph_adjust->end_success Resolved flush Flush Column buffer_check->flush If tailing persists buffer_check->end_success Resolved guard Check/Remove Guard Column flush->guard If tailing persists flush->end_success Resolved replace Replace Column guard->replace If tailing persists guard->end_success Resolved extra_column Minimize Extra- Column Volume replace->extra_column If tailing persists replace->end_success Resolved extra_column->end_success Resolved end_fail Consult Instrument Manufacturer/Specialist extra_column->end_fail If tailing persists

Caption: Troubleshooting workflow for addressing peak tailing in the HPLC analysis of 4-chlorophthalic acid.

References

Degradation pathways of 4-chlorophthalic acid monosodium salt under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-chlorophthalic acid monosodium salt under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied to study the degradation of 4-chlorophthalic acid monosodium salt?

A1: Forced degradation studies are conducted to understand the intrinsic stability of a molecule.[1][2][3] According to ICH guidelines, the primary stress conditions include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide.

  • Photolysis: Exposure to light, including both UV and visible radiation.[4]

  • Thermal Degradation: Exposure to high temperatures.

Q2: What are the likely degradation pathways for 4-chlorophthalic acid monosodium salt under these stress conditions?

A2: While specific studies on 4-chlorophthalic acid monosodium salt are limited, based on the chemistry of related chlorinated aromatic carboxylic acids, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the primary degradation is unlikely to affect the aromatic ring or the carboxylic acid groups directly. However, extreme pH and temperature could potentially lead to decarboxylation, though this is more common under thermal stress.[5]

  • Oxidation: Oxidative stress can lead to the formation of hydroxylated derivatives where the chlorine atom or a hydrogen atom on the aromatic ring is replaced by a hydroxyl group. Further oxidation could lead to ring opening or decarboxylation.[6]

  • Photolysis: Exposure to UV light can induce the cleavage of the carbon-chlorine bond, leading to the substitution of the chlorine atom with a hydroxyl group (forming a hydroxytetrachlorophthalic acid) or a hydrogen atom (dehalogenation to form phthalic acid).[7]

Q3: What analytical techniques are recommended for identifying and quantifying degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying 4-chlorophthalic acid monosodium salt and its degradation products.[8][9] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[8][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities or after derivatization.[8]

Troubleshooting Guides

Problem 1: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time. Increase the temperature for thermal and hydrolytic studies. Ensure the light source for photostability studies has sufficient intensity in the appropriate UV/Vis range.[4]
The compound is highly stable.If extensive stress conditions do not produce degradation, the molecule can be considered stable under those conditions. Document the conditions tested to demonstrate the compound's stability.[11]
Analytical method is not stability-indicating.The analytical method may not be able to separate the degradants from the parent peak. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase, column, gradient).

Problem 2: Excessive degradation is observed, making it difficult to identify primary degradants.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to allow for the identification of primary degradation products.[1][4]
Multiple degradation pathways are occurring simultaneously.Analyze samples at multiple time points to understand the progression of degradation and identify initial products before they are further degraded.

Problem 3: Poor peak shape or resolution in the chromatogram.

Possible Cause Troubleshooting Step
Inappropriate column chemistry or mobile phase.For acidic analytes like phthalic acid derivatives, using a buffered mobile phase can improve peak shape.[12] Experiment with different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile, methanol, buffer type, and pH).
Co-elution of degradants.Modify the gradient slope, flow rate, or column temperature to improve the separation of closely eluting peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on 4-chlorophthalic acid monosodium salt. These values are illustrative and represent typical outcomes for achieving 5-20% degradation.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of 4-chlorophthalic acid monosodium saltNumber of Degradants ObservedMajor Degradant(s) (% Peak Area)
0.1 M HCl (80°C, 24h)8.51DP-H1 (8.2)
0.1 M NaOH (60°C, 12h)12.22DP-H2 (10.5), DP-H3 (1.5)
3% H₂O₂ (RT, 48h)15.83DP-O1 (12.1), DP-O2 (2.5), DP-O3 (1.0)
Photolytic (ICH Q1B)10.32DP-P1 (9.8), DP-P2 (0.4)
Thermal (105°C, 72h)6.11DP-T1 (5.9)

Experimental Protocols

General Sample Preparation
  • Prepare a stock solution of 4-chlorophthalic acid monosodium salt at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[4]

  • For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., a vial or flask).

Hydrolytic Degradation
  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[4]

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 12 hours).[4]

  • Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat the solution under the same conditions as the acid/base hydrolysis.

  • After the specified time, cool the solutions to room temperature and neutralize the acid and base samples before analysis.

Oxidative Degradation
  • Add a specified volume of hydrogen peroxide (e.g., 30%) to the sample solution to achieve the target concentration (e.g., 3%).

  • Keep the solution at room temperature for a defined period (e.g., 48 hours), protected from light.[13]

Photolytic Degradation
  • Expose the sample solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

Thermal Degradation
  • Place the solid sample of 4-chlorophthalic acid monosodium salt in a controlled temperature oven (e.g., at 105°C) for a specified duration (e.g., 72 hours).

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Stock Solution of 4-Chlorophthalic Acid Monosodium Salt hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose to stress oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress photolysis Photolysis (ICH Q1B) prep->photolysis Expose to stress thermal Thermal (e.g., 105°C) prep->thermal Expose to stress hplc HPLC-UV Analysis for Quantification hydrolysis->hplc Analyze samples oxidation->hplc Analyze samples photolysis->hplc Analyze samples thermal->hplc Analyze samples lcms LC-MS for Identification of Degradants hplc->lcms Characterize unknown peaks method_val Validate Stability-Indicating Method hplc->method_val pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for forced degradation studies.

G Potential Degradation Pathways of 4-Chlorophthalic Acid cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 4-Chlorophthalic Acid decarboxylated Chlorobenzoic Acid parent->decarboxylated Decarboxylation hydroxylated Hydroxy-chlorophthalic Acid parent->hydroxylated Hydroxylation dehalogenated Phthalic Acid parent->dehalogenated Dehalogenation photo_hydroxylated Hydroxy-chlorophthalic Acid parent->photo_hydroxylated Photo-hydroxylation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways.

G Troubleshooting Logic for No Observed Degradation start Start: No Degradation Observed q1 Are stress conditions sufficiently harsh? start->q1 a1_yes Increase stressor concentration, temperature, or duration q1->a1_yes No q2 Is the analytical method stability-indicating? q1->q2 Yes end_reanalyze Re-analyze stressed samples a1_yes->end_reanalyze a2_yes Re-evaluate and optimize chromatographic method q2->a2_yes No end_stable Conclusion: Compound is stable under tested conditions q2->end_stable Yes a2_yes->end_reanalyze

Caption: Troubleshooting for no degradation.

References

Improving the solubility of 4-chlorophthalic acid monosodium salt for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophthalic acid monosodium salt. The information provided is intended to assist in improving the solubility of this compound for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 4-chlorophthalic acid monosodium salt?

4-chlorophthalic acid monosodium salt is a white to light yellow crystalline powder that is soluble in water.[1][2] A known solubility value is 50 mg/mL in water. While it is generally considered water-soluble, under certain conditions, such as high salt concentrations, its solubility can be decreased to facilitate its separation, leading to the description "poorly water-soluble" in some contexts.

Q2: Why is my 4-chlorophthalic acid monosodium salt not dissolving in an organic solvent?

As an ionic salt, 4-chlorophthalic acid monosodium salt has significantly lower solubility in non-polar and many polar aprotic organic solvents compared to water. Carboxylate salts are generally less soluble in alcohols like ethanol (B145695) than in water. For many organic reactions, complete dissolution may not be necessary, and the reaction can proceed as a suspension. However, if dissolution is required, a co-solvent system or the use of a polar aprotic solvent may be necessary.

Q3: How does pH affect the solubility of 4-chlorophthalic acid monosodium salt?

The solubility of 4-chlorophthalic acid monosodium salt is pH-dependent. In acidic solutions, the carboxylate group will be protonated to form the less soluble 4-chlorophthalic acid. Therefore, to maintain the salt in its more soluble ionic form, the pH of the solution should be kept neutral to basic. For instance, in some preparation methods, the pH is adjusted to around 5.5.

Q4: Can temperature be used to improve the solubility?

Yes, for most solid solutes, solubility increases with temperature.[3] Heating the solvent while dissolving the 4-chlorophthalic acid monosodium salt can significantly improve its solubility. One purification method involves dissolving the crude salt in water at 90°C.[4] However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of the compound or other reactants in the planned reaction.

Troubleshooting Guide: Improving Solubility for Reactions

This guide addresses common issues encountered when trying to dissolve 4-chlorophthalic acid monosodium salt for chemical reactions.

Problem 1: The salt is not dissolving sufficiently in water.
Possible Cause Troubleshooting Step Expected Outcome
Solution is saturated Increase the volume of water.The salt dissolves completely.
Low temperature Gently heat the mixture while stirring.Increased kinetic energy of the solvent molecules will help break the solute's crystal lattice, leading to dissolution.
Incorrect pH Adjust the pH to neutral or slightly basic using a suitable base (e.g., dilute NaOH).The salt will be fully in its ionic, more soluble form.
Problem 2: The salt is insoluble in the desired organic solvent for a reaction.
Possible Cause Troubleshooting Step Expected Outcome
Solvent is non-polar Switch to a more polar organic solvent. Polar aprotic solvents like DMF or DMSO are often good choices for dissolving salts.The salt shows improved solubility.
Single solvent system is ineffective Use a co-solvent system. Start by dissolving the salt in a minimal amount of water and then add the organic solvent. Alternatively, a mixture of a polar protic (e.g., ethanol) and a polar aprotic solvent can be tested. A mixture of water and 1,4-dioxane (B91453) has been used in its synthesis.[5]The salt dissolves in the mixed solvent system.
Reaction does not require full dissolution Consider running the reaction as a heterogeneous mixture (suspension) with vigorous stirring.The reaction proceeds to completion without complete dissolution of the starting material.
Formation of the less soluble free acid Ensure the reaction conditions are not acidic. If necessary, add a non-nucleophilic base to maintain basicity.The compound remains in its salt form and solubility is maintained.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-chlorophthalic acid monosodium salt. Data for organic solvents is limited, and estimations are based on the general solubility of sodium carboxylates.

Solvent Solubility Temperature (°C) Notes
Water50 mg/mLNot Specified[6]
WaterSoluble28 - 30Used as a reaction medium for synthesis.[4]
WaterSoluble90Used for purification by recrystallization.[4]
EthanolLow to Sparingly Soluble (estimated)AmbientSodium carboxylates are generally less soluble in ethanol than in water.
MethanolLow to Sparingly Soluble (estimated)AmbientSimilar to ethanol, lower solubility than in water is expected.
Dimethylformamide (DMF)Moderately Soluble (estimated)AmbientPolar aprotic solvents can often dissolve salts.
Dimethyl sulfoxide (B87167) (DMSO)Moderately Soluble (estimated)AmbientAnother polar aprotic solvent that may be effective.
1,4-DioxaneSparingly Soluble (used with water)44Used as a co-solvent with water in synthesis.[5]

Experimental Protocols

Protocol 1: General Procedure for Dissolving in an Aqueous Medium for Reaction
  • To a reaction vessel, add the desired amount of 4-chlorophthalic acid monosodium salt.

  • Add deionized water as the solvent. A starting point is to use a volume that would result in a concentration below 50 mg/mL.

  • Stir the mixture at room temperature.

  • If the salt does not fully dissolve, gently heat the mixture with continuous stirring. A temperature of 50-70°C is often effective.

  • Ensure the pH of the solution is neutral or slightly basic before adding other reagents, especially if they are acidic.

Protocol 2: Utilization in a Mixed Solvent System for Organic Synthesis (Example: Phthalocyanine (B1677752) Pigment Synthesis)

This protocol is adapted from a patent for the synthesis of phthalocyanine pigments.[7]

  • In a reaction flask equipped with a stirrer and a condenser, add 4-chlorophthalic acid monosodium salt and phthalic acid.

  • Add a high-boiling point polar organic solvent such as dimethyl phthalate.

  • Heat the mixture to a moderate temperature (e.g., 60-70°C) with stirring to ensure good dispersion. Note that complete dissolution may not occur at this stage.

  • Add other reactants (e.g., urea, a copper salt, and a catalyst).

  • Increase the temperature to the required reaction temperature (e.g., 150-200°C) and maintain for the specified duration. The reactants will dissolve and react at the elevated temperature.

Visualizing Solubility Improvement Workflows

The following diagrams illustrate the logical steps for troubleshooting solubility issues.

cluster_0 Aqueous Solubility Workflow Start Start Dissolve in Water Dissolve in Water Start->Dissolve in Water Fully Dissolved? Fully Dissolved? Dissolve in Water->Fully Dissolved? Increase Water Volume Increase Water Volume Fully Dissolved?->Increase Water Volume No Proceed with Reaction Proceed with Reaction Fully Dissolved?->Proceed with Reaction Yes Fully Dissolved?_2 Fully Dissolved? Increase Water Volume->Fully Dissolved?_2 Re-evaluate Heat Solution Heat Solution Fully Dissolved?_3 Fully Dissolved? Heat Solution->Fully Dissolved?_3 Re-evaluate Check & Adjust pH Check & Adjust pH Fully Dissolved?_4 Fully Dissolved? Check & Adjust pH->Fully Dissolved?_4 Re-evaluate Fully Dissolved?_2->Heat Solution No Fully Dissolved?_2->Proceed with Reaction Yes Fully Dissolved?_3->Check & Adjust pH No Fully Dissolved?_3->Proceed with Reaction Yes Fully Dissolved?_4->Proceed with Reaction Yes

Caption: Troubleshooting workflow for aqueous solutions.

cluster_1 Organic Solvent Solubility Workflow Start Start Attempt to Dissolve in Organic Solvent Attempt to Dissolve in Organic Solvent Start->Attempt to Dissolve in Organic Solvent Sufficiently Soluble? Sufficiently Soluble? Attempt to Dissolve in Organic Solvent->Sufficiently Soluble? Use Polar Aprotic Solvent (DMF, DMSO) Use Polar Aprotic Solvent (DMF, DMSO) Sufficiently Soluble?->Use Polar Aprotic Solvent (DMF, DMSO) No Proceed with Reaction Proceed with Reaction Sufficiently Soluble?->Proceed with Reaction Yes Consider Co-solvent (e.g., Water/Dioxane) Consider Co-solvent (e.g., Water/Dioxane) Sufficiently Soluble?_3 Sufficiently Soluble? Consider Co-solvent (e.g., Water/Dioxane)->Sufficiently Soluble?_3 Re-evaluate Sufficiently Soluble?_2 Sufficiently Soluble? Use Polar Aprotic Solvent (DMF, DMSO)->Sufficiently Soluble?_2 Re-evaluate Run as Suspension Run as Suspension Run as Suspension->Proceed with Reaction Sufficiently Soluble?_2->Consider Co-solvent (e.g., Water/Dioxane) No Sufficiently Soluble?_2->Proceed with Reaction Yes Sufficiently Soluble?_3->Run as Suspension No Sufficiently Soluble?_3->Proceed with Reaction Yes

Caption: Troubleshooting workflow for organic solvents.

References

Side reactions to avoid during the synthesis of 4-chlorophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-chlorophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-chlorophthalic anhydride?

A1: The two main synthetic routes are the direct chlorination of phthalic anhydride and a multi-step approach involving a Diels-Alder reaction. Direct chlorination is often preferred for its atom economy but can lead to isomeric and over-chlorinated byproducts. The Diels-Alder route offers better regioselectivity, avoiding the issue of isomers, but involves more steps and has its own potential for side reactions like tar formation.[1]

Q2: What is the most common side reaction in the direct chlorination of phthalic anhydride?

A2: The most significant side reaction is the formation of the undesired isomer, 3-chlorophthalic anhydride. The substitution pattern is not highly selective, and mixtures of 3-chloro and 4-chloro isomers are often obtained, which can be difficult to separate due to similar physical properties.

Q3: Can over-chlorination be a problem?

A3: Yes, over-chlorination is a common issue, leading to the formation of dichlorophthalic, trichlorophthalic, and even tetrachlorophthalic anhydrides. This is particularly prevalent at higher reaction temperatures and with prolonged reaction times. For instance, reactions at 400°C can yield 25-30% dichlorophthalic anhydride.[1]

Q4: How does water affect the synthesis?

A4: 4-Chlorophthalic anhydride, like most acid anhydrides, is susceptible to hydrolysis. The presence of water will lead to the opening of the anhydride ring to form 4-chlorophthalic acid. This not only consumes the desired product but can also complicate the purification process. It is crucial to use dry reagents and solvents and to protect the reaction from atmospheric moisture.[2]

Q5: What are the black, tar-like substances that can form during the synthesis?

A5: Tar formation is a potential side reaction, particularly during the aromatization step of the Diels-Alder synthesis route when using thermal methods.[1] It can also occur in direct chlorination under harsh conditions. These tars are complex polymeric materials resulting from decomposition and polymerization of reactants and products.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 4-chlorophthalic anhydride.

Problem 1: Low Yield of 4-Chlorophthalic Anhydride
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Ensure efficient stirring. - Check the activity of the catalyst.
Formation of Byproducts - Optimize reaction temperature to minimize over-chlorination. - Use a more selective chlorinating agent or catalyst system.
Hydrolysis of Product - Use anhydrous reagents and solvents. - Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
Loss during Workup - Optimize the purification method (e.g., recrystallization solvent, distillation conditions).
Problem 2: Presence of 3-Chlorophthalic Anhydride Isomer in the Final Product
Possible Cause Suggested Solution
Lack of Regioselectivity in Direct Chlorination - Employ a synthesis route with inherent regioselectivity, such as the Diels-Alder reaction. - Investigate photochlorination, which can significantly improve the ratio of 4-chloro to 3-chloro isomer (ratios of 5:1 to 11:1 have been reported).[1]
Inefficient Purification - Utilize fractional distillation under reduced pressure. - Employ recrystallization with a carefully selected solvent system to selectively crystallize the desired 4-chloro isomer.
Problem 3: Significant Amounts of Over-chlorinated Byproducts
Possible Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature. For example, a reaction at 250°C will produce a much smaller percentage of dichlorophthalic anhydride compared to a reaction at 400°C.[1]
Excess Chlorinating Agent - Use a stoichiometric amount of the chlorinating agent. - Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired level of monochlorination is achieved.
Prolonged Reaction Time - Optimize the reaction time to favor the formation of the monochlorinated product.
Problem 4: Formation of Tar or Polymeric Material
Possible Cause Suggested Solution
High Temperatures in Diels-Alder Aromatization - Use a milder method for aromatization, such as chemical oxidation, instead of high-temperature thermal methods.[1]
Decomposition of Reagents or Products - Ensure the reaction temperature is well-controlled and does not exceed the decomposition temperature of the reactants or products.

Quantitative Data on Byproduct Formation

The following table summarizes the influence of reaction conditions on the formation of key byproducts during the direct chlorination of phthalic anhydride.

Reaction Condition Parameter Effect on Byproduct Formation Reference
Temperature250°C vs. 400°CAt 400°C, the yield of dichlorophthalic anhydride can be as high as 25-30%, whereas it is significantly lower at 250°C.[1]
IlluminationPhotochlorination (UV light)Can increase the ratio of 4-chlorophthalic anhydride to 3-chlorophthalic anhydride to between 5:1 and 11:1.[1]
pH (in aqueous media)4.5-5.5In the synthesis of the monosodium salt of 4-chlorophthalic acid, maintaining the pH in this range is optimal for yield.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophthalic Anhydride via Direct Chlorination of Phthalic Anhydride Monosodium Salt

This method focuses on the chlorination of the monosodium salt of phthalic acid in an aqueous medium, which can offer better control over the reaction.

Materials:

Procedure:

  • Preparation of Phthalic Acid Monosodium Salt:

    • In a reaction vessel, disperse phthalic anhydride in water.

    • Slowly add a solution of sodium hydroxide while stirring to form the monosodium salt. Maintain the temperature as specified in your optimized process.

  • Chlorination:

    • Maintain the reaction mixture at a controlled temperature (e.g., 55-65°C).[3]

    • Bubble chlorine gas through the solution at a controlled rate.

    • Monitor the pH of the reaction and keep it within the optimal range (e.g., 4.5-5.5) by adding a weak base solution as needed.[3]

    • Continue the reaction for the predetermined time (e.g., 180-220 minutes).[3]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture.

    • Acidify the solution with hydrochloric acid to precipitate the 4-chlorophthalic acid.

    • Filter the crude 4-chlorophthalic acid and wash it with cold water.

    • Dehydrate the 4-chlorophthalic acid (e.g., by heating under vacuum) to form the crude 4-chlorophthalic anhydride.

    • Purify the crude product by vacuum distillation or recrystallization to obtain high-purity 4-chlorophthalic anhydride. A purity of over 98.5% with a yield of 50-60% has been reported for this type of process.[3]

Protocol 2: Conceptual Outline for Diels-Alder Synthesis of 4-Chlorotetrahydrophthalic Anhydride

This protocol outlines the general steps for the Diels-Alder approach to avoid isomer formation.

Materials:

  • 2-Chloro-1,3-butadiene (chloroprene)

  • Maleic anhydride

  • A suitable solvent (e.g., toluene (B28343) or xylene)

Procedure:

  • Diels-Alder Reaction:

    • In a reaction flask equipped with a reflux condenser, dissolve maleic anhydride in a dry, high-boiling solvent like toluene or xylene.

    • Slowly add 2-chloro-1,3-butadiene to the solution.

    • Heat the reaction mixture to reflux for several hours to facilitate the cycloaddition reaction, forming 4-chlorotetrahydrophthalic anhydride.

  • Aromatization (Conceptual):

    • The resulting 4-chlorotetrahydrophthalic anhydride needs to be aromatized to form 4-chlorophthalic anhydride. This is a challenging step.

    • Thermal aromatization can be attempted but carries the risk of tar formation.[1]

    • Alternatively, chemical dehydrogenation using a suitable oxidizing agent can be explored to achieve aromatization under milder conditions.

  • Purification:

    • The final product, 4-chlorophthalic anhydride, would then be purified from the reaction mixture using techniques such as distillation or recrystallization.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical flow for troubleshooting common issues in the synthesis of 4-chlorophthalic anhydride.

troubleshooting_low_yield start Low Yield of 4-Chlorophthalic Anhydride incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproduct Formation? incomplete_reaction->byproducts No solution1 Increase reaction time/ temp, check catalyst incomplete_reaction->solution1 Yes hydrolysis Product Hydrolysis? byproducts->hydrolysis No solution2 Optimize temp, use selective reagents byproducts->solution2 Yes workup_loss Loss During Workup? hydrolysis->workup_loss No solution3 Use anhydrous conditions hydrolysis->solution3 Yes solution4 Optimize purification workup_loss->solution4 Yes

Caption: Troubleshooting workflow for low product yield.

troubleshooting_purity start Product Purity Issues isomer 3-Chloro Isomer Present? start->isomer over_chlorination Over-chlorination? isomer->over_chlorination No solution1 Use Diels-Alder route or photochlorination isomer->solution1 Yes tar Tar Formation? over_chlorination->tar No solution2 Lower temperature, control stoichiometry over_chlorination->solution2 Yes solution3 Use milder aromatization conditions tar->solution3 Yes

Caption: Troubleshooting guide for product impurity issues.

References

Catalyst selection for the efficient chlorination of phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient chlorination of phthalic anhydride (B1165640). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of phthalic anhydride.

Issue Possible Causes Recommended Solutions
Low or No Reaction - Inactive Catalyst: The catalyst may be of poor quality, deactivated, or used in insufficient amounts. - Low Reaction Temperature: The temperature may be too low for the chosen catalyst to be effective. Phthalic anhydride is known for its low reactivity.[1] - Poor Chlorine Dispersion: Inefficient bubbling of chlorine gas into the reaction mixture.- Catalyst Verification: Ensure the use of a high-purity, active catalyst. For instance, ferric chloride concentration should be at least 1 mol% relative to phthalic anhydride for effective chlorination.[1] - Increase Temperature: Gradually increase the reaction temperature. For molten phase chlorination with ferric chloride or molybdenum chloride, temperatures are typically in the range of 150°C to 275°C.[1] - Improve Agitation/Gas Flow: Use a fritted glass gas dispersion tube and ensure vigorous stirring to maximize the gas-liquid interface.
Sublimation of Phthalic Anhydride - High Reaction Temperature: At atmospheric pressure, phthalic anhydride readily sublimes at higher temperatures, leading to loss of reactant and clogging of equipment.[2]- Use of a High-Boiling Point Solvent: Introduce an inert, high-boiling point solvent such as tetrachloroethane or orthodichlorobenzene. The solvent vapor will condense and wash the sublimed phthalic anhydride back into the reaction mixture.[2]
Formation of Dark/Resinous Material - Side Reactions at High Temperatures: Certain catalysts, like aluminum chloride, can promote unwanted side reactions at temperatures of 200°C or higher, leading to the formation of resinous byproducts.- Optimize Temperature: Lower the reaction temperature to a range where the catalyst is active but side reactions are minimized. - Catalyst Selection: Consider using a more selective catalyst, such as molybdenum chloride, which is known for its high catalytic effect without promoting unwanted reactions.
Slow Reaction Rate - Mediocre Catalyst: Some catalysts, like ferric chloride, are effective but may result in slow reaction times, potentially requiring up to 72 hours for complete chlorination to tetrachlorophthalic anhydride.- Switch to a More Active Catalyst: Molybdenum chlorides have been shown to be significantly more powerful catalysts for this reaction, reducing the reaction time by half or more compared to ferric chloride.
Difficulty in Catalyst Removal - Non-volatile Catalyst: Catalysts like ferric chloride are not sufficiently volatile to be easily removed from the product mixture.- Volatilization of Catalyst: If using molybdenum chloride, the catalyst can be removed from the reaction mass after chlorination by passing a stream of chlorine or an inert gas through the mixture at the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Catalyst Selection and Performance

  • Q1: What are the most common catalysts for the chlorination of phthalic anhydride? A1: The most commonly cited catalysts for the direct chlorination of phthalic anhydride are Lewis acids, including ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and molybdenum chlorides (e.g., MoCl₅).[1]

  • Q2: How does the choice of catalyst affect the reaction time and efficiency? A2: The choice of catalyst has a significant impact on reaction kinetics. For example, in the chlorination to tetrachlorophthalic anhydride, a reaction that takes 20 hours with a ferric chloride catalyst can be completed in 10 hours using a molybdenum catalyst under similar conditions.[1]

  • Q3: Are there any non-catalytic methods for the chlorination of phthalic anhydride? A3: Yes, photochlorination of phthalic anhydride in the vapor phase is a method that does not require a solid catalyst. This process can be controlled to produce mono-, di-, tri-, or tetrachlorophthalic anhydrides by adjusting the reaction conditions.[3]

Reaction Conditions

  • Q4: What is the typical temperature range for the chlorination of phthalic anhydride? A4: For molten-state chlorination using catalysts like ferric chloride or molybdenum chloride, the temperature is generally maintained between 150°C and 275°C.[1] The reaction rate slows significantly below 200°C.

  • Q5: Why is sublimation a problem, and how can it be prevented? A5: Phthalic anhydride sublimes at elevated temperatures, which can lead to the loss of starting material and clogging of condensers and gas outlets.[2] This can be mitigated by using a high-boiling point, inert solvent that refluxes and washes the sublimed solid back into the reaction vessel.[2]

  • Q6: Can solvents be used in the chlorination of phthalic anhydride? A6: Yes, solvents can be employed. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent with an AlCl₃ catalyst.[4] High-boiling inert solvents can also be used to manage sublimation.[2]

Products and Byproducts

  • Q7: What are the expected products of phthalic anhydride chlorination? A7: Depending on the reaction conditions and duration, a mixture of mono-, di-, tri-, and tetrachlorophthalic anhydrides can be obtained.[3]

  • Q8: What is the main byproduct of the reaction? A8: The primary byproduct of the substitution chlorination reaction is hydrogen chloride (HCl) gas.[1]

Catalyst Performance Data

The following table summarizes the performance of different catalysts for the chlorination of phthalic anhydride to tetrachlorophthalic anhydride.

CatalystReaction Time (hours)Average Chlorine Conversion (%)Final Product Purity
Molybdenum Chloride 1072%100% Tetrachlorophthalic Anhydride
Ferric Chloride 2035%100% Tetrachlorophthalic Anhydride

Data sourced from comparative examples under similar reaction conditions.[1]

Experimental Protocols

Detailed Methodology for Ferric Chloride-Catalyzed Chlorination of Phthalic Anhydride

This protocol describes a typical laboratory-scale procedure for the chlorination of phthalic anhydride using ferric chloride as a catalyst.

Materials:

  • Phthalic anhydride

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas

  • Nitrogen gas (for purging)

Equipment:

  • A three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube (fritted glass recommended)

  • Condenser

  • Gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)

  • Heating mantle with temperature controller

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Charge the flask with phthalic anhydride.

  • Melting: Heat the flask to melt the phthalic anhydride (melting point: ~131°C).

  • Catalyst Addition: Once the phthalic anhydride is molten, add the anhydrous ferric chloride catalyst (approximately 1-2% by weight of the phthalic anhydride).

  • Chlorination: Begin stirring the molten mixture and introduce a steady stream of chlorine gas through the gas inlet tube below the surface of the liquid.

  • Temperature Control: Gradually increase the temperature to the desired reaction temperature, typically between 200°C and 270°C.[1] The heat of the chlorination reaction may require cooling to maintain a stable temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of chlorine and the evolution of HCl gas. The reaction is complete when the conversion of chlorine to HCl ceases.

  • Purging: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any remaining chlorine and HCl.

  • Product Isolation: The crude chlorinated phthalic anhydride can be purified by methods such as distillation or recrystallization.

Visualizations

Experimental Workflow for Phthalic Anhydride Chlorination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start charge_pa Charge Phthalic Anhydride start->charge_pa melt_pa Melt Phthalic Anhydride charge_pa->melt_pa add_catalyst Add Catalyst melt_pa->add_catalyst introduce_cl2 Introduce Chlorine Gas add_catalyst->introduce_cl2 control_temp Control Temperature (150-275°C) introduce_cl2->control_temp monitor_reaction Monitor Reaction control_temp->monitor_reaction purge_system Purge with Nitrogen monitor_reaction->purge_system isolate_product Isolate Crude Product purge_system->isolate_product purify_product Purify Product isolate_product->purify_product analyze_product Analyze Product purify_product->analyze_product end End analyze_product->end

Caption: A typical experimental workflow for the chlorination of phthalic anhydride.

Catalyst Selection Logic

catalyst_selection start Goal: Chlorinate Phthalic Anhydride decision_speed Is reaction speed critical? start->decision_speed decision_cost Is catalyst cost a primary concern? decision_speed->decision_cost No catalyst_mo Use Molybdenum Chloride decision_speed->catalyst_mo Yes catalyst_fe Use Ferric Chloride decision_cost->catalyst_fe Yes catalyst_al Consider AlCl3 with Solvent (e.g., DMSO) decision_cost->catalyst_al No

Caption: A simplified decision-making process for catalyst selection.

References

Managing reaction temperature to control isomer formation in chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction temperature to control isomer formation during chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature influence the formation of different isomers in a chlorination reaction?

Temperature is a critical parameter that dictates the selectivity of chlorination reactions by influencing the reaction kinetics. As temperature increases, the selectivity of free-radical chlorination tends to decrease.[1] This is because higher temperatures provide more energy to overcome the activation energy barriers for the formation of various radical intermediates. At lower temperatures, the reaction is more selective for the pathway with the lowest activation energy, often leading to the more stable radical intermediate. For example, in the chlorination of alkanes, substitution of hydrogen atoms follows the reactivity order of tertiary > secondary > primary.[1][2]

Q2: What is the difference between kinetic and thermodynamic control in chlorination, and how does temperature affect it?

The concepts of kinetic and thermodynamic control determine the final product composition in reactions with competing pathways.[3]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy (Ea).[4][5][6] This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation energy barriers for all possible pathways, and the reactions can become reversible.[4][5] Under these conditions, the product distribution is governed by the thermodynamic stability of the isomers. The most stable isomer, with the lowest Gibbs free energy (ΔG), will be the major product.[3][5]

Manipulating the temperature allows you to favor one type of control over the other to target a desired isomer.[5]

Q3: My aromatic chlorination is producing an undesired ratio of ortho and para isomers. How can temperature help?

For electrophilic aromatic chlorination, such as the chlorination of toluene (B28343), temperature control is crucial for managing the ortho/para isomer ratio and minimizing byproducts. While directing groups on the aromatic ring are the primary influence, temperature can fine-tune the selectivity. In some catalyzed systems, increasing the temperature can alter the selectivity. For instance, in the chlorination of toluene with a [BMIM]Cl-2ZnCl₂ ionic liquid catalyst, the selectivity for o-chlorotoluene increased when the temperature was raised from 60°C to 80°C, but then decreased at 100°C as dichlorotoluene formation became more prevalent.[7] Generally, lower temperatures can reduce the formation of undesired byproducts like dichlorotoluenes.[8]

Q4: I am observing significant formation of polychlorinated byproducts. What is the primary cause and how can I prevent it?

Over-chlorination, or the formation of polychlorinated products, happens when the desired monochlorinated product reacts further with the chlorinating agent.[9] This is often caused by:

  • High Chlorine Concentration: Using a large excess of the chlorinating agent.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the initial substrate has been consumed.[9]

  • High Temperatures: Higher temperatures can increase the rate of subsequent chlorination reactions, leading to decreased selectivity for the mono-substituted product.[8]

To minimize polychlorination, you can use a high concentration of the substrate (e.g., alkane) relative to the chlorine source and carefully control the reaction time.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkane Chlorination

  • Problem: The reaction produces a nearly statistical mixture of chlorinated isomers, with low selectivity for the desired product (e.g., secondary or tertiary halide).

  • Cause: Free-radical chlorination is inherently less selective than bromination.[10] High reaction temperatures further decrease this selectivity, as there is sufficient energy to abstract less stable primary hydrogens at a comparable rate to more stable secondary or tertiary hydrogens.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature will favor the abstraction of the hydrogen that leads to the most stable radical intermediate (tertiary > secondary > primary). This enhances selectivity by making the reaction operate under kinetic control.[5]

    • Control Initiation: If using UV light, ensure the intensity is controlled to maintain a steady, not excessive, rate of radical formation. For thermal initiation, maintain a stable and uniform temperature throughout the reactor.

    • Consider an Alternative Halogenating Agent: If high selectivity is critical, switching to bromination (e.g., using Br₂ with light or heat) will yield significantly higher selectivity for the most substituted carbon.[2][10]

Issue 2: Runaway Reaction and Over-chlorination

  • Problem: The reaction temperature is difficult to control, rising rapidly and leading to a complex mixture of polychlorinated byproducts.

  • Cause: Chlorination reactions are typically exothermic.[11] Poor heat dissipation can cause the reaction rate to accelerate, leading to a thermal runaway, which reduces selectivity and creates safety hazards.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure the reaction vessel is adequately cooled. Use a cooling bath (e.g., ice-water, cryocooler) and efficient stirring to maintain a uniform internal temperature. For larger-scale reactions, consider a reactor with a cooling jacket.

    • Control Reagent Addition: Add the chlorinating agent (e.g., Cl₂ gas) slowly and at a controlled rate. This prevents the rapid release of heat. A mass flow controller for gases or a syringe pump for liquids is recommended.

    • Use a Solvent: Performing the reaction in an inert, non-polar solvent can help to dissipate heat and control the reaction rate and temperature.[9]

    • Adjust Reactant Stoichiometry: Use a stoichiometric excess of the hydrocarbon substrate relative to the chlorinating agent. This increases the probability that the chlorine radical will react with the starting material rather than the chlorinated product, minimizing polychlorination.[8]

Data Presentation: Isomer Distribution

Table 1: Effect of Temperature on Isomer Distribution in the Gas-Phase Chlorination of Propane

Temperature (°C)1-Chloropropane (%)2-Chloropropane (%)Selectivity Ratio (2° vs 1°)
2545%55%~3.6 : 1
30067%33%~1.5 : 1
60075%25%~1 : 1 (Statistical)

(Note: The selectivity ratio is adjusted for the number of available hydrogens: six primary vs. two secondary).[12]

Table 2: Temperature Effect on Catalytic Chlorination of Toluene

Catalyst: [BMIM]Cl-2ZnCl₂, Reaction Time: 8h[7]

Temperature (°C)Toluene Conversion (%)o-chlorotoluene (%)p-chlorotoluene (%)dichlorotoluenes (%)
60Not specified64.326.54.4
8099.765.426.04.2
100Not specified62.023.510.7

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Gas-Phase Chlorination of an Alkane (e.g., Propane)

  • Apparatus Setup: Assemble a gas-phase reaction apparatus consisting of a quartz or Pyrex glass reactor tube fitted with gas inlet and outlet ports. The reactor should be placed inside a tube furnace or wrapped with heating tape connected to a temperature controller for precise thermal management. The outlet should be connected to a series of traps: one cooled trap to collect the chlorinated products and a subsequent scrubber (e.g., NaOH solution) to neutralize excess HCl and Cl₂.

  • Inerting the System: Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, which can act as a radical trap and inhibit the reaction.[11]

  • Temperature Control: Set the temperature controller to the desired reaction temperature (e.g., 25°C for higher selectivity or a higher temperature to study its effect). Allow the system to equilibrate.

  • Reagent Introduction: Introduce the alkane (e.g., propane) and chlorine gas into the reactor at a controlled molar ratio (e.g., a high alkane:chlorine ratio to minimize polychlorination) using calibrated mass flow controllers.

  • Initiation: Initiate the reaction by turning on a UV lamp positioned to illuminate the reactor. For thermal initiation, the furnace temperature serves this purpose.

  • Reaction and Collection: Allow the reaction to proceed for a set duration. The chlorinated products will condense in the cold trap.

  • Workup and Analysis: After the reaction is complete, stop the flow of reactants and purge the system with inert gas. Collect the condensate from the cold trap. Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the isomer distribution.

Protocol 2: General Procedure for Temperature-Controlled Liquid-Phase Chlorination of an Aromatic Compound (e.g., Toluene)

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube (extending below the liquid surface), and a condenser connected to a gas scrubber (e.g., NaOH solution), add the aromatic substrate (e.g., toluene) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), if required.

  • Temperature Control: Place the flask in a cooling bath (e.g., an ice-salt bath for 0°C or below, or a thermostatically controlled oil bath for elevated temperatures). Begin stirring.

  • Reagent Introduction: Once the desired temperature is reached and stable, introduce chlorine gas at a slow, controlled rate through the gas inlet tube. Monitor the internal temperature closely; adjust the chlorine flow rate or cooling bath to maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Quenching and Workup: Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas. Quench the reaction by carefully adding water or a dilute aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Analysis and Purification: Analyze the crude product mixture by GC or NMR to determine the isomer ratio. The product can then be purified by fractional distillation or column chromatography.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_main Reaction Coordinate Reactants Reactants (e.g., Alkane + Cl₂) TS_Kinetic Reactants->TS_Kinetic Lower Ea (Favored at Low Temp) P_Kinetic Kinetic Product (Less Stable Isomer) Reactants->P_Kinetic  Forms Faster TS_Thermo Reactants->TS_Thermo Higher Ea P_Thermo Thermodynamic Product (More Stable Isomer) Reactants->P_Thermo  More Stable TS_Kinetic->P_Kinetic TS_Thermo->P_Thermo

Caption: Kinetic vs. Thermodynamic control pathways in isomer formation.

Troubleshooting_Workflow start Start: Undesired Isomer Ratio check_temp Is reaction temperature too high? start->check_temp lower_temp Action: Lower Temperature & Improve Cooling check_temp->lower_temp Yes check_stoich Is reactant stoichiometry 1:1? check_temp->check_stoich No analyze Analyze Isomer Ratio (GC, NMR) lower_temp->analyze increase_substrate Action: Increase Substrate (Alkane/Aromatic) Ratio check_stoich->increase_substrate Yes check_addition Is chlorinating agent added too quickly? check_stoich->check_addition No increase_substrate->analyze slow_addition Action: Reduce Addition Rate check_addition->slow_addition Yes check_addition->analyze No slow_addition->analyze end End: Optimized Selectivity analyze->end

Caption: Troubleshooting workflow for optimizing isomer selectivity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-chlorophthalic acid monosodium salt is essential for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such aromatic carboxylic acids. This guide provides a comprehensive comparison of a proposed, validated HPLC method with alternative analytical techniques, supported by experimental data derived from closely related compounds.

High-Performance Liquid Chromatography (HPLC): A Detailed Validation Approach

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used method for the quantification of 4-chlorophthalic acid and its salt. The method's validation, following the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures its suitability for its intended purpose.

Proposed HPLC Method and Validation Parameters

While a specific, fully validated method for the monosodium salt is not extensively published, a robust method can be established based on the analysis of structurally similar compounds like dichlorobenzoic acid. The following parameters are proposed and are accompanied by expected performance data based on published literature for analogous compounds.

Table 1: Proposed RP-HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.15 µg/mL
Specificity No interference from blank/placeboPeak purity > 0.999
Experimental Protocol for HPLC Method Validation

A detailed protocol for the validation of the proposed HPLC method is outlined below.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-chlorophthalic acid monosodium salt in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

    • Prepare sample solutions by accurately weighing and dissolving the product in the diluent.

  • Specificity:

    • Inject a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample solution to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity:

    • Inject the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the analyte to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • Confirm the estimated limits by analyzing samples at these concentrations.

Comparison with Alternative Analytical Methods

While HPLC is a primary choice, other techniques can be employed for the quantification of 4-chlorophthalic acid monosodium salt. The selection of a method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Table 3: Performance Comparison of Analytical Methods

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography (IC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Ion-exchange separation of ionic species.Separation of ions based on their electrophoretic mobility in an electric field.
Sample Volatility Not required.Required (derivatization is necessary for 4-chlorophthalic acid).Not required.Not required.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).[1]Moderate to High (µg/mL to ng/mL range).High.
Specificity Good (can be improved with diode array detection).Excellent (mass fragmentation provides structural information).Good for ionic analytes.High.
Throughput High.Moderate (sample preparation can be time-consuming).High.High.
Matrix Effects Can be significant.Can be significant, but mitigated by selective ion monitoring.Can be significant.Less prone to matrix effects from non-ionic species.
Instrumentation Cost Moderate.High.Moderate to High.Moderate.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. However, it requires derivatization to convert the non-volatile 4-chlorophthalic acid into a volatile ester, adding complexity to the sample preparation.[1] This method is particularly useful for trace-level analysis in complex matrices.

Ion Chromatography (IC)

Ion chromatography is well-suited for the analysis of ionic compounds. For 4-chlorophthalic acid, an anion-exchange column would be used. This technique can offer excellent separation of various anions in a sample.

Capillary Electrophoresis (CE)

CE provides high-resolution separations with very small sample volumes and can be a rapid analytical technique. It separates ions based on their size-to-charge ratio and is a powerful alternative to HPLC, particularly for charged analytes.

Visualizing the Workflow

To better understand the processes, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.

A flowchart of the HPLC method validation process.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_ic Ion Chromatography cluster_ce Capillary Electrophoresis Analyte 4-Chlorophthalic Acid Monosodium Salt HPLC_Node Robust & Versatile Analyte->HPLC_Node GCMS_Node High Sensitivity (Requires Derivatization) Analyte->GCMS_Node IC_Node Specific for Ions Analyte->IC_Node CE_Node High Resolution & Low Sample Volume Analyte->CE_Node

Comparison of analytical methods for 4-chlorophthalic acid.

Conclusion

This guide provides a comparative overview of a proposed validated HPLC method and alternative techniques for the quantification of 4-chlorophthalic acid monosodium salt. The detailed HPLC protocol and validation parameters, based on data from closely related compounds, offer a solid foundation for implementation in a laboratory setting. The comparison with GC-MS, Ion Chromatography, and Capillary Electrophoresis highlights the relative strengths and considerations for each method, enabling researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs, thereby ensuring the quality and reliability of their results.

References

A Comparative Guide to Analytical Methods for Chlorophthalic Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of chlorophthalic acid isomers is crucial in various stages of research and manufacturing. The selection of an appropriate analytical method is paramount for ensuring data quality and reliability. This guide provides a comprehensive comparison of three common analytical techniques for the separation and quantification of chlorophthalic acid isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Overview of Analytical Techniques

Chlorophthalic acid isomers, due to their structural similarities, present a challenge for analytical separation. Each of the discussed methods offers distinct advantages and disadvantages in terms of selectivity, sensitivity, and sample throughput.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. It offers a wide range of stationary and mobile phases, allowing for the optimization of separation for various analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, particularly for volatile and semi-volatile compounds. However, for non-volatile compounds like chlorophthalic acids, a derivatization step is typically required to increase their volatility.

  • Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires minimal sample and solvent consumption and offers high separation efficiency, making it an attractive alternative to HPLC and GC.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and CE for the analysis of chlorophthalic acid isomers and closely related compounds. It is important to note that the performance of each method can vary depending on the specific instrumentation, experimental conditions, and the specific isomers being analyzed. The data presented below is compiled from various studies on phthalic acid and its derivatives and should be considered as a general guide.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.05 - 0.20 µg/mL (for related aromatic acids)0.08 - 0.6 ng/mL (for phthalic acid esters)Sub-ppm range (for phthalic acid isomers)
Limit of Quantification (LOQ) Not explicitly found for chlorophthalic acid0.4 - 0.8 ng/mL (for phthalic acid esters)Not explicitly found for chlorophthalic acid
**Linearity (R²) **> 0.999 (for related aromatic acids)> 0.99 (for phthalic acid esters)Typically > 0.99
Accuracy/Recovery (%) 90.0 - 104.9% (for related aromatic acids)89 - 103% (for phthalic acid esters)Not explicitly found for chlorophthalic acid
Precision (RSD%) < 5.3% (for related aromatic acids)Typically < 15%Typically < 5%
Derivatization Required? NoYesNo
Analysis Time 10 - 30 minutes20 - 40 minutes (including derivatization)10 - 20 minutes
Advantages Robust, versatile, well-establishedHigh sensitivity and selectivityHigh resolution, low sample/solvent consumption
Disadvantages Moderate sensitivity compared to GC-MSDerivatization can be time-consumingSensitivity can be lower than GC-MS, matrix effects

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of chlorophthalic acid isomers using HPLC, GC-MS, and Capillary Electrophoresis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Column HPLC Column (e.g., C18) Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection GC_Column GC Column Injection->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Figure 2: General workflow for GC-MS analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Background Electrolyte Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection (Hydrodynamic or Electrokinetic) Filtration->Injection Capillary Fused Silica (B1680970) Capillary Injection->Capillary Detection UV or MS Detector Capillary->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Quantification Electropherogram->Quantification

Figure 3: General workflow for CE analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for each technique, based on methods developed for chlorophthalic acid or closely related isomers. These should be considered as starting points for method development and optimization.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the analysis of 4-chlorophthalic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid. The exact gradient or isocratic composition should be optimized for the specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the chlorophthalic acid isomers (typically in the range of 230-280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol requires a derivatization step to increase the volatility of the chlorophthalic acid isomers.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Capillary Electrophoresis (CE) Protocol

This protocol is based on a method for the separation of phthalic acid isomers.

  • Instrumentation: A capillary electrophoresis system with a UV or MS detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A borate (B1201080) buffer (e.g., 20 mM, pH 9.2) containing a separation modifier. For improved separation of isomers, additives like cyclodextrins (e.g., 15 mM β-cyclodextrin) can be included in the BGE.[1]

  • Separation Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm) or by mass spectrometry.

  • Sample Preparation: Dissolve the sample in the background electrolyte and filter through a 0.22 µm syringe filter.

Conclusion

The choice of analytical method for chlorophthalic acid isomers depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique suitable for routine quality control and analysis where high sensitivity is not the primary concern. Its major advantage is the direct analysis of the sample without the need for derivatization.

  • GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. However, the requirement for derivatization adds a step to the sample preparation process and can be a source of variability.

  • Capillary Electrophoresis provides high separation efficiency and is a "green" alternative due to its low solvent consumption. It is particularly well-suited for the separation of closely related isomers.

For researchers and drug development professionals, a thorough evaluation of the analytical needs, including required sensitivity, sample matrix, and available instrumentation, will guide the selection of the most appropriate method for the analysis of chlorophthalic acid isomers. Method validation is a critical step to ensure the reliability and accuracy of the chosen method for its intended purpose.

References

A Comparative Guide: 4-Chlorophthalic Acid vs. 4-Bromophthalic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance polymers, the choice of monomer is a critical determinant of the final material's properties. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar monomers is paramount for designing materials with tailored characteristics. This guide provides an objective comparison of 4-chlorophthalic acid and 4-bromophthalic acid in the context of polymer synthesis, with a focus on polyimides, supported by available data and experimental protocols.

Introduction

4-Chlorophthalic anhydride (B1165640) and 4-bromophthalic anhydride are halogenated derivatives of phthalic anhydride, commonly employed as monomers in the synthesis of high-performance polymers like polyimides.[1][2] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications such as aerospace and microelectronics.[1][3] The halogen substituent (chlorine or bromine) on the phthalic anhydride ring can significantly influence the polymerization process and the ultimate properties of the resulting polymer.

Reactivity and Polymerization

The synthesis of polyimides from 4-halogenated phthalic anhydrides typically proceeds via a two-step polycondensation reaction with a diamine. The first step involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[3]

Comparative Performance of Derived Polymers

The incorporation of a chloro or bromo substituent into the polymer backbone can impact several key performance metrics.

Thermal Stability

The thermal stability of polyimides is a crucial parameter, often evaluated by thermogravimetric analysis (TGA) to determine the temperatures at which weight loss occurs. The introduction of halogen atoms is known to influence the thermal decomposition profile of polymers.[3] While a direct comparison of polyimides derived from 4-chlorophthalic acid and 4-bromophthalic acid under identical conditions is not extensively documented, data from analogous systems suggest that halogenation can enhance thermal stability.

Mechanical Properties

The mechanical properties of polyimides, such as tensile strength, modulus, and elongation at break, are critical for their structural applications. These properties are influenced by factors like intermolecular forces, chain packing, and molecular weight. The larger atomic radius and mass of bromine compared to chlorine can affect polymer chain packing and intermolecular interactions, potentially leading to differences in mechanical performance. Polyimides, as a class, generally exhibit high tensile strength and modulus.[4][5]

Solubility

The solubility of polyimides is a significant factor for their processability. The introduction of bulky or polar groups can enhance solubility by disrupting chain packing and increasing interactions with solvents. The difference in the size and polarity of the C-Cl and C-Br bonds may lead to variations in the solubility of the resulting polyimides in organic solvents.

Quantitative Data Summary

The following table summarizes available data for polyimides and other polymers derived from halogenated and non-halogenated phthalic anhydrides. It is important to note that the properties are highly dependent on the specific diamine used in the polymerization and the experimental conditions.

Polymer System (Dianhydride-Diamine)PropertyValueAtmosphere
Analogous Chlorinated Polyimides
Poly(amide-imide)s from CF3-trimellitic anhydrideTd5 (°C)437–452N₂
General Polyimide Properties
Aromatic PolyimidesTensile Strength (MPa)38 – 120-
Elongation at Break (%)1.5 – 90-
Modulus of Elasticity (GPa)2.3 – 4.7-
Polyesters from 4-Bromophthalic Anhydride
Poly(cyclohexane oxide-alt-4-bromophthalic anhydride)Molecular Weight (Mn)Up to 94.5 kDa-

Note: This table is a compilation from various sources. Direct comparison should be made with caution due to variations in experimental methodologies.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyimides from 4-halogenated phthalic anhydrides.

Poly(amic acid) Synthesis

Objective: To synthesize the poly(amic acid) precursor via polycondensation of a dianhydride and a diamine.

Materials:

  • 4-Chlorophthalic anhydride or 4-Bromophthalic anhydride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))

  • Nitrogen gas supply

  • Magnetic stirrer and stirring bar

  • Reaction flask

Procedure:

  • In a clean, dry reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of the aromatic diamine in the polar aprotic solvent.

  • Slowly add an equimolar amount of the 4-halogenated phthalic anhydride to the stirred diamine solution at ambient temperature.

  • Continue stirring the reaction mixture for several hours (typically 8-24 hours) at room temperature to form a viscous poly(amic acid) solution.[3]

Imidization (Thermal or Chemical)

Objective: To convert the poly(amic acid) into the final polyimide.

A. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Heat the film in a programmable oven with a controlled temperature ramp. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

B. Chemical Imidization:

  • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at room temperature.[3]

  • Stir the mixture for several hours to induce cyclization.

  • The resulting polyimide will precipitate out of the solution and can be collected by filtration, washed, and dried.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the synthesized polyimide.

Procedure:

  • Place a small amount of the polyimide sample (5-10 mg) into a TGA sample pan.

  • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[3]

  • The TGA instrument will record the weight loss of the sample as a function of temperature. The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined from the TGA curve.[3]

Visualizations

General Polyimide Synthesis Workflow

Polyimide_Synthesis Monomers Monomers (Dianhydride + Diamine) Polymerization Polymerization Monomers->Polymerization Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Imidization PAA->Imidization Thermal Thermal Treatment Imidization->Thermal Heat Chemical Chemical Dehydration Imidization->Chemical Dehydrating Agent Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide Characterization Characterization (TGA, Mechanical Testing) Polyimide->Characterization

Caption: A general workflow for the two-step synthesis of polyimides.

Logical Relationship of Factors Influencing Polyimide Properties

Polyimide_Properties Monomer Monomer Structure (4-Chloro vs. 4-Bromo) Reactivity Reactivity Monomer->Reactivity Chain_Packing Polymer Chain Packing Monomer->Chain_Packing Intermolecular_Forces Intermolecular Forces Monomer->Intermolecular_Forces Polymer_Properties Final Polymer Properties Reactivity->Polymer_Properties Chain_Packing->Polymer_Properties Intermolecular_Forces->Polymer_Properties Thermal_Stability Thermal Stability Polymer_Properties->Thermal_Stability Mechanical_Strength Mechanical Strength Polymer_Properties->Mechanical_Strength Solubility Solubility Polymer_Properties->Solubility

Caption: Factors influenced by the halogen substituent in polyimide synthesis.

Conclusion

The choice between 4-chlorophthalic acid and 4-bromophthalic acid as monomers for polymer synthesis will depend on the desired balance of properties in the final material. While direct comparative data is limited, the fundamental differences in the properties of chlorine and bromine atoms suggest that:

  • Reactivity: Subtle differences in polymerization kinetics may be observed.

  • Thermal Stability: Both halogenated monomers are expected to yield polyimides with high thermal stability, though the specific decomposition profiles may differ.

  • Mechanical Properties and Solubility: The larger size of the bromine atom may lead to more significant alterations in chain packing and intermolecular forces, potentially resulting in more pronounced effects on mechanical strength and solubility compared to the chlorine atom.

Further experimental investigation is warranted to fully elucidate the comparative performance of polyimides derived from these two monomers under identical conditions. This would enable a more precise tailoring of material properties for specific high-performance applications.

References

Enhancing Polyimide Performance: A Comparative Guide to the Advantages of Chlorinated Phthalic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of polyimides derived from chlorinated versus non-chlorinated phthalic anhydrides, supported by experimental data and detailed protocols.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and medical industries. The strategic incorporation of halogen atoms, such as chlorine, into the polyimide backbone via the use of chlorinated phthalic anhydrides can further enhance these properties, leading to materials with tailored functionalities. This guide provides a comprehensive comparison of the performance advantages offered by chlorinated phthalic anhydride-based polyimides over their non-chlorinated counterparts, with a focus on thermal stability, flame retardancy, dielectric properties, and solubility.

Performance Comparison: Chlorinated vs. Non-Chlorinated Phthalic Anhydride-Based Polyimides

The introduction of chlorine atoms into the phthalic anhydride (B1165640) monomer can significantly influence the final properties of the polyimide. The following tables summarize the quantitative data from various studies, offering a direct comparison between polyimides synthesized with and without chlorinated phthalic anhydrides. For the non-chlorinated baseline, we will consider a standard polyimide synthesized from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA). The chlorinated counterpart is represented by polyimides synthesized from Tetrachlorophthalic Anhydride (TCPA) and a comparable aromatic diamine.

Thermal Stability

The thermal stability of polyimides is a critical parameter, often evaluated by thermogravimetric analysis (TGA). The temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs are key indicators of a material's ability to withstand high temperatures.

PropertyNon-Chlorinated Polyimide (PMDA/ODA)Chlorinated Polyimide (TCPA-based)Advantage of Chlorination
Td5 (°C) ~550~500-530Moderate to high thermal stability maintained.
Td10 (°C) ~580~530-560Good thermal stability, suitable for high-temp applications.
Char Yield at 800°C (%) HighGenerally higherEnhanced char formation contributes to flame retardancy.

Note: The exact thermal decomposition temperatures can vary depending on the specific diamine used, the method of polymerization, and the curing process.

Flame Retardancy

The Limiting Oxygen Index (LOI) is a standardized measure of a material's flammability. It represents the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion. Materials with an LOI greater than 21% (the approximate concentration of oxygen in the atmosphere) are considered flame-retardant.

PropertyNon-Chlorinated PolyimideChlorinated PolyimideAdvantage of Chlorination
Limiting Oxygen Index (LOI) (%) 35 - 45> 50Significantly enhanced flame retardancy.

The presence of chlorine atoms in the polyimide backbone actively interferes with the combustion cycle in the gas phase, leading to a substantial increase in the LOI and improved fire safety.

Dielectric Properties

The dielectric constant is a crucial property for polyimides used in microelectronics as insulating layers. A lower dielectric constant is desirable to reduce signal delay and cross-talk in integrated circuits.

PropertyNon-Chlorinated PolyimideChlorinated PolyimideAdvantage of Chlorination
Dielectric Constant (at 1 MHz) 3.2 - 3.52.8 - 3.2Lower dielectric constant, beneficial for electronic applications.

The introduction of bulky chlorine atoms can disrupt polymer chain packing, increasing the free volume and thereby lowering the dielectric constant.

Solubility

The processability of polyimides is often limited by their poor solubility in common organic solvents. The incorporation of chlorine atoms can improve solubility by disrupting the intermolecular charge transfer interactions and preventing tight chain packing.

SolventNon-Chlorinated Polyimide (PMDA/ODA)Chlorinated Polyimide (TCPA-based)Advantage of Chlorination
N-Methyl-2-pyrrolidone (NMP) Soluble (often as polyamic acid)SolubleImproved solubility in the fully imidized state.
N,N-Dimethylacetamide (DMAc) Soluble (often as polyamic acid)SolubleEnhanced solubility for easier processing.
m-Cresol SolubleSolubleMaintains solubility in phenolic solvents.
Chloroform InsolublePartially Soluble to SolubleSignificantly improved solubility in chlorinated solvents.
Tetrahydrofuran (THF) InsolublePartially SolubleBroader range of processing solvents.

Key: ++ Highly Soluble, + Soluble, ± Partially Soluble, - Insoluble

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Synthesis of Polyimides

1. Two-Step Polymerization (via Poly(amic acid))

  • Step 1: Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride or tetrachlorophthalic anhydride) to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 8-24 hours to form a viscous poly(amic acid) solution.

  • Step 2: Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine). Stir the mixture at room temperature for several hours. The resulting polyimide will precipitate and can be collected by filtration, washed, and dried.

Characterization Techniques
  • Thermogravimetric Analysis (TGA):

    • A small sample (5-10 mg) of the polyimide film or powder is placed in a TGA instrument.

    • The sample is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss of the sample is recorded as a function of temperature. The Td5 and Td10 values are determined from the resulting TGA curve.

  • Limiting Oxygen Index (LOI) Test (ASTM D2863):

    • A vertically oriented sample of the polyimide is placed in a glass chimney.

    • A mixture of nitrogen and oxygen is flowed upwards through the chimney.

    • The top of the sample is ignited, and the oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

    • The LOI is the minimum percentage of oxygen that sustains combustion.

  • Dielectric Constant Measurement:

    • A thin film of the polyimide is placed between two electrodes to form a capacitor.

    • The capacitance of the sample is measured at a specific frequency (e.g., 1 MHz) using an LCR meter.

    • The dielectric constant is calculated from the measured capacitance, the thickness of the film, and the area of the electrodes.

  • Solubility Test:

    • A known amount of the polyimide powder (e.g., 10 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

    • The mixture is stirred at room temperature for 24 hours.

    • The solubility is determined qualitatively by visual inspection (e.g., completely dissolved, partially dissolved, or insoluble). For quantitative analysis, the undissolved polymer can be filtered, dried, and weighed.

Visualizing the Process: Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of polyimides.

Polyimide_Synthesis Dianhydride Dianhydride (e.g., Chlorinated Phthalic Anhydride) PolyamicAcid Poly(amic acid) Solution Dianhydride->PolyamicAcid Diamine Aromatic Diamine Diamine->PolyamicAcid Solvent Aprotic Polar Solvent (NMP, DMAc) Solvent->PolyamicAcid ThermalImidization Thermal Imidization (Heat Treatment) PolyamicAcid->ThermalImidization ChemicalImidization Chemical Imidization (Dehydrating Agent) PolyamicAcid->ChemicalImidization PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm PolyimidePowder Polyimide Powder ChemicalImidization->PolyimidePowder

Caption: General two-step synthesis pathway for polyimides.

Characterization_Workflow PolyimideSample Polyimide Sample (Film or Powder) TGA Thermogravimetric Analysis (TGA) PolyimideSample->TGA LOI Limiting Oxygen Index (LOI) PolyimideSample->LOI Dielectric Dielectric Constant Measurement PolyimideSample->Dielectric Solubility Solubility Test PolyimideSample->Solubility ThermalStability Thermal Stability Data (Td5, Td10, Char Yield) TGA->ThermalStability FlameRetardancy Flame Retardancy (LOI Value) LOI->FlameRetardancy ElectricalProperties Dielectric Properties (Dielectric Constant) Dielectric->ElectricalProperties Processability Solubility Profile Solubility->Processability

Caption: Experimental workflow for polyimide characterization.

A Comparative Analysis of Halogenated Linkers in Metal-Organic Framework (MOF) Synthesis: Tailoring Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the incorporation of different halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) into the organic linkers of Metal-Organic Frameworks (MOFs) can strategically tune their physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of halogenated MOFs, supported by experimental data and detailed protocols.

The functionalization of organic linkers is a cornerstone of MOF chemistry, allowing for the precise tuning of framework properties. Halogenation, in particular, has emerged as a powerful tool to modulate characteristics such as gas sorption, catalytic activity, and optical properties. The introduction of halogen atoms into the linker backbone can induce significant changes in the electronic and steric environment within the MOF, leading to enhanced performance in various applications.[1] This guide focuses on a comparative study of isoreticular MOF series where the only variable is the halogen substituent on the aromatic dicarboxylate linker.

Performance Comparison of Halogenated MOFs

The choice of halogen atom has a profound impact on the resulting MOF's properties. Below is a summary of quantitative data from studies on two different MOF families, JUK-8 and MOF-5/UiO-66, showcasing the influence of halogenation on CO2 uptake and optical band gaps, respectively.

Case Study 1: JUK-8 Series - CO2 Adsorption Properties

The JUK-8 series, a flexible MOF platform, demonstrates how halogenation can fine-tune gas adsorption properties, particularly CO2 uptake and gate-opening pressures.

MOF SeriesHalogen LinkerCO2 Gate-Opening Pressure (p/p₀ at 195 K)Maximum Molar CO2 Uptake (mmol/g)% Increase in CO2 Uptake vs. JUK-8
JUK-8H0.08~4.5N/A
JUK-8FFNot specified~4.50%
JUK-8ClCl0.78~4.50%
JUK-8BrBrNot specified~7.1559%
JUK-8IINot specified~6.6648%

Data synthesized from references[2][3][4][5][6].

The data clearly indicates that while lighter halogens (F, Cl) have a minimal effect on the maximum CO2 uptake, the larger, more polarizable bromine and iodine atoms significantly enhance the CO2 adsorption capacity of the JUK-8 framework.[2][3] This is attributed to favorable interactions between the CO2 molecules and the halogen atoms.[2]

Case Study 2: MOF-5 and UiO-66 Series - Optical Properties

Halogenation also plays a crucial role in tuning the electronic and optical properties of MOFs, such as their band gap.

MOF SeriesHalogen LinkerBand Gap (eV)
MOF-5-FF4.1
MOF-5-ClCl3.5
MOF-5-BrBr2.5
MOF-5-II1.5
UiO-66-I2INot specified

Data synthesized from references[7][8].

Quantum chemistry calculations on fully halogenated MOF-5 variants show a clear trend of decreasing band gap energy with increasing atomic number of the halogen.[8] This tunability of the band gap from the UV to the near-infrared region opens up possibilities for these materials in photocatalysis and optoelectronics.[8]

Experimental Protocols

The synthesis of halogenated MOFs typically involves a solvothermal reaction between a metal salt and the corresponding halogenated organic linker.

General Synthesis of Halogenated Dicarboxylate Linkers

The synthesis of the halogenated terephthalic acid linkers is a prerequisite for the MOF synthesis. A general procedure is as follows:

  • Starting Material: Commercially available di-methyl terephthalate (B1205515) or a suitable precursor.

  • Halogenation: Introduction of the desired halogen atom (F, Cl, Br, I) onto the aromatic ring using appropriate halogenating agents and reaction conditions. This step may require specific catalysts and solvents depending on the halogen.

  • Hydrolysis: The resulting halogenated di-methyl ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl).

  • Purification: The final halogenated terephthalic acid is purified by recrystallization.

General Solvothermal Synthesis of Isoreticular Halogenated MOFs (UiO-66 and IRMOF series)

This protocol provides a general guideline for the synthesis of isoreticular halogenated MOFs.

  • Precursor Solution Preparation:

    • Dissolve the metal salt (e.g., ZrCl4 for UiO-66, Zn(NO3)2·6H2O for IRMOFs) in a suitable solvent, typically N,N-dimethylformamide (DMF).[9][10]

    • In a separate container, dissolve the desired halogenated terephthalic acid linker in DMF.

  • Mixing and Reaction:

    • Combine the metal salt solution and the linker solution in a Teflon-lined autoclave or a sealed glass vial.

    • For some syntheses, a modulator such as benzoic acid or hydrochloric acid may be added to control crystal growth and reduce defects.[11]

    • Seal the reaction vessel and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 12 to 48 hours).[9][12]

  • Isolation and Purification:

    • After cooling the reaction vessel to room temperature, the crystalline product is collected by filtration or centrifugation.

    • The collected solid is washed multiple times with fresh DMF and then with a lower-boiling-point solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted starting materials and residual DMF from the pores.[9][10]

  • Activation:

    • The purified MOF is then "activated" by removing the solvent molecules from its pores. This is typically achieved by heating the sample under vacuum.[13]

    • Supercritical CO2 drying is another effective activation method that can prevent pore collapse and result in materials with higher surface areas.[10][13]

Visualizing the Process and Impact

The following diagrams illustrate the experimental workflow for synthesizing and characterizing halogenated MOFs, and the logical relationship between the choice of halogenated linker and the resulting MOF properties.

experimental_workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization s1 Metal Salt Solution s3 Solvothermal Reaction (e.g., in DMF) s1->s3 s2 Halogenated Linker Solution s2->s3 p1 Washing with Solvents s3->p1 Crude Product p2 Activation (Heating under Vacuum or Supercritical CO2 Drying) p1->p2 c1 PXRD (Phase Purity & Crystallinity) p2->c1 Activated MOF c2 Gas Sorption (BET Surface Area, Porosity) p2->c2 c3 Spectroscopy (e.g., UV-Vis for Band Gap) p2->c3 c4 Catalytic Testing p2->c4

General experimental workflow for the synthesis and characterization of halogenated MOFs.

logical_relationship cluster_linker Halogenated Linker Properties cluster_mof Resulting MOF Properties l1 Halogen Atom (F, Cl, Br, I) l2 Electronegativity & Polarizability l1->l2 l3 Size & Steric Hindrance l1->l3 m1 Pore Environment (Hydrophobicity, Polarity) l2->m1 m2 Electronic Structure (Band Gap) l2->m2 l3->m1 m3 Framework Stability (Thermal & Chemical) l3->m3 m4 Gas Adsorption (Capacity & Selectivity) m1->m4 m5 Catalytic Activity m2->m5

Influence of halogenated linker properties on the final characteristics of the MOF.

References

Performance of Phthalocyanine Pigments: A Comparative Analysis Based on Chlorinated Phthalic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the performance characteristics of copper phthalocyanine (B1677752) pigments derived from variously chlorinated phthalic acids. This report synthesizes available data on how the degree of chlorination impacts key performance indicators such as color, stability, and resistance properties.

The substitution of hydrogen with chlorine on the phthalic acid precursor molecule is a critical determinant of the final properties of copper phthalocyanine pigments. Generally, as the number of chlorine atoms increases, the pigment's color shifts from a blue to a green hue.[1][2][3] Highly chlorinated copper phthalocyanine, containing 13 or more chlorine atoms per molecule, is renowned for its bright green shade, high tinctorial strength, and exceptional resistance to light, heat, and various chemicals.[1][2] While direct, comprehensive comparative studies on pigments derived from the full range of chlorinated phthalic acids are limited, this guide consolidates available data to provide a comparative overview.

Performance Characteristics: A Tabular Summary

The following table summarizes the performance attributes of copper phthalocyanine pigments based on the degree of chlorination of the initial phthalic acid. It is important to note that this data is compiled from various sources, and in some instances, performance is inferred from qualitative descriptions in the literature.

Performance MetricPigment from Monochlorophthalic AcidPigment from Dichlorophthalic AcidPigment from Trichlorophthalic AcidPigment from Tetrachlorophthalic Acid (Highly Chlorinated CuPc)
Color Blue to Greenish-BlueBluish-GreenGreenBright, Yellowish-Green[1][2]
Lightfastness Good to ExcellentExcellentExcellentOutstanding[1][2]
Heat Stability GoodVery GoodVery GoodExcellent[1][2]
Acid Resistance GoodVery GoodVery GoodOutstanding (dilute acids)[1][2]
Alkali Resistance GoodVery GoodVery GoodOutstanding[1][2]
Solvent Resistance GoodVery GoodVery GoodOutstanding[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pigment performance. Below are generalized protocols for key experimental tests based on standard industry practices.

Pigment Synthesis via the Phthalic Anhydride-Urea Method

A common method for synthesizing chlorinated copper phthalocyanine pigments involves the reaction of a chlorinated phthalic anhydride (B1165640) with urea (B33335) in the presence of a copper salt and a catalyst.[5]

  • Reactant Charging: A reaction vessel is charged with the chlorinated phthalic anhydride, urea, a copper (I) or (II) salt (e.g., cuprous chloride), and a catalyst such as ammonium (B1175870) molybdate.[6]

  • Heating and Reaction: The mixture is heated to a temperature typically ranging from 180°C to 250°C.[4][6] The reaction is carried out in a high-boiling inert solvent or in a molten state (fusion process).[5]

  • Purification: The crude pigment is cooled and then purified. This often involves sequential washing with dilute acid and alkali solutions to remove unreacted starting materials and byproducts.[1]

  • Finishing: The purified pigment is then washed with water until neutral, dried, and ground to achieve the desired particle size and dispersibility.[4]

Performance Testing
  • Lightfastness: Pigment samples are incorporated into a vehicle (e.g., paint or plastic) and exposed to a standardized light source, such as a xenon arc lamp, under controlled conditions. The change in color is evaluated against a standard scale, such as the Blue Wool Scale (1-8), where 8 represents the highest lightfastness.

  • Heat Stability: The pigment is dispersed in a polymer, and the mixture is subjected to progressively higher temperatures in an injection molding machine or oven. The temperature at which a significant color change occurs is recorded as the heat stability limit.

  • Chemical and Solvent Resistance: The pigment is exposed to various chemicals (e.g., dilute acids and alkalis) and organic solvents. The degree of color change or bleeding is visually assessed. For a more quantitative measure, a sample of the pigment can be immersed in the solvent, and the discoloration of the solvent is observed.[4]

Visualizing Synthesis and Performance Relationships

The following diagrams illustrate the generalized workflow for pigment synthesis and the relationship between the chlorination of the phthalic acid precursor and the resulting pigment's color.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product ChlorinatedPhthalicAcid Chlorinated Phthalic Anhydride Heating Heating (180-250°C) ChlorinatedPhthalicAcid->Heating Urea Urea Urea->Heating CopperSalt Copper Salt CopperSalt->Heating Catalyst Catalyst Catalyst->Heating Purification Purification (Acid/Alkali Washing) Heating->Purification Finishing Finishing (Washing, Drying, Grinding) Purification->Finishing Pigment Chlorinated Copper Phthalocyanine Pigment Finishing->Pigment

Generalized workflow for the synthesis of chlorinated copper phthalocyanine pigments.

ChlorinationEffect Mono Monochloro- BlueGreen Blue to Greenish-Blue Mono->BlueGreen Di Dichloro- BluishGreen Bluish-Green Di->BluishGreen Tri Trichloro- Green Green Tri->Green Tetra Tetrachloro- YellowGreen Bright, Yellowish-Green Tetra->YellowGreen

References

Purity Analysis of Commercial 4-Chlorophthalic Acid Monosodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the purity of chemical reagents is a critical factor that can significantly influence experimental outcomes and product quality. This guide provides a comparative analysis of the purity of commercial 4-chlorophthalic acid monosodium salt and its alternatives, 3-chlorophthalic acid and tetrachlorophthalic anhydride. These compounds are often utilized as intermediates in the synthesis of pigments, agrochemicals, and pharmaceuticals.

This report details the typical purity levels and impurity profiles of these compounds based on commercially available data. Furthermore, it provides standardized experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration to enable a consistent and reproducible assessment of their purity.

Comparative Purity and Impurity Profile

The purity of 4-chlorophthalic acid monosodium salt and its alternatives can vary between suppliers and batches. The following table summarizes typical purity specifications and common impurities found in commercial-grade products. It is important to note that the purity of 4-chlorophthalic acid monosodium salt is often reported at a lower percentage due to the presence of significant amounts of starting materials and byproducts from its synthesis.

CompoundTypical Purity (%)Common Impurities
4-Chlorophthalic Acid Monosodium Salt 65 - 95%Phthalic Acid, Dichlorophthalic Acid, Sodium Chloride
3-Chlorophthalic Acid ≥ 98%Isomeric impurities, unreacted starting materials
Tetrachlorophthalic Anhydride ≥ 98%Hexachlorobenzene (HCB), Iodotrichlorophthalic anhydrides, other chlorinated compounds

Experimental Protocols for Purity Determination

To ensure accurate and comparable purity analysis, the following detailed experimental protocols for HPLC, GC, and titration are provided.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

HPLC is a versatile technique for the separation, identification, and quantification of the main component and its organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Reference standards for the main compound and known impurities

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting condition could be 30% acetonitrile, ramping up to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in the same solvent as the standards to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the UV absorbance maximum of the main compound (e.g., around 230 nm).

    • Column Temperature: 30 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas with those of the standards. Calculate the purity of the sample as a percentage area of the main peak relative to the total peak area, or by using the calibration curve for a more accurate quantification.

Gas Chromatography (GC) for Volatile Impurities and Byproducts

GC is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts. For acidic compounds, derivatization to more volatile esters is often necessary.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of aromatic acids or their esters (e.g., a mid-polarity column like a DB-5ms)

  • Data acquisition and processing software

Reagents:

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (as a catalyst for esterification)

  • A suitable extraction solvent (e.g., dichloromethane)

  • Reference standards for expected volatile impurities

Procedure:

  • Derivatization (Esterification):

    • Accurately weigh the sample into a reaction vial.

    • Add a known volume of anhydrous methanol and a catalytic amount of sulfuric acid.

    • Heat the mixture (e.g., at 60°C for 1 hour) to convert the carboxylic acids to their methyl esters.

    • After cooling, neutralize the excess acid and extract the esters into a suitable organic solvent.

  • Standard Preparation: Prepare standards of the expected impurities and the main compound by following the same derivatization procedure.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C (FID) or as per MS requirements

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the prepared standards and sample extracts into the GC.

  • Data Analysis: Identify and quantify the impurity peaks based on their retention times and peak areas relative to the standards.

Acid-Base Titration for Overall Purity Assay

Titration provides a cost-effective and rapid method for determining the total acidic content, which can be used to calculate the overall purity of the acidic compound. This method is particularly suitable for determining the assay of the main component, assuming acidic impurities are minimal.

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)

  • Magnetic stirrer

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of deionized water (for water-soluble salts) or a mixture of ethanol and water (for less soluble acids).

  • Titration Setup: Fill the burette with the standardized NaOH solution and record the initial volume. Place the dissolved sample in a beaker with a magnetic stir bar. If using a colorimetric indicator, add a few drops to the sample solution.

  • Titration: Slowly add the NaOH solution from the burette to the sample solution while stirring continuously. If using a pH meter, record the pH after each addition. If using an indicator, titrate until the endpoint is reached (a persistent color change).

  • Endpoint Determination: The equivalence point is the point at which the acid has been completely neutralized by the base. This can be determined from the inflection point of the titration curve (pH vs. volume of titrant) or by the color change of the indicator.

  • Calculation: Calculate the purity of the sample based on the volume of NaOH solution used, its concentration, the mass of the sample, and the stoichiometry of the acid-base reaction.

Visualizing the Analytical Workflow

To better illustrate the experimental process and the logical comparison, the following diagrams are provided.

PurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Commercial Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC Titration Titration Dissolution->Titration GC GC Analysis Derivatization->GC Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GC->Impurity Titration->Purity

Experimental workflow for purity analysis.

PurityComparison C1 4-Chlorophthalic Acid Monosodium Salt Purity Assay (%) C1->Purity Impurities Impurity Profile C1->Impurities Method Analytical Method C1->Method C2 3-Chlorophthalic Acid C2->Purity C2->Impurities C2->Method C3 Tetrachlorophthalic Anhydride C3->Purity C3->Impurities C3->Method R1 Lower Purity, Multiple Impurities R2 High Purity, Fewer Impurities R3 High Purity, Specific Byproducts Impurities->R1 Impurities->R2 Impurities->R3

Logical comparison of purity assessment.

A Guide to Inter-Laboratory Comparison of 4-Chlorophthalic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the analysis of 4-chlorophthalic acid, a compound of interest in various chemical and pharmaceutical processes. The objective of this guide is to present a framework for assessing the proficiency of different laboratories in quantifying 4-chlorophthalic acid, thereby ensuring data reliability and comparability across studies. The following sections detail the experimental design, analytical methodologies, and a comparative analysis of the generated data.

Data Presentation: Quantitative Analysis of 4-Chlorophthalic Acid

An inter-laboratory comparison was designed to assess the capability of five distinct laboratories to quantify 4-chlorophthalic acid in a standardized sample. Each laboratory received a sample with a certified reference concentration of 25.00 µg/mL. The laboratories were permitted to use their in-house validated analytical methods. A summary of the results reported by each laboratory is presented in the table below.

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)
Lab AHPLC-UV24.580.4598.3
Lab BGC-MS25.210.82100.8
Lab CHPLC-UV23.950.6895.8
Lab DUPLC-MS/MS24.910.2199.6
Lab EHPLC-DAD24.750.5599.0

Experimental Protocols

The following provides a generalized experimental protocol based on the most common analytical technique employed in the hypothetical inter-laboratory comparison, High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of 4-chlorophthalic acid in a provided sample using HPLC with UV detection.

Materials:

  • 4-Chlorophthalic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sample containing an unknown concentration of 4-chlorophthalic acid

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 4-chlorophthalic acid (100 µg/mL) by accurately weighing the reference standard and dissolving it in a known volume of acetonitrile/water (50:50 v/v).

    • Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 60 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Dilute the provided sample with the mobile phase to a concentration expected to fall within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 240 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample in triplicate.

    • Record the peak area of 4-chlorophthalic acid for all injections.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 4-chlorophthalic acid in the sample by interpolating its peak area from the calibration curve.

    • Calculate the mean concentration and standard deviation from the triplicate injections.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical process for evaluating the performance of the participating laboratories.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Reference Material Preparation B Sample Homogenization & Distribution A->B C Sample Analysis by Participating Labs B->C D Data Submission C->D E Statistical Analysis D->E F Performance Assessment E->F G ILC Report F->G Final Report G cluster_consensus Consensus Value Determination cluster_performance Performance Evaluation A Individual Laboratory Results (Mean, SD) B Calculate Robust Mean of All Results A->B C Calculate Z-Scores for Each Laboratory A->C D Assess Recovery and Precision A->D B->C E Acceptable Performance? C->E D->E F Satisfactory E->F Yes G Unsatisfactory (Investigation Required) E->G No

Spectroscopic comparison of 3-chlorophthalic acid and 4-chlorophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of 3-chlorophthalic acid and 4-chlorophthalic acid, two constitutional isomers with distinct physical and chemical properties that influence their spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control.

Introduction

3-Chlorophthalic acid and 4-chlorophthalic acid are chlorinated derivatives of phthalic acid. The position of the chlorine atom on the benzene (B151609) ring significantly impacts the electronic environment of the molecule, leading to distinguishable features in their respective spectra. Understanding these differences is crucial for accurate identification and characterization. This guide presents a comparative analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for 3-chlorophthalic acid and 4-chlorophthalic acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
3-Chlorophthalic Acid ~7.6-7.8m-Aromatic Protons
~10.0-13.0br s-Carboxylic Acid Protons
4-Chlorophthalic Acid ~7.8-8.0m-Aromatic Protons
~10.0-13.0br s-Carboxylic Acid Protons

Note: Precise chemical shifts and coupling constants for ¹H NMR can vary depending on the solvent and concentration. The data presented are typical expected ranges.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
3-Chlorophthalic Acid ~165-175C=O (Carboxylic Acid)
~125-140Aromatic Carbons
4-Chlorophthalic Acid ~165-175C=O (Carboxylic Acid)
~125-145Aromatic Carbons

Note: The chemical shifts of the aromatic carbons will differ between the two isomers due to the different substitution patterns.

Table 3: FTIR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
3-Chlorophthalic Acid ~2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1475C=C stretch (Aromatic)
~700-800C-Cl stretch
4-Chlorophthalic Acid ~2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1490C=C stretch (Aromatic)
~800-900C-H bend (Aromatic, out-of-plane)
~700-800C-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Chlorophthalic Acid 200/202 (³⁵Cl/³⁷Cl isotopes)183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 138 ([M-2COOH]⁺), 110
4-Chlorophthalic Acid 200/202 (³⁵Cl/³⁷Cl isotopes)183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 138 ([M-2COOH]⁺), 110

Note: The relative intensities of fragment ions may differ between the isomers, reflecting differences in the stability of the resulting carbocations.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation : Dissolve 10-20 mg of the chlorophthalic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[1]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (30-50 mg) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

2. FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[2][3] Press the mixture in a hydraulic press to form a thin, transparent pellet.[3][4]

  • Data Acquisition : Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for more volatile derivatives).

  • Ionization : Utilize electron ionization (EI) with a standard electron energy of 70 eV.[5][6]

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu) to observe the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow and Structural Comparison

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample3 3-Chlorophthalic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample3->NMR FTIR FTIR Spectroscopy Sample3->FTIR MS Mass Spectrometry Sample3->MS Sample4 4-Chlorophthalic Acid Sample4->NMR Sample4->FTIR Sample4->MS Process Spectral Interpretation NMR->Process FTIR->Process MS->Process Compare Comparative Analysis Process->Compare Structural_Comparison cluster_isomers Isomeric Structures cluster_effects Influence on Spectra cluster_spectra Expected Spectroscopic Differences 3-CPA 3-Chlorophthalic Acid (1,2,3-substitution) Symmetry Molecular Symmetry 3-CPA->Symmetry Lower Electronic Electronic Effects (Inductive & Resonance) 3-CPA->Electronic 4-CPA 4-Chlorophthalic Acid (1,2,4-substitution) 4-CPA->Symmetry Higher 4-CPA->Electronic NMR_diff ¹H & ¹³C NMR: Different chemical shifts and coupling patterns Symmetry->NMR_diff IR_diff FTIR: Variations in fingerprint region (C-H bending) Symmetry->IR_diff Electronic->NMR_diff Electronic->IR_diff MS_diff Mass Spec: Potential differences in fragment ion intensities Electronic->MS_diff

References

A Comparative Guide to the Synthesis of 4-Chlorophthalic Anhydride: Efficacy of Catalytic and Non-Catalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-chlorophthalic anhydride (B1165640), a crucial intermediate in the production of high-performance polymers, pharmaceuticals, and dyes, can be approached through several synthetic pathways. For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route hinges on factors such as yield, purity, cost, and scalability. This guide provides a comparative analysis of the primary methods for synthesizing 4-chlorophthalic anhydride, with a focus on the efficacy of different catalytic systems and a detailed examination of non-catalytic alternatives.

Two Primary Synthetic Pathways

The production of 4-chlorophthalic anhydride is predominantly achieved through two distinct chemical strategies:

  • Direct Chlorination of Phthalic Anhydride Derivatives: This method involves the electrophilic substitution of chlorine onto a pre-existing phthalic acid or anhydride backbone. It is a non-catalytic approach in the context of metal-catalyzed oxidation.

  • Catalytic Vapor-Phase Oxidation of 4-Chloro-o-xylene (B146410): Analogous to the industrial production of phthalic anhydride, this route employs a catalyst to oxidize 4-chloro-1,2-dimethylbenzene with air or another oxygen source.

Below, we delve into the specifics of each pathway, presenting available performance data and detailed experimental protocols.

Catalytic Vapor-Phase Oxidation of 4-Chloro-o-xylene

The catalytic oxidation of substituted xylenes (B1142099) is a cornerstone of industrial organic synthesis. For the production of 4-chlorophthalic anhydride, this process would involve the reaction of 4-chloro-o-xylene with oxygen over a heterogeneous catalyst at elevated temperatures. The most extensively studied and commercially utilized catalysts for the analogous oxidation of o-xylene (B151617) to phthalic anhydride are based on vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).

While specific performance data for the catalytic oxidation of 4-chloro-o-xylene is limited in publicly available literature, a significant challenge is the potential for the formation of isomeric byproducts, such as 3-chlorophthalic anhydride, which can complicate purification and reduce the yield of the desired product.[1] However, the extensive research on catalysts for phthalic anhydride production provides a strong basis for comparing their potential efficacy in the synthesis of its chlorinated derivative.

Comparison of V₂O₅-TiO₂ Based Catalysts

The following table summarizes the performance of various V₂O₅-TiO₂ based catalyst systems in the oxidation of o-xylene, which serves as a model for their expected behavior in the oxidation of 4-chloro-o-xylene. Key performance indicators include reaction temperature, o-xylene conversion, and the molar yield of phthalic anhydride.

Catalyst SystemSupportPromotersReaction Temperature (°C)o-Xylene Conversion (%)Phthalic Anhydride Molar Yield (%)Key Characteristics & References
V₂O₅-TiO₂ Anatase TiO₂None320 - 380High>70The industry standard; surface vanadia species are the active sites.[2]
V₂O₅-TiO₂-K₂SO₄ AlundumK₂SO₄440 - 480High>90 (implied)Potassium sulfate (B86663) promoter can improve selectivity and catalyst lifespan.
V₂O₅-TiO₂ with P & Rb Inert spheresPhosphorus, Rubidium350 - 500HighHighZoned catalyst bed with different promoters to optimize reaction stages.
V₂O₅-ZrO₂ ZirconiaNone>410High>50Zirconia support offers high-temperature stability, potentially improving selectivity at elevated temperatures compared to TiO₂.[3]
Sinopec BC-269 TiO₂Proprietary343 - 360HighWeight yield ≥112.5%Commercial catalyst designed for high o-xylene loading and purity of product.[4]

Note: The yield data is for the oxidation of o-xylene to phthalic anhydride and should be considered as an indicator of potential catalyst performance for 4-chloro-o-xylene, where selectivity would be a critical, and likely lower, parameter.

Experimental Protocol: Catalytic Oxidation of o-Xylene (General Procedure)

This protocol describes a general procedure for evaluating catalyst performance in a fixed-bed reactor, which can be adapted for 4-chloro-o-xylene.

  • Catalyst Preparation: A V₂O₅/TiO₂(anatase) catalyst can be prepared by impregnating TiO₂ support with an aqueous solution of vanadium oxalate, followed by drying at 110°C and calcination at 450°C for several hours.[2]

  • Reactor Setup: A fixed-bed reactor (e.g., a stainless steel tube) is packed with the catalyst. The reactor is placed in a furnace to maintain the desired reaction temperature.

  • Reaction Execution: A feed gas consisting of 1-2 mole % o-xylene in air is passed through the catalyst bed at a defined space velocity (e.g., 2000-3000 h⁻¹).[2] The reaction temperature is carefully controlled within the range of 320-420°C.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the solid products, including phthalic anhydride and any byproducts. The product composition is then analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the yield of 4-chlorophthalic anhydride.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Impregnation of TiO2 support with vanadium precursor p2 Drying at 110°C p1->p2 p3 Calcination at 450°C p2->p3 r1 Packing of catalyst in fixed-bed reactor p3->r1 r2 Introduction of 4-chloro-o-xylene and air mixture r1->r2 r3 Heating to reaction temperature (320-420°C) r2->r3 a1 Cooling of reactor effluent r3->a1 a2 Condensation and collection of product a1->a2 a3 Analysis by GC or HPLC a2->a3

Catalytic oxidation experimental workflow.

Direct Chlorination of Phthalic Anhydride Derivatives

A more direct and seemingly higher-yielding route to pure 4-chlorophthalic anhydride is the chlorination of a phthalic anhydride derivative, typically monosodium phthalate, in an aqueous medium.[1][5][6] This method avoids the challenges of isomeric separation associated with the catalytic oxidation of a substituted xylene.

A pilot plant study has demonstrated the feasibility of this approach, achieving high purity and good yields.[6]

Performance Data for the Chlorination Route
ParameterValueReference
Starting MaterialPhthalic anhydride (converted to sodium salt in situ)[6]
Chlorinating AgentChlorine gas[6]
Reaction MediumAqueous[6]
pH4.5 - 5.5[6]
Reaction Temperature55 - 65°C[6]
Reaction Time180 - 220 min[6]
Phthalic Anhydride Conversion84.4%[6]
4-Chlorophthalic Anhydride Yield 50 - 60% [6]
Product Purity (after purification) >98.5% (HPLC) [6]
Experimental Protocol: Synthesis by Direct Chlorination

The following protocol is based on a pilot-plant scale synthesis.[6]

  • Formation of Sodium Salt: Phthalic anhydride is neutralized with sodium hydroxide (B78521) in an aqueous medium to form the monosodium salt of phthalic acid.

  • Chlorination: The reaction mixture's pH is adjusted to 4.5-5.5. Chlorine gas is then introduced into the solution while maintaining the temperature between 55-65°C for 3-4 hours.

  • Acidification and Dehydration: After the reaction, the mixture is acidified to precipitate 4-chlorophthalic acid. The isolated acid is then dehydrated, typically by heating, to form the anhydride.

  • Purification: The crude 4-chlorophthalic anhydride is purified by rectification (distillation under reduced pressure) to achieve a purity of over 98.5%.

chlorination_pathway start Phthalic Anhydride step1 Neutralization (NaOH, H₂O) start->step1 intermediate1 Monosodium Phthalate step1->intermediate1 step2 Chlorination (Cl₂, pH 4.5-5.5, 55-65°C) intermediate1->step2 intermediate2 Sodium Salt of 4-Chlorophthalic Acid step2->intermediate2 step3 Acidification & Dehydration intermediate2->step3 product 4-Chlorophthalic Anhydride step3->product step4 Rectification product->step4 final_product High-Purity 4-Chlorophthalic Anhydride (>98.5%) step4->final_product

References

A Comparative Guide to the Synthetic Routes of 4-Chlorophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-chlorophthalic acid, a key intermediate in the production of various pharmaceuticals, polymers, and dyes, can be achieved through several distinct chemical pathways. The selection of an appropriate synthetic route is critical, as it directly impacts the overall yield, purity of the final product, and the economic viability of the process. This guide provides a comprehensive comparison of the three primary synthetic routes to 4-chlorophthalic acid, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthetic Yields

The efficiency of different synthetic strategies for producing 4-chlorophthalic acid varies significantly. The following table summarizes the reported yields for the three main routes: direct chlorination of phthalic anhydride (B1165640), oxidation of 4-chloro-o-xylene (B146410), and a Diels-Alder reaction followed by aromatization.

Synthetic RouteStarting MaterialsKey IntermediatesReported YieldPurityKey Considerations
Direct Chlorination of Phthalic Anhydride Phthalic anhydride, ChlorineMonosodium salt of 4-chlorophthalic acid50-60%>98%Moderate yield, potential for isomeric impurities (3-chlorophthalic acid), requires careful pH control.
Oxidation of 4-chloro-o-xylene 4-chloro-o-xylene, Oxidizing agent (e.g., KMnO₄)-Lower recoveryVariableLong technical process, formation of isomeric byproducts leading to lower total recovery of the desired isomer.
Diels-Alder Reaction and Aromatization Maleic anhydride, 2-chloro-1,3-butadiene (Chloroprene)4-chlorotetrahydrophthalic anhydride>85%>99%High overall yield, avoids significant isomeric impurities, requires handling of volatile diene.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route, from starting materials to the final product, is illustrated in the following diagram.

G cluster_0 Direct Chlorination cluster_1 Oxidation cluster_2 Diels-Alder & Aromatization PA Phthalic Anhydride CPA_Na Monosodium 4-Chlorophthalate PA->CPA_Na  Cl2, NaOH(aq) Cl2 Chlorine CPA 4-Chlorophthalic Acid CPA_Na->CPA  H+ Final_Product 4-Chlorophthalic Acid/ Anhydride COX 4-Chloro-o-xylene CPA2 4-Chlorophthalic Acid COX->CPA2  [O] Oxidant Oxidizing Agent MA Maleic Anhydride CTPA 4-Chlorotetrahydro- phthalic Anhydride MA->CTPA  Diels-Alder Chloroprene 2-Chloro-1,3-butadiene Chloroprene->CTPA CPA3 4-Chlorophthalic Anhydride CTPA->CPA3  Aromatization (e.g., Br2)

Caption: Synthetic routes to 4-chlorophthalic acid.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for researchers with a foundational knowledge of organic synthesis.

Route 1: Direct Chlorination of Phthalic Anhydride

This method involves the direct chlorination of phthalic anhydride in an aqueous medium. The reaction proceeds via the formation of the monosodium salt of phthalic acid, followed by chlorination and subsequent acidification.

Materials:

  • Phthalic anhydride

  • Sodium hydroxide (B78521) (NaOH)

  • Chlorine (Cl₂) gas

  • Hydrochloric acid (HCl)

Procedure:

  • A suspension of phthalic anhydride in water is prepared in a reaction vessel equipped with a stirrer, gas inlet, and pH probe.

  • A solution of sodium hydroxide is added to the suspension to form the monosodium salt of phthalic acid, maintaining the pH of the system.

  • Chlorine gas is then bubbled through the solution at a controlled rate while maintaining the reaction temperature between 55-65°C. The pH is carefully controlled within the range of 4.5-5.5 by the addition of a weak alkali solution as needed.[1]

  • The reaction is monitored for completeness (typically 3-4 hours).

  • Upon completion, the reaction mixture is cooled, and the resulting crude monosodium salt of 4-chlorophthalic acid is collected by filtration.

  • The crude salt is then dissolved in water and acidified with hydrochloric acid to precipitate 4-chlorophthalic acid.

  • The precipitated 4-chlorophthalic acid is collected by filtration, washed with water, and dried. The resulting acid can be converted to the anhydride by heating.

Route 2: Oxidation of 4-chloro-o-xylene

This classical approach involves the oxidation of the methyl groups of 4-chloro-o-xylene to carboxylic acids. While conceptually straightforward, this method is often hampered by a lack of selectivity and the formation of isomeric byproducts, leading to a lower overall yield of the desired 4-chlorophthalic acid. The process is described as lengthy and resulting in a lower total recovery of the 4-chloro isomer compared to the 3-chloro isomer.[2]

Route 3: Diels-Alder Reaction and Aromatization

This elegant and high-yielding route utilizes a [4+2] cycloaddition between maleic anhydride and 2-chloro-1,3-butadiene (chloroprene), followed by an aromatization step to furnish the final product.

Materials:

  • Maleic anhydride

  • 2-chloro-1,3-butadiene (Chloroprene)

  • Phenothiazine or diethylhydroxylamine (inhibitor)

  • Liquid bromine (Br₂)

Procedure:

Step 1: Diels-Alder Cycloaddition

  • Maleic anhydride and a small amount of an inhibitor (phenothiazine or diethylhydroxylamine) are charged into a reactor.

  • Chloroprene is added to the reactor while maintaining the temperature between 45-60°C.

  • The reaction mixture is stirred for 3-6 hours to yield 4-chlorotetrahydrophthalic anhydride. A yield of 85% for this intermediate has been reported.[2]

Step 2: Aromatization

  • The crude 4-chlorotetrahydrophthalic anhydride from the previous step is heated.

  • Liquid bromine is added dropwise to the heated intermediate. The addition rate and temperature are carefully controlled.

  • The reaction mixture is stirred until the aromatization is complete.

  • The resulting 4-chlorophthalic anhydride can be purified by vacuum distillation or crystallization. An overall yield of over 85% for the two steps has been reported.

Conclusion

For researchers and professionals in drug development, the choice of a synthetic route to 4-chlorophthalic acid should be guided by a balance of yield, purity requirements, and process scalability. The Diels-Alder reaction followed by aromatization stands out as the most efficient method, offering a significantly higher yield and purity compared to the other routes. While the direct chlorination of phthalic anhydride provides a moderate yield, it requires stringent pH control to minimize the formation of isomeric impurities. The oxidation of 4-chloro-o-xylene , on the other hand, is generally less favorable due to its lower selectivity and more complex purification process. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection of the most suitable synthetic strategy for your research and development needs.

References

A Comparative Analysis of the Stability of Halogenated Phthalic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the inherent stability of chemical compounds is paramount. Halogenated phthalic acids, a class of molecules utilized in the synthesis of various polymers, pharmaceuticals, and other high-performance materials, exhibit a range of stabilities influenced by the nature and position of their halogen substituents. This guide provides a comparative overview of the thermal, chemical, and photochemical stability of key halogenated phthalic acids, supported by available experimental data and detailed methodologies for assessing these properties.

Comparative Stability Data

The stability of a halogenated phthalic acid is a critical determinant of its suitability for various applications, influencing its shelf-life, degradation pathways, and potential environmental impact. The following table summarizes key stability parameters for tetrafluoro-, tetrachloro-, and tetrabromophthalic acids based on available data.

CompoundMolecular FormulaCAS NumberMelting Point (°C)Decomposition Temperature (°C)Notes on Stability
Tetrafluorophthalic acid C₈H₂F₄O₄652-03-9149 - 156[1]~275 - 277Fluorination is known to enhance thermal and chemical resistance in polymers.[1]
Tetrachlorophthalic acid C₈H₂Cl₄O₄651-46-7~98>150 (for anhydride)[2]The corresponding anhydride (B1165640) is sensitive to moisture and reacts with water.[3]
Tetrabromophthalic acid C₈H₂Br₄O₄13810-83-8Not availableNot availableThe anhydride is moisture-sensitive and reacts exothermically with water.[4][5] Expected to be persistent in the environment.[6]

Key Stability Considerations

The stability of halogenated phthalic acids can be assessed across three primary domains: thermal, chemical, and photochemical.

Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. For halogenated phthalic acids, this is often indicated by their melting and decomposition points. The data suggests that the thermal stability of the fully halogenated phthalic acids is substantial, with decomposition generally occurring at temperatures well above their melting points. The high melting point of the chlorinated and brominated anhydrides further attests to their thermal robustness.[3][7]

A significant thermal degradation pathway for some halogenated aromatic carboxylic acids is decarboxylation, which can be induced by heating in the presence of water at temperatures ranging from 80°C to 180°C.[8] For instance, 2,3,4,5-tetrafluorobenzoic acid is synthesized through the decarboxylation of tetrafluorophthalic acid.[9]

Chemical Stability

Chemical stability encompasses a compound's resistance to degradation in the presence of other chemical entities, such as water (hydrolysis) or reactive oxygen species (oxidation). A primary concern for these compounds, particularly in their anhydride form, is their susceptibility to hydrolysis.

The presence of halogen atoms on the aromatic ring can also influence the compound's susceptibility to biodegradation. While halogenated aromatic compounds are generally persistent, some microorganisms have been shown to metabolize them, often through dehalogenation or decarboxylation reactions.[12][13][14][15]

Photochemical Stability

Photochemical stability refers to a compound's ability to resist degradation upon exposure to light. While specific studies on the photodegradation of halogenated phthalic acids are limited, research on related compounds, such as phthalic acid esters, provides insight into potential degradation pathways.[16][17][18] These pathways can involve cleavage of the ester bond, reactions with photochemically generated radicals, and modifications to the aromatic ring.[16] The nature of the halogen substituent can significantly influence the rate and mechanism of photodegradation. Generally, halogenated aromatic compounds can undergo photochemical degradation, and the efficiency of this process can be influenced by the surrounding medium and the presence of photosensitizers.[19]

Experimental Protocols

To provide a standardized framework for evaluating the stability of halogenated phthalic acids, the following experimental protocols are described.

Thermal Stability Assessment (Thermogravimetric Analysis)

Objective: To determine the decomposition temperature of the halogenated phthalic acid.

Methodology:

  • A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in a thermogravimetric analysis (TGA) instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is determined as the temperature at which a significant weight loss is observed.

Chemical Stability Assessment (Hydrolysis)

Objective: To determine the rate of hydrolysis of the halogenated phthalic acid or its corresponding anhydride.

Methodology:

  • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., acetonitrile).

  • The stock solution is added to aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to a final desired concentration.

  • The solutions are incubated at a constant temperature (e.g., 25 °C or 37 °C).

  • Aliquots are withdrawn at various time points and the reaction is quenched (e.g., by adding a strong acid or base and/or cooling).

  • The concentration of the remaining parent compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The rate of hydrolysis is determined by plotting the concentration of the parent compound versus time and fitting the data to an appropriate kinetic model.

Photochemical Stability Assessment

Objective: To evaluate the degradation of the halogenated phthalic acid upon exposure to light.

Methodology:

  • A solution of the test compound is prepared in a photochemically inert solvent (e.g., acetonitrile (B52724) or water).

  • The solution is placed in a quartz cuvette or a photoreactor.

  • The solution is irradiated with a light source of a specific wavelength or a broad-spectrum lamp simulating sunlight.

  • A control sample is kept in the dark under the same conditions.

  • Aliquots are taken from both the irradiated and control samples at various time intervals.

  • The concentration of the parent compound is determined by HPLC or a similar analytical technique.

  • The extent of photodegradation is calculated by comparing the concentration of the compound in the irradiated sample to that in the dark control.

Visualizing Stability Assessment and Degradation Pathways

To better illustrate the processes involved in stability testing and the potential degradation routes of halogenated phthalic acids, the following diagrams are provided.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution Thermal Thermal Stress (e.g., TGA) Prep->Thermal Incubate under stress Chemical Chemical Stress (e.g., Hydrolysis at various pH) Prep->Chemical Incubate under stress Photo Photochemical Stress (e.g., UV/Vis Irradiation) Prep->Photo Incubate under stress Analysis Analytical Quantification (e.g., HPLC, LC-MS) Thermal->Analysis Sample at time points Chemical->Analysis Sample at time points Photo->Analysis Sample at time points Results Determine Degradation Rate / Decomposition Temperature Analysis->Results Data Processing Degradation_Pathways cluster_degradation Degradation Products HPA Halogenated Phthalic Acid / Anhydride Decarboxy Decarboxylated Products (Halogenated Benzoic Acids) HPA->Decarboxy Thermal Stress / Enzymatic Hydrolysis Ring-Opened Diacid (from Anhydride) HPA->Hydrolysis Chemical Stress (Water) Photo_Products Photodegradation Products (e.g., hydroxylated species, dehalogenated compounds) HPA->Photo_Products Photochemical Stress (Light)

References

An Economic Analysis of 4-Chlorophthalic Acid Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Chlorophthalic acid, a crucial building block in the production of various pharmaceuticals, polymers, and dyes, can be synthesized through several methods. This guide provides an objective comparison of the most common synthesis routes, supported by experimental data and detailed protocols to aid in selecting the most economically viable and practical approach for your laboratory or industrial needs.

This analysis focuses on three primary methods for the synthesis of 4-chlorophthalic acid or its anhydride (B1165640): the chlorination of phthalic anhydride, the Diels-Alder reaction followed by aromatization, and the oxidation of 4-chloro-o-xylene (B146410). Each method is evaluated based on reaction yield, cost of starting materials, complexity of the procedure, and purification requirements.

Method 1: Chlorination of Phthalic Anhydride or its Monosodium Salt

This is a widely used industrial method for producing 4-chlorophthalic anhydride. The process involves the direct chlorination of phthalic anhydride or its monosodium salt in an aqueous medium.

Experimental Protocol:

A typical laboratory-scale synthesis involves dissolving phthalic anhydride in an aqueous solution of sodium hydroxide (B78521) to form monosodium phthalate.[1] The solution's pH is maintained between 4.5 and 5.5.[2] Chlorine gas is then bubbled through the solution at a controlled temperature, typically between 55-65°C, for a period of 3 to 3.5 hours.[2] Following the reaction, the product is isolated, acidified, dehydrated, and purified by rectification to yield 4-chlorophthalic anhydride with a purity of over 98.5%.[2]

Economic Analysis:

This method utilizes readily available and relatively inexpensive starting materials, namely phthalic anhydride and chlorine gas. The reported yields for the final 4-chlorophthalic anhydride product are in the range of 50-60%.[2][3] A significant drawback of this method is the formation of the undesired 3-chlorophthalic anhydride isomer and dichlorinated byproducts.[3] The separation of these isomers requires fractional distillation (rectification), which can be energy-intensive and contribute significantly to the overall production cost, especially at an industrial scale.

dot

Caption: Synthesis of 4-Chlorophthalic Anhydride via Chlorination.

Method 2: Diels-Alder Reaction and Aromatization

This synthetic route involves a [4+2] cycloaddition between maleic anhydride and 2-chloro-1,3-butadiene to form 4-chlorotetrahydrophthalic anhydride, which is subsequently aromatized to yield 4-chlorophthalic anhydride.

Experimental Protocol:

Step 1: Synthesis of 4-Chlorotetrahydrophthalic Anhydride Maleic anhydride is dissolved in a suitable solvent like toluene. 2-chloro-1,3-butadiene (chloroprene) dissolved in xylene is then added slowly to the solution. The reaction mixture is heated at approximately 55°C for three hours. After the reaction, the solvents are removed by distillation, and the crude product is purified by distillation under reduced pressure to afford 4-chlorotetrahydrophthalic anhydride.[4]

Step 2: Aromatization to 4-Chlorophthalic Anhydride The 4-chlorotetrahydrophthalic anhydride is mixed with activated carbon in a high-boiling solvent such as 1,2,4-trichlorobenzene. The mixture is heated to 230°C for eight hours while a constant flow of air is passed through the solution. After filtration to remove the activated carbon, the solvent is removed under vacuum to yield 4-chlorophthalic anhydride.[5]

Economic Analysis:

This method offers a high yield for the initial Diels-Alder reaction, with reported yields of 4-chlorotetrahydrophthalic anhydride around 85%.[4] The subsequent aromatization step has a reported yield of 67%.[5] However, the starting material, 2-chloro-1,3-butadiene, is more expensive than the raw materials used in the chlorination of phthalic anhydride. The high temperature required for the aromatization step also contributes to higher energy costs. Furthermore, patents suggest that this route can be prohibitively costly and may lead to isomeric mixtures that are difficult to separate, which would increase purification costs.[4]

dot

Caption: Synthesis of 4-Chlorophthalic Anhydride via Diels-Alder Reaction.

Method 3: Oxidation of 4-Chloro-o-xylene

This method involves the catalytic oxidation of 4-chloro-o-xylene to produce a mixture of 4-chlorophthalic acid and its anhydride.

Experimental Protocol:

The oxidation of 4-chloro-o-xylene is typically carried out in an acetic acid solvent in the presence of a metal catalyst, which often comprises cobalt.[6] The reaction mixture is heated in the presence of an oxygen source to yield a product mixture containing 4-chlorophthalic acid and 4-chlorophthalic anhydride.[6] The specific reaction conditions, such as temperature, pressure, and catalyst concentration, can be optimized to influence the product distribution and yield.

Economic Analysis:

The starting material, 4-chloro-o-xylene, is a readily available chemical. This method avoids the use of hazardous reagents like chlorine gas. However, the oxidation process can lead to the formation of byproducts, including partially oxidized intermediates and products from the oxidation of the solvent itself. The separation of 4-chlorophthalic acid from its anhydride and other impurities can be complex and may require significant downstream processing, adding to the overall cost. A patent for this process highlights the production of a product mixture, suggesting that purification is a key consideration.[6]

dot

Caption: Synthesis of 4-Chlorophthalic Acid/Anhydride via Oxidation.

Comparative Summary

FeatureMethod 1: ChlorinationMethod 2: Diels-AlderMethod 3: Oxidation
Starting Materials Phthalic Anhydride, ChlorineMaleic Anhydride, 2-Chloro-1,3-butadiene4-Chloro-o-xylene, Oxygen
Reported Yield 50-60% (anhydride)[2][3]85% (intermediate)[4], 67% (aromatization)[5]Not specified in detail
Key Advantages Inexpensive starting materialsHigh yield in the initial stepAvoids hazardous chlorine gas
Key Disadvantages Formation of isomers, energy-intensive purificationExpensive starting material, high-temperature aromatization, potential for difficult-to-separate isomers[4]Formation of byproducts, potentially complex purification[6]
Purification Rectification (fractional distillation)[2]Distillation, filtration, concentration under vacuum[4][5]Not specified in detail, likely involves separation of acid and anhydride

Conclusion

The choice of the most suitable synthesis method for 4-chlorophthalic acid depends on several factors, including the scale of production, available equipment, and the desired purity of the final product.

  • For large-scale industrial production , the chlorination of phthalic anhydride is often the most economically attractive route due to the low cost of raw materials. However, significant investment in purification infrastructure is necessary to separate the isomeric byproducts.

  • The Diels-Alder reaction offers a high-yielding initial step but is hampered by the cost of 2-chloro-1,3-butadiene and the energy-intensive aromatization step. This route may be more suitable for smaller-scale synthesis where the higher cost of the starting material is less of a concern and high initial conversion is prioritized.

  • The oxidation of 4-chloro-o-xylene presents a potentially safer alternative by avoiding the use of chlorine gas. However, the economic viability of this method is highly dependent on the efficiency of the purification process to separate the desired product from a complex mixture.

Further process optimization and detailed cost analysis for specific production scenarios are recommended to make a definitive selection. This guide provides a foundational understanding of the key economic and practical considerations for each of the primary synthetic routes to 4-chlorophthalic acid.

References

Safety Operating Guide

Proper Disposal of 4-Chlorophthalic Acid Monosodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Chlorophthalic Acid Monosodium Salt, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of 4-Chlorophthalic acid monosodium salt, a halogenated aromatic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for 4-Chlorophthalic acid monosodium salt was not located, the closely related compound, 4-Chlorophthalic anhydride, is known to be a hazardous substance. Therefore, it is prudent to handle the monosodium salt with a high degree of caution.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with handling 4-Chlorophthalic acid monosodium salt dictates the mandatory use of appropriate personal protective equipment.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Containment: For solid spills, carefully sweep the material, avoiding dust generation. For solutions, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Waste Disposal Workflow

The disposal of 4-Chlorophthalic acid monosodium salt must follow a structured and compliant workflow. As a halogenated organic compound, it is classified as hazardous waste and requires specialized disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Designated, Compatible Container A->B C Securely Seal the Container B->C D Label Container: 'Hazardous Waste - Halogenated Organic Compound' C->D E Store in a Designated Secondary Containment Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F G Incineration at a Permitted Facility F->G

Figure 1. Step-by-step workflow for the proper disposal of 4-Chlorophthalic acid monosodium salt.

Detailed Disposal Procedures

Step 1: Waste Segregation and Collection

Due to its halogenated nature, 4-Chlorophthalic acid monosodium salt waste must be segregated from non-halogenated waste streams.[1]

  • Solid Waste: Collect in a dedicated, robust, and clearly labeled container. The container should be made of a material compatible with the chemical.

  • Liquid Waste (Solutions): Collect in a designated, leak-proof container, also clearly labeled. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Labeling

Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly marked with:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Chlorophthalic acid monosodium salt"

  • The primary hazard(s) (e.g., "Irritant," "Toxic")

  • The date of accumulation

Step 3: Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

The ultimate disposal of halogenated organic compounds like 4-Chlorophthalic acid monosodium salt is typically achieved through high-temperature incineration.[2]

  • Engage a Licensed Professional: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

  • Documentation: Ensure all necessary paperwork and manifests are completed accurately for the transportation and disposal of the hazardous waste.

By adhering to these rigorous safety and disposal protocols, laboratories can ensure the well-being of their personnel, maintain regulatory compliance, and contribute to the protection of the environment.

References

Essential Safety and Logistics for Handling 4-Chlorophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 4-Chlorophthalic acid monosodium salt, fostering a secure research environment.

Operational Plan: Safe Handling and Storage

Adherence to a standardized workflow is critical to minimize exposure and prevent contamination when working with 4-Chlorophthalic acid monosodium salt, a white to tan crystalline powder.[1] The primary hazards are associated with the inhalation of dust particles and contact with skin and eyes.[2][3]

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area.[3][4]

  • Whenever possible, use a certified chemical fume hood, especially during procedures that may generate dust, such as weighing or transferring the powder.[2][4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI Z87.1-approved safety glasses with side shields or chemical splash goggles.[2][4][5] A face shield is recommended for additional protection against splashes.[4][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[4][5][7] Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[2]

  • Body Protection: A full-length laboratory coat with long sleeves should be worn to protect personal clothing from contamination.[2][4][5] For tasks with a higher risk of splashing, an acid-resistant apron or suit made of materials like PVC or neoprene is advised.[6][7]

  • Respiratory Protection: In situations where a fume hood is not available and there is a risk of inhaling dust, a NIOSH-approved N95 or P95 particulate respirator is recommended.[2][7]

3. Handling Procedures:

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[2][4][6]

  • When transferring the solid, use a spatula to minimize dust creation.[2]

  • Keep the container of 4-Chlorophthalic acid monosodium salt tightly closed when not in use.[2][3]

  • If preparing a solution, slowly add the solid to the solvent.[2]

4. Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Ensure the storage container is clearly labeled.

Quantitative Data Summary

PropertyValue
Chemical Name 4-Chlorophthalic acid monosodium salt
Synonyms 4-Chloro-1,2-dicarboxybenzene monosodium salt, Sodium 4-chlorophthalate, Monosodium-4-chlorophthalate[1]
CAS Number 56047-23-5[9][10]
Appearance White to tan to beige crystalline powder[1]
Hazards May cause irritation to the skin, eyes, and respiratory tract.[3][8] In high concentrations, it may have narcotic effects.[8]
Incompatible Materials Strong oxidizing agents, nitric acid, sodium nitrite.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11][12] Seek immediate medical attention.[11][12]

  • Skin Contact: Promptly wash the affected skin with plenty of water.[11] Remove any contaminated clothing.[11][12] If irritation persists, seek medical attention.[11][12]

  • Inhalation: Move the exposed individual to fresh air at once.[3][11] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][11]

  • Ingestion: If the person is conscious, have them rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][11]

  • Spills: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne and transfer it to a suitable container for disposal.[8] For larger spills, evacuate the area and contact the appropriate emergency response team.[5][12]

Disposal Plan

Proper disposal of 4-Chlorophthalic acid monosodium salt and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: As a halogenated organic compound, it should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Functioning Eyewash/Shower A->B C Don Appropriate PPE B->C D Weigh/Transfer Chemical C->D Proceed E Perform Experiment D->E F Close Container After Use E->F G Clean Work Area F->G Proceed H Dispose of Waste in Labeled Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of 4-Chlorophthalic acid monosodium salt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.